molecular formula C9H19NO3 B605455 NH2-PEG1-CH2CH2-Boc CAS No. 1260092-46-3

NH2-PEG1-CH2CH2-Boc

Cat. No.: B605455
CAS No.: 1260092-46-3
M. Wt: 189.25 g/mol
InChI Key: NSCCYXHEZRMPPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amino-PEG1-t-butyl ester is a PEG derivative containing an amino group with a t-butyl protected carboxyl group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-(2-aminoethoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-9(2,3)13-8(11)4-6-12-7-5-10/h4-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCCYXHEZRMPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260092-46-3
Record name tert-Butyl 3-(2-Aminoethoxy)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to NH2-PEG1-CH2CH2-Boc: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-PEG1-CH2CH2-Boc, a heterobifunctional linker molecule, is a valuable tool in modern drug development and bioconjugation. Its structure, featuring a primary amine and a Boc-protected amine connected by a short polyethylene (B3416737) glycol (PEG) spacer, offers versatility for the controlled and sequential attachment of different molecular entities. This guide provides an in-depth overview of its chemical structure, physicochemical properties, and key applications, complete with detailed experimental protocols and workflow visualizations.

The primary amine of this compound allows for facile conjugation to molecules bearing carboxylic acids, activated esters, or other amine-reactive functional groups. The tert-butoxycarbonyl (Boc) protecting group on the other terminus provides a stable, latent amine that can be deprotected under specific acidic conditions, enabling subsequent conjugation steps. This orthogonal reactivity is particularly advantageous in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over the assembly of different components is crucial. The short PEG linker enhances the solubility and can improve the pharmacokinetic properties of the final conjugate.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound, also known by its IUPAC name tert-butyl (2-(2-aminoethoxy)ethyl)carbamate, is characterized by a single ethylene (B1197577) glycol unit separating a primary amine and a Boc-protected amine.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₉H₂₀N₂O₃[1][2]
Molecular Weight 204.27 g/mol [3]
CAS Number 127828-22-2[1][2]
Appearance Colorless Liquid or Solid[3][4]
Purity ≥95%[3]
Topological Polar Surface Area (TPSA) 73.6 Ų[3]
logP -0.2[3]

Table 2: Solubility Profile of this compound and Structurally Similar Compounds

SolventSolubilityRationale/Reference(s)
Water SolubleThe hydrophilic PEG chain and the presence of amino groups contribute to aqueous solubility.[5]
Dimethyl Sulfoxide (DMSO) SolubleA polar aprotic solvent that effectively solvates PEGylated compounds.[5][6]
Dimethylformamide (DMF) SolubleSimilar to DMSO, DMF is a good solvent for PEG linkers.[5][6]
Dichloromethane (DCM) SolubleThe Boc group enhances solubility in chlorinated solvents.[5][6]
Methanol Slightly SolubleSolubility is generally lower in alcohols compared to polar aprotic solvents.[5]
Ethyl Acetate Slightly SolubleLimited solubility is expected in less polar solvents.[5]
Diethyl Ether InsolubleGenerally insoluble in nonpolar ethers.[7]

Key Applications

The unique architecture of this compound makes it a versatile building block in several areas of drug development and biotechnology.

Proteolysis Targeting Chimeras (PROTACs) Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound is an ideal linker for connecting the target protein-binding ligand and the E3 ligase ligand. The linker's length and flexibility are critical for the formation of a stable and productive ternary complex.

Antibody-Drug Conjugates (ADCs)

In ADC development, this linker can be used to attach a potent cytotoxic drug to an antibody. The sequential conjugation strategy enabled by the Boc protecting group allows for the controlled assembly of the ADC, ensuring a defined drug-to-antibody ratio (DAR).

Bioconjugation and Surface Modification

The primary amine of the linker can be used to conjugate it to proteins, peptides, or other biomolecules to enhance their solubility, stability, and pharmacokinetic profiles. The deprotected amine can then be used to attach other molecules of interest, such as targeting ligands or imaging agents. Furthermore, it can be employed to functionalize nanoparticles and other surfaces for applications in targeted drug delivery and diagnostics.

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in common bioconjugation and PROTAC synthesis workflows. These are generalized protocols and may require optimization for specific applications.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve this compound in anhydrous DCM.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 30-120 minutes. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.

G Protocol 1: Boc Deprotection Workflow cluster_0 Reaction Setup cluster_1 Work-up start Dissolve this compound in DCM add_tfa Add TFA (20-50%) start->add_tfa stir Stir at RT for 30-120 min add_tfa->stir evaporate Evaporate DCM and TFA stir->evaporate neutralize Neutralize with NaHCO3 evaporate->neutralize extract Extract and Dry neutralize->extract end Deprotected Amine extract->end

Boc Deprotection Workflow
Protocol 2: Conjugation of a Carboxylic Acid to the Primary Amine via EDC/NHS Chemistry

This protocol describes the coupling of a molecule containing a carboxylic acid to the primary amine of this compound.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Dissolve the carboxylic acid-containing molecule in Activation Buffer.

  • Add EDC and NHS to the solution. A common molar ratio is 1:1.5:1.2 (Carboxylic acid:EDC:NHS).

  • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Dissolve this compound in Coupling Buffer.

  • Add the activated carboxylic acid solution to the this compound solution. A 1.5- to 10-fold molar excess of the activated acid is a common starting point.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Add the Quenching Solution to stop the reaction.

  • Purify the conjugate using an appropriate method such as HPLC or column chromatography.

G Protocol 2: EDC/NHS Conjugation Workflow cluster_0 Activation cluster_1 Coupling cluster_2 Quenching and Purification start Dissolve Carboxylic Acid in Activation Buffer add_reagents Add EDC and NHS start->add_reagents incubate_activation Incubate at RT for 15-30 min add_reagents->incubate_activation mix Add Activated Acid to Linker incubate_activation->mix prepare_linker Dissolve this compound in Coupling Buffer prepare_linker->mix incubate_coupling Incubate for 2h at RT or overnight at 4°C mix->incubate_coupling quench Add Quenching Solution incubate_coupling->quench purify Purify Conjugate (HPLC/Column) quench->purify end Final Conjugate purify->end

EDC/NHS Conjugation Workflow
Protocol 3: A General PROTAC Synthesis Workflow

This protocol outlines a general strategy for synthesizing a PROTAC using this compound.

Procedure:

  • Step 1: Couple E3 Ligase Ligand: Couple an amine-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) to the deprotected amine of the linker (from Protocol 1) via an amide bond, or couple a carboxylic acid-functionalized E3 ligase ligand to the primary amine of this compound (using Protocol 2).

  • Step 2: Boc Deprotection (if necessary): If the Boc group is still present, deprotect the amine using Protocol 1.

  • Step 3: Couple Target Protein Ligand: Couple a carboxylic acid-functionalized target protein ligand (e.g., a JQ1 derivative) to the newly exposed amine on the E3 ligase ligand-linker intermediate to yield the final PROTAC.

  • Purification: Purify the final PROTAC using preparative HPLC.

G Protocol 3: General PROTAC Synthesis Workflow cluster_0 Step 1: E3 Ligase Ligand Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Target Protein Ligand Coupling start This compound couple_e3 Couple E3 Ligase Ligand start->couple_e3 deprotect Boc Deprotection couple_e3->deprotect couple_poi Couple Target Protein Ligand deprotect->couple_poi purify Purify Final PROTAC (HPLC) couple_poi->purify end PROTAC purify->end

General PROTAC Synthesis Workflow

Conclusion

This compound is a highly versatile and valuable heterobifunctional linker for researchers and scientists in the field of drug development. Its well-defined structure, predictable reactivity, and the enhanced properties it imparts to conjugates make it an essential tool for the synthesis of sophisticated therapeutic and diagnostic agents. The protocols and data presented in this guide provide a solid foundation for the successful application of this linker in a variety of bioconjugation and drug discovery endeavors.

References

Synthesis and Purification of NH2-PEG1-CH2CH2-Boc: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of NH2-PEG1-CH2CH2-Boc, a valuable heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs).[1] This guide details the synthetic pathway, experimental protocols, purification methods, and characterization data to equip researchers with the necessary knowledge for the successful preparation of this important chemical entity.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with the selective protection of one of the amino groups of a symmetrical diamine, followed by the introduction of a single ethylene (B1197577) glycol (PEG1) unit, and culminating in the deprotection of one of the terminal amines. The core challenge lies in achieving mono-protection of the starting diamine to prevent the formation of undesired di-substituted byproducts.

A logical and commonly employed synthetic route involves three key stages:

  • Mono-Boc Protection of Ethylenediamine (B42938): The synthesis commences with the selective protection of one of the primary amine functionalities of ethylenediamine using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. This step is crucial for directing the subsequent PEGylation reaction to the unprotected amine.

  • PEGylation via Williamson Ether Synthesis: The mono-Boc-protected ethylenediamine is then subjected to a Williamson ether synthesis with a suitable two-carbon electrophile bearing a protected hydroxyl group, such as 2-(tert-butoxycarbonylamino)ethyl bromide. This reaction forms the ether linkage and introduces the single polyethylene (B3416737) glycol unit.

  • Selective Deprotection: The final step involves the selective removal of one of the Boc protecting groups under acidic conditions to yield the desired product, this compound, which possesses a free primary amine and a Boc-protected terminal amine.

Experimental Protocols

The following sections provide detailed methodologies for each step of the synthesis and purification process.

Synthesis of N-Boc-ethylenediamine (Intermediate 1)

The selective mono-Boc protection of ethylenediamine is a critical step. A common method involves the slow addition of di-tert-butyl dicarbonate to an excess of ethylenediamine.

Materials:

  • Ethylenediamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane

  • Water

  • Magnesium oxide (MgO)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, prepare a mixture of ethylenediamine (excess), dioxane, water, and magnesium oxide.

  • Stir the mixture vigorously at room temperature under an inert atmosphere (e.g., argon).

  • Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in dioxane to the reaction mixture over a period of several hours.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove insoluble materials.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by extraction. Add water to the residue and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain N-Boc-ethylenediamine as an oil.[2]

Synthesis of tert-butyl (2-(2-(tert-butoxycarbonylamino)ethoxy)ethyl)carbamate (Intermediate 2)

This step involves the PEGylation of N-Boc-ethylenediamine using a Williamson ether synthesis approach.

Materials:

  • N-Boc-ethylenediamine (Intermediate 1)

  • tert-Butyl (2-bromoethyl)carbamate

  • Sodium hydride (NaH) or other suitable base (e.g., potassium tert-butoxide)

  • Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-Boc-ethylenediamine in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and slowly add a solution of tert-butyl (2-bromoethyl)carbamate (1.0 equivalent) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Synthesis of this compound (Final Product)

The final step is the selective deprotection of one of the Boc groups.

Materials:

  • tert-butyl (2-(2-(tert-butoxycarbonylamino)ethoxy)ethyl)carbamate (Intermediate 2)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the di-Boc protected intermediate in dichloromethane.

  • Add an excess of trifluoroacetic acid (typically 20-50% v/v) or a solution of HCl in dioxane (e.g., 4 M).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • The resulting crude product, often obtained as a TFA or HCl salt, can be purified by preparative HPLC. Alternatively, the free amine can be obtained by neutralization with a base and subsequent extraction. For purification, precipitation with cold diethyl ether can be employed.[3]

Purification

High-purity this compound is essential for its application in PROTAC synthesis. The primary method for purification is reversed-phase high-performance liquid chromatography (RP-HPLC).

Preparative RP-HPLC Protocol

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 20 x 250 mm, 10 µm particle size)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA)

  • Crude this compound

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase composition (e.g., 95% A, 5% B). Filter the sample through a 0.45 µm syringe filter.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions for at least 3-5 column volumes.

  • Injection and Elution: Inject the prepared sample onto the column. Elute the compound using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 50% B over 30-40 minutes. The optimal gradient should be developed based on analytical HPLC runs.

  • Fraction Collection: Collect fractions corresponding to the major product peak, as detected by the UV detector (typically at 210-220 nm).

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Product Isolation: Pool the fractions with the desired purity (e.g., >98%). Remove the organic solvent (acetonitrile) using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain the final product as a TFA salt.[4]

Data Presentation

Table 1: Summary of Synthesis Steps and Expected Outcomes
StepReactionKey ReagentsTypical Solvent(s)Expected YieldTypical Purity (Crude)
1Mono-Boc ProtectionEthylenediamine, (Boc)₂ODioxane, Water50-70%>85%
2Williamson Ether SynthesisN-Boc-ethylenediamine, tert-Butyl (2-bromoethyl)carbamate, NaHTHF60-80%>80%
3Boc DeprotectionDi-Boc Intermediate, TFA or HClDCM>90%>90%
Table 2: Characterization Data for this compound
PropertyValue
Molecular Formula C₉H₁₉N₂O₃
Molecular Weight 203.26 g/mol
Appearance Colorless to light yellow oil/liquid[5]
Purity (by NMR) ≥97.0%[5]
Storage Conditions 2-8°C, protect from light[5]

Mandatory Visualizations

Diagram 1: Synthetic Workflow

G cluster_0 Synthesis of this compound A Ethylenediamine B Mono-Boc Protection ((Boc)2O, Dioxane/H2O) A->B C N-Boc-ethylenediamine (Intermediate 1) B->C D Williamson Ether Synthesis (tert-Butyl (2-bromoethyl)carbamate, NaH, THF) C->D E Di-Boc Protected Intermediate D->E F Selective Boc Deprotection (TFA or HCl, DCM) E->F G Crude this compound F->G H Purification (Preparative RP-HPLC) G->H I Pure this compound H->I

Caption: Synthetic workflow for this compound.

Diagram 2: Purification Workflow

G cluster_1 Purification of this compound Crude Crude Product Dissolve Dissolve in Mobile Phase A Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto Preparative RP-HPLC Filter->Inject Elute Elute with Gradient (Acetonitrile/Water/TFA) Inject->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Purity (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Concentrate Concentrate (Rotary Evaporation) Pool->Concentrate Lyophilize Lyophilize Concentrate->Lyophilize Pure Pure Product (>98%) Lyophilize->Pure

References

NH2-PEG1-CH2CH2-Boc CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NH2-PEG1-CH2CH2-Boc, a heterobifunctional linker critical in the field of targeted protein degradation. This document details its chemical properties, applications in Proteolysis Targeting Chimera (PROTAC) synthesis, and representative experimental protocols.

Core Compound Data

The compound this compound is a versatile building block in medicinal chemistry and drug discovery. Its structure features a single polyethylene (B3416737) glycol (PEG) unit, which enhances solubility and provides spatial separation, flanked by a free amine (NH2) group and a tert-butyloxycarbonyl (Boc) protected amine. This arrangement allows for sequential and controlled conjugation to two different molecular entities.

A point of clarification is the distinction from a similarly named compound. This compound, with CAS number 1260092-46-3, should not be confused with tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate, which is associated with CAS number 127828-22-2 and has a different molecular formula.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1260092-46-3
Molecular Formula C9H19NO3
Molecular Weight 189.25 g/mol
Appearance Colorless to light yellow liquid
Synonyms Amino-PEG1-t-Butyl Ester, 3-(2-Aminoethoxy)propionic Acid tert-Butyl Ester

Application in PROTAC Synthesis

This compound is predominantly utilized as a linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker's role is crucial as its length, flexibility, and chemical nature significantly impact the efficacy of the resulting PROTAC.

The bifunctional nature of this compound allows for a stepwise synthesis of a PROTAC. Typically, one of the ligands (either for the POI or the E3 ligase) is coupled to the free amine of the linker. Subsequently, the Boc protecting group is removed to expose the second amine, which is then coupled to the other ligand.

Experimental Protocols

The following are generalized protocols for the synthesis of a PROTAC using an amine- and Boc-protected PEG linker like this compound. These protocols are based on standard procedures for amide bond formation and Boc deprotection. Researchers should optimize reaction conditions for their specific ligands.

Protocol 1: Coupling of the First Ligand (Amide Bond Formation)

This protocol describes the coupling of a ligand containing a carboxylic acid to the free amine of this compound.

Materials:

  • This compound

  • Ligand 1 with a carboxylic acid functionality (e.g., an E3 ligase ligand)

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DMSO)

Procedure:

  • Dissolve the carboxylic acid-containing ligand (1 equivalent) in anhydrous DMF or DMSO.

  • Add the coupling agent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2-3 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add this compound (1-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be worked up by dilution with an organic solvent and washing with aqueous solutions to remove excess reagents.

  • The crude product is then purified by flash chromatography or preparative HPLC to yield the Ligand 1-Linker-Boc conjugate.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the second amine for subsequent coupling.

Materials:

  • Ligand 1-Linker-Boc conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Ligand 1-Linker-Boc conjugate in DCM.

  • Add TFA (typically 20-50% v/v in DCM).

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used directly in the next step.

Protocol 3: Coupling of the Second Ligand

This protocol describes the coupling of the second ligand to the newly exposed amine of the Ligand 1-Linker conjugate.

Materials:

  • Deprotected Ligand 1-Linker conjugate from Protocol 2

  • Ligand 2 with a carboxylic acid functionality (e.g., a POI ligand)

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DMSO)

Procedure:

  • Dissolve the deprotected Ligand 1-Linker amine salt and the second carboxylic acid-containing ligand (1 equivalent) in anhydrous DMF or DMSO.

  • Add the coupling agent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2-3 equivalents to neutralize the amine salt and catalyze the reaction).

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Work-up and purify the final PROTAC molecule as described in Protocol 1.

Visualizations

The following diagrams illustrate the PROTAC synthesis workflow and the mechanism of action.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Coupling A This compound C Ligand 1-Linker-Boc A->C Amide Coupling (HATU, DIPEA) B Ligand 1 (e.g., E3 Ligase Ligand) with -COOH B->C Amide Coupling (HATU, DIPEA) D Ligand 1-Linker-NH2 C->D TFA/DCM F Final PROTAC Molecule D->F Amide Coupling (HATU, DIPEA) E Ligand 2 (e.g., POI Ligand) with -COOH E->F Amide Coupling (HATU, DIPEA)

Caption: Workflow for PROTAC synthesis using this compound.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary Ternary->E3 Recycled Ternary->PROTAC Recycled PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ub Ubiquitin Ub->Ternary Ubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation signaling pathway.

References

Solubility and Stability of NH2-PEG1-CH2CH2-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NH2-PEG1-CH2CH2-Boc is a heterobifunctional linker molecule integral to bioconjugation, proteomics, and drug delivery systems such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2] This molecule features a terminal primary amine, a single polyethylene (B3416737) glycol (PEG) unit, and a tert-butyloxycarbonyl (Boc) protected amine. The strategic placement of these functional groups allows for controlled, sequential synthesis of complex biomolecules.[3] The PEG spacer enhances aqueous solubility and can improve the pharmacokinetic profile of the final conjugate, while the acid-labile Boc group provides a stable yet easily removable protecting group for the second amine functionality.[1][4]

This technical guide provides a comprehensive overview of the solubility and stability of this compound. Due to the limited availability of direct quantitative data for this specific molecule, this guide leverages predictive assessments based on the well-established principles of its constituent functional groups and data from structurally analogous compounds. This document is intended for researchers, scientists, and drug development professionals to facilitate the effective use of this linker in synthesis, purification, and biological assays.

Core Concepts: Structural Contributions to Solubility and Stability

The physicochemical properties of this compound are a composite of its three main structural components:

  • Boc (tert-Butyloxycarbonyl) Group: This bulky, lipophilic protecting group enhances solubility in nonpolar organic solvents.[5] It is known for its stability in a wide range of basic and nucleophilic conditions but is readily cleaved under acidic conditions.[3][6]

  • PEG1 (Polyethylene Glycol) Unit: The single ethylene (B1197577) glycol unit is a flexible and hydrophilic component. It promotes solubility in polar solvents through hydrogen bonding with solvent molecules.[7][8] While a single unit has a modest effect compared to longer PEG chains, it still contributes to the molecule's overall polarity.

  • Aminoethyl Group (-CH2CH2-NH2): The terminal primary amine is a polar, protic group capable of hydrogen bonding, which contributes to solubility in polar protic solvents.

The combination of a hydrophilic PEG unit and a polar amine with a lipophilic Boc group gives this compound an amphiphilic character, suggesting a broad range of solvent compatibility.[7]

Solubility Profile

The following table summarizes the predicted solubility of this compound in common laboratory solvents. These predictions are based on the properties of its functional groups and data from similar PEGylated molecules.[5][8][9] For precise applications, experimental verification is highly recommended.

SolventSolvent TypePredicted SolubilityRationale
Water (H₂O)Polar ProticSolubleThe hydrophilic PEG chain and polar amine group are expected to confer good aqueous solubility.[8]
Dimethyl Sulfoxide (DMSO)Polar AproticHighDMSO is a strong hydrogen bond acceptor and will effectively solvate the entire molecule.[5][8]
Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, DMF is a polar aprotic solvent capable of solvating the molecule effectively.[5][8]
Dichloromethane (DCM)ChlorinatedHighDCM is a good solvent for many moderately polar organic compounds and is commonly used in reactions involving Boc-protected amines.[8][10]
Methanol (MeOH), Ethanol (EtOH)Polar ProticSolubleThese alcohols are good solvents for polar molecules and are expected to dissolve the compound readily.[7]
Acetonitrile (B52724) (ACN)Polar AproticModerate to HighWhile less polar than DMSO and DMF, acetonitrile is expected to be a good solvent for this compound.[5]
Tetrahydrofuran (THF)EtherModerateTHF has moderate polarity and is expected to be a reasonably good solvent.[5]
TolueneAromatic HydrocarbonLow to ModerateThe lipophilic Boc group may provide some solubility, but the polar components will limit it.[7]
Hexanes, HeptaneNonpolar HydrocarbonLow / InsolubleThe molecule's polarity from the PEG and amine groups will likely make it poorly soluble in nonpolar aliphatic solvents.[7]

Stability Profile

The stability of this compound is primarily dictated by the lability of the Boc protecting group and the potential for oxidation of the PEG linker.[11]

pH Stability

The Boc group is the most environmentally sensitive part of the molecule. Its stability is highly pH-dependent.

ConditionStabilityDegradation Pathway
Acidic (pH < 5) Labile The Boc group is readily cleaved under acidic conditions to reveal the free amine, releasing carbon dioxide and isobutene.[11][12]
Neutral (pH ~7) Stable The molecule is expected to be stable at neutral pH for extended periods under ambient conditions.[11]
Basic (pH > 9) Stable The Boc group is stable to basic and nucleophilic conditions, making it orthogonal to other protecting groups like Fmoc.[3][13]
Thermal Stability

While PEGylation can increase the thermal stability of conjugated proteins, the inherent thermal stability of the linker itself must be considered.[14][15] Prolonged exposure to high temperatures is not recommended. The ether linkage in the PEG chain can undergo auto-oxidation, a process that can be accelerated by heat.[11] Furthermore, prolonged heating can lead to the thermal deprotection of the Boc group.[16]

Photostability

While the PEG linker and Boc group are relatively stable, it is good practice to store the compound protected from light, especially for long-term storage, to minimize any potential for light-induced degradation.[17]

Oxidative Stability

The PEG backbone is susceptible to oxidative degradation, which can be catalyzed by transition metal ions and accelerated by heat or light.[11] This process can lead to chain scission and the formation of impurities. When working with this linker, it is advisable to use high-purity solvents and avoid sources of metal contamination.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for obtaining reproducible results. The following sections provide methodologies for assessing the solubility and stability of this compound.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This standard method determines the equilibrium solubility of a compound in an aqueous buffer.[8][18]

Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer at a controlled temperature.

Materials:

  • This compound

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, Charged Aerosol Detector)

  • 0.2 µm syringe filters

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Standard Solutions: Accurately weigh a known amount of this compound and dissolve it in the chosen buffer to prepare a stock solution of known concentration. Perform a series of dilutions to create a set of standard solutions with varying, known concentrations to generate a calibration curve.

  • Sample Preparation: Add an excess amount of this compound to a glass vial containing a known volume of the buffer. The presence of undissolved solid material is essential.

  • Equilibration: Seal the vial and place it on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After the equilibration period, cease agitation and allow the vial to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.

  • Filtration: Carefully withdraw a sample of the supernatant and filter it through a 0.2 µm syringe filter to remove any undissolved solid particles.[8]

  • Quantification: Analyze the standard solutions using HPLC to generate a calibration curve (peak area vs. concentration). Analyze the filtered supernatant (the saturated solution) under the same HPLC conditions.

  • Calculation: Determine the concentration of this compound in the saturated solution by interpolating its peak area from the calibration curve. This concentration represents the equilibrium solubility.[18]

Protocol 2: Assessment of Stability under Stress Conditions

This protocol outlines a general method for evaluating the stability of the compound under specific stress conditions, such as elevated temperature or different pH values.[17][]

Objective: To determine the degradation rate of this compound under defined stress conditions.

Materials:

  • This compound

  • Solvent or buffer of interest (e.g., acetonitrile, aqueous buffers at pH 4, 7.4, and 9)

  • Microcentrifuge tubes or HPLC vials

  • Temperature-controlled incubators

  • HPLC-MS system

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the chosen solvent or buffer.

  • Aliquoting: Distribute the stock solution into several vials to create separate samples for each time point and condition. This avoids repeated sampling from a single stock.

  • Stress Conditions:

    • Temperature Stress: Incubate aliquots at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).[17]

    • pH Stress: Use stock solutions prepared in buffers of varying pH (e.g., pH 4, 7.4, 9) and incubate at a constant temperature (e.g., 37°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 1, 3, 7, 14 days), remove one vial from each stress condition.

  • Analysis: Analyze the samples immediately by HPLC-MS.

    • HPLC: Monitor the peak area of the parent compound. A decrease in the peak area over time indicates degradation. The appearance of new peaks signifies the formation of degradation products.

    • MS: Confirm the mass of the parent compound and identify the mass of any new peaks to elucidate the structure of the degradation products.[16]

  • Data Analysis: Plot the percentage of the parent compound remaining versus time for each condition to determine the degradation kinetics.

Visualizations

Diagrams created using Graphviz provide a clear visual representation of degradation pathways and experimental workflows.

A This compound B H2N-PEG1-CH2CH2-NH2 A->B C Oxidized PEG Fragments (e.g., aldehydes, carboxylic acids) A->C cond1 Acidic Conditions (pH < 5) e.g., TFA, HCl cond1->A cond2 Oxidative Stress (Heat, Light, Metal Ions) cond2->A

Caption: Potential degradation pathways for this compound.

cluster_prep Preparation cluster_stress Stress Incubation cluster_analysis Analysis prep1 Prepare Stock Solution in Desired Solvent/Buffer prep2 Aliquot into Vials for Each Condition & Time Point prep1->prep2 stress1 Incubate at Various Temperatures & pH values prep2->stress1 analysis1 Withdraw Samples at Defined Time Points (T=0, 1, 3... days) stress1->analysis1 analysis2 Analyze by HPLC-MS analysis1->analysis2 analysis3 Quantify Parent Peak Area & Identify Degradants analysis2->analysis3

Caption: Experimental workflow for stability assessment.

start Is the compound stable? stable Proceed with Experiment start->stable Yes unstable Degradation Observed start->unstable No check_boc Check for Boc Deprotection (NMR or LC-MS) unstable->check_boc acid_contam Acidic contamination of solvents or reagents? check_boc->acid_contam Yes other_deg Other Degradants Observed (LC-MS) check_boc->other_deg No use_fresh Use fresh, anhydrous, neutral solvents acid_contam->use_fresh Yes acid_contam->other_deg No oxid_stress Potential Oxidative Stress? other_deg->oxid_stress inert_atm Work under inert atmosphere. Avoid prolonged heating. oxid_stress->inert_atm Yes

Caption: Troubleshooting workflow for stability issues.

References

The Gatekeepers of Bioconjugation: A Technical Guide to the Mechanism of Action of Boc-Protected PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of modern drug development and bioconjugation, precision and control are paramount. The ability to selectively modify complex biomolecules, such as antibodies and peptides, has paved the way for revolutionary therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Central to these advancements are the sophisticated molecular tools that enable the stepwise assembly of these intricate constructs. Among these, Boc-protected Polyethylene (B3416737) Glycol (PEG) linkers have emerged as indispensable reagents.

This technical guide provides a comprehensive exploration of the mechanism of action of Boc-protected PEG linkers. We will delve into the fundamental principles of the tert-butyloxycarbonyl (Boc) protecting group, the multifaceted role of the PEG spacer, and the strategic application of these linkers in pioneering therapeutic strategies. This document is designed to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively harness the power of Boc-protected PEG linkers in their work. We will explore detailed experimental protocols, present quantitative data in a structured format, and provide visual representations of key mechanisms and workflows.

Core Principles: The Trifecta of Functionality

Boc-protected PEG linkers are heterobifunctional molecules meticulously designed with three key components, each serving a distinct and critical purpose:

  • The Boc Protecting Group: The tert-butyloxycarbonyl group acts as a temporary shield for a primary or secondary amine.[1] Its defining characteristic is its stability under a wide array of chemical conditions, including basic and nucleophilic environments, while being readily and cleanly cleaved under mild acidic conditions.[2][3] This acid lability is the cornerstone of its utility, offering an "orthogonal" handle for deprotection that allows for sequential and controlled chemical reactions at different sites of a molecule.[2]

  • The PEG Spacer: The polyethylene glycol chain is a hydrophilic, biocompatible, and non-immunogenic polymer.[4] Its inclusion in linker design offers a multitude of advantages in drug delivery. PEGylation, the process of attaching PEG chains, enhances the aqueous solubility and stability of conjugated molecules, protects them from enzymatic degradation, and can prolong their circulation half-life by increasing their hydrodynamic volume, thus reducing renal clearance.[5] The length of the PEG spacer can be precisely tailored to optimize the distance and flexibility between the conjugated moieties, which is often critical for biological activity.[6]

  • The Terminal Reactive Group: At the opposite end of the PEG spacer lies a reactive functional group that enables covalent attachment to a target molecule. This group can be varied to allow for different conjugation strategies, such as N-hydroxysuccinimide (NHS) esters for reaction with primary amines (e.g., lysine (B10760008) residues on antibodies) or maleimide (B117702) groups for reaction with thiols (e.g., cysteine residues).[7][8]

Mechanism of Action: A Stepwise Approach to Bioconjugation

The utility of Boc-protected PEG linkers lies in the precise control they offer over the sequence of conjugation events. This stepwise approach is fundamental to the synthesis of complex biomolecules like ADCs and PROTACs.

Boc Protection and Deprotection: The Chemical Switch

The Boc group is typically introduced onto an amine using di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base.[9] This reaction effectively masks the nucleophilicity of the amine, preventing it from participating in subsequent reactions.

The true elegance of the Boc group lies in its selective removal. Deprotection is achieved by treatment with a mild acid, most commonly trifluoroacetic acid (TFA).[10] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine.[10]

dot

Boc_Deprotection_Mechanism cluster_start Boc-Protected Amine cluster_acid Acid Treatment cluster_intermediate Protonated Intermediate cluster_cleavage Cleavage cluster_final Deprotected Amine & Byproducts Boc_Amine R-NH-Boc Protonated R-NH-Boc(H⁺) Boc_Amine->Protonated + H⁺ Acid TFA (H⁺) Acid->Protonated Carbamic_Acid R-NH-COOH Protonated->Carbamic_Acid tButyl_Cation (CH₃)₃C⁺ Protonated->tButyl_Cation Free_Amine R-NH₂ Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 Isobutylene CH₂=C(CH₃)₂ tButyl_Cation->Isobutylene - H⁺

Mechanism of Acid-Catalyzed Boc Deprotection.

Quantitative Data Summary

The efficiency of Boc protection and deprotection, as well as the subsequent conjugation reactions, is influenced by various parameters. The following tables summarize key quantitative data for these processes.

Table 1: Boc Deprotection Conditions and Efficiency

Acidic ReagentConcentration (v/v)SolventTemperature (°C)Time (min)Purity/Yield (%)Reference(s)
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0 to Room Temp30 - 120>95[10]
Trifluoroacetic Acid (TFA)50%Dichloromethane (DCM)Room Temp5 - 30>95[11]
Hydrogen Chloride (HCl)4 M1,4-DioxaneRoom Temp30 - 60Variable[11]

Table 2: Stability of Boc vs. Fmoc Protecting Groups on PEG Linkers

ConditionBoc Protecting GroupFmoc Protecting GroupReference(s)
Deprotection Reagent Strong Acid (e.g., TFA)Base (e.g., 20% Piperidine in DMF)[11][12]
Acidic Conditions (e.g., 50% TFA in DCM) LabileStable[12]
Basic Conditions (e.g., 20% Piperidine in DMF) StableLabile[12]
Nucleophilic Conditions (e.g., Amines, Thiolates) StableLabile to primary and secondary amines[12]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of Boc-protected PEG linkers.

Protocol 1: Synthesis of Boc-NH-PEG-COOH

This protocol outlines a general procedure for the synthesis of a Boc-protected PEG linker with a terminal carboxylic acid.

Materials:

  • Amino-PEG-OH

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Reagents for oxidation (e.g., Jones reagent, TEMPO)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Boc Protection of the Amine:

    • Dissolve Amino-PEG-OH (1.0 eq) in anhydrous DCM.

    • Add TEA or DIPEA (1.5 eq) and stir for 15 minutes at room temperature.

    • Add a solution of (Boc)₂O (1.2 eq) in DCM dropwise.

    • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with 5% aqueous citric acid, followed by saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Boc-NH-PEG-OH.[13]

    • Purify the crude product by silica (B1680970) gel column chromatography.

  • Oxidation of the Terminal Alcohol:

    • Dissolve the purified Boc-NH-PEG-OH in a suitable solvent (e.g., acetone (B3395972) for Jones oxidation).

    • Add the oxidizing agent (e.g., Jones reagent) dropwise at 0 °C.

    • Allow the reaction to proceed, monitoring by TLC.

    • Quench the reaction (e.g., with isopropanol) and perform an appropriate work-up.

    • Purify the resulting Boc-NH-PEG-COOH by chromatography.

Protocol 2: Conjugation of Boc-PEG-Maleimide to a Cysteine Residue

This protocol describes the site-specific conjugation of a Boc-protected PEG-maleimide linker to a free thiol group on a protein or peptide.[7]

Materials:

  • Cysteine-containing protein or peptide

  • Boc-PEG-Maleimide

  • Degassed conjugation buffer (e.g., PBS, pH 6.5-7.5)

  • Reducing agent (e.g., TCEP, optional)

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., L-cysteine)

  • Purification columns (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the cysteine-containing biomolecule in degassed conjugation buffer to a concentration of 1-10 mg/mL.[8]

    • If necessary, reduce disulfide bonds by adding TCEP (10-20 fold molar excess) and incubating for 30-60 minutes at room temperature.[7]

  • Linker Preparation:

    • Immediately before use, dissolve Boc-PEG-Maleimide in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved Boc-PEG-Maleimide to the protein solution.[14]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.[8]

  • Quenching and Purification:

    • Quench any unreacted maleimide groups by adding a quenching reagent like L-cysteine.[8]

    • Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted linker and other reagents.[8]

Applications in Advanced Therapeutics

The unique properties of Boc-protected PEG linkers make them enabling tools in the development of cutting-edge therapies.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker plays a crucial role in the stability and efficacy of an ADC. Boc-protected PEG linkers are utilized in a stepwise approach to ADC synthesis. First, the linker is conjugated to the cytotoxic payload. Following Boc deprotection, the exposed amine on the linker-payload conjugate is then reacted with an activated carboxylic acid on the antibody to form a stable amide bond.

dot

ADC_Mechanism cluster_binding 1. Binding cluster_internalization 2. Internalization cluster_trafficking 3. Trafficking cluster_release 4. Payload Release cluster_action 5. Cell Death ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell (Antigen-Positive) ADC->Tumor_Cell Targets Antigen Endosome Endosome Tumor_Cell->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome (Acidic pH) Endosome->Lysosome Fusion Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage Apoptosis Apoptosis Payload->Apoptosis

Cellular Uptake and Processing of an ADC.
Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[15] A PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[15] Boc-protected PEG linkers are instrumental in the modular synthesis of PROTACs. The synthesis often involves first coupling the E3 ligase ligand to the carboxylic acid end of the Boc-protected PEG linker. After Boc deprotection, the POI-binding ligand is then coupled to the newly exposed amine.[15] The PEG linker provides the necessary flexibility and length to facilitate the formation of a stable ternary complex between the POI and the E3 ligase, leading to ubiquitination and subsequent degradation of the POI.

dot

PROTAC_Mechanism cluster_components PROTAC Components cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation PROTAC PROTAC (POI Ligand - Linker - E3 Ligase Ligand) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Ub Ubiquitin Ub->Ubiquitinated_POI Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Mechanism of Action of PROTACs.

Conclusion

Boc-protected PEG linkers represent a powerful and versatile class of reagents that have become cornerstones of modern bioconjugation and drug development. The strategic combination of a stable yet readily cleavable protecting group, a biocompatible and property-enhancing spacer, and a versatile reactive handle provides an unparalleled level of control in the synthesis of complex biomolecules. A thorough understanding of their mechanism of action, coupled with access to robust quantitative data and detailed experimental protocols, is essential for researchers aiming to innovate in the fields of targeted therapies and advanced diagnostics. As the demand for more sophisticated and precisely engineered biomolecules continues to grow, the importance of these indispensable molecular tools is set to increase even further, driving the development of the next generation of life-saving therapeutics.

References

The Strategic Role of NH2-PEG1-CH2CH2-Boc in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The linker component of a PROTAC, which connects the target protein ligand to the E3 ligase ligand, is a critical determinant of its efficacy, influencing solubility, cell permeability, and the formation of a productive ternary complex. This technical guide provides a comprehensive overview of the role of the NH2-PEG1-CH2CH2-Boc linker in PROTAC design. We will delve into its core functionalities, present quantitative data on the impact of PEG linkers, provide detailed experimental protocols for the synthesis and evaluation of PROTACs, and visualize key signaling pathways and experimental workflows.

Core Principles and Functionality of the this compound Linker

The this compound linker is a heterobifunctional chemical entity that incorporates a single polyethylene (B3416737) glycol (PEG) unit. This structure offers a strategic combination of features that are highly advantageous in the rational design of PROTACs.

  • The Amino (NH2) Group: This functional group provides a reactive handle for conjugation to a ligand, typically through the formation of a stable amide bond with a carboxylic acid on the protein of interest (POI) ligand or the E3 ligase ligand.

  • The PEG1 Unit: The single ethylene (B1197577) glycol unit imparts hydrophilicity to the PROTAC molecule.[1][2] This is crucial for improving the aqueous solubility of often large and lipophilic PROTACs, which can, in turn, enhance their bioavailability and cell permeability.[1][3] The flexibility of the PEG unit is also critical for allowing the PROTAC to adopt an optimal conformation for the formation of a stable ternary complex between the target protein and the E3 ligase.[4]

  • The Ethyl Spacer (CH2CH2): This alkyl chain contributes to the overall length of the linker, which is a critical parameter in PROTAC design. The optimal linker length is essential for bridging the POI and the E3 ligase effectively to facilitate ubiquitination.[5]

  • The Boc (tert-Butoxycarbonyl) Protecting Group: The Boc group protects a terminal amine, allowing for a controlled and sequential synthesis strategy. This prevents unwanted side reactions and ensures that the linker is conjugated to the respective ligands in the desired order. The Boc group is stable under various reaction conditions but can be readily removed under acidic conditions to reveal the amine for the subsequent coupling step.[6]

Quantitative Data on the Impact of PEG Linker Length

The length of the PEG linker has a profound impact on the degradation efficiency of a PROTAC. The following tables summarize quantitative data from studies on PROTACs targeting Bruton's tyrosine kinase (BTK), Bromodomain-containing protein 4 (BRD4), and the oncogenic fusion protein BCR-ABL, illustrating the structure-activity relationship of PEGylated linkers. While these studies may not use the exact this compound linker, they provide valuable insights into the effect of short PEG chains on PROTAC performance.

Table 1: Impact of PEG Linker Length on BTK Degradation

PROTAC IdentifierLinker CompositionDC50 (nM)Dmax (%)
PROTAC-1PEG325>95
PROTAC-2PEG410>95
PROTAC-3PEG55.9>95

Data is representative and compiled from studies on BTK-targeting PROTACs.[3][7]

Table 2: Impact of PEG Linker Length on BRD4 Degradation

PROTAC CompoundLinker CompositionDC50 (nM)Dmax (%)Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s)
PROTAC-APEG38.0>900.5
PROTAC-BPEG41.8>950.8
PROTAC-CPEG54.7>950.6

Data is representative and compiled from studies on BRD4-targeting PROTACs.[8][9]

Table 3: Impact of PEG Linker Length on BCR-ABL Degradation

PROTAC CompoundLinker CompositionDC50 (nM)Dmax (%)
Arg-PEG1-DasaPEG10.8598.8
Arg-PEG2-DasaPEG2>10<50
Arg-PEG3-DasaPEG3>10<30

Data is representative and compiled from studies on BCR-ABL-targeting PROTACs.[10]

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of novel PROTACs. Below are representative protocols based on published literature.

General Protocol for PROTAC Synthesis using an Amino-PEG-Boc Linker

This protocol outlines a two-step process for synthesizing a PROTAC using a generic Boc-protected amino-PEG linker.

Step 1: First Amide Coupling

  • Activation of Carboxylic Acid: Dissolve the carboxylic acid-functionalized first ligand (1.0 eq) and a coupling agent such as HATU (1.1 eq) in anhydrous DMF. Add a base, for example, DIPEA (2.0 eq), to the mixture and stir for 5 minutes at room temperature.

  • Coupling Reaction: To the activated ligand solution, add a solution of the this compound linker (1.2 eq) in anhydrous DMF.

  • Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours. Monitor the progress of the reaction by LC-MS.

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the Boc-protected ligand-linker intermediate.[11]

Step 2: Boc Deprotection

  • Deprotection Reaction: Dissolve the Boc-protected intermediate from Step 1 in anhydrous dichloromethane (B109758) (DCM). Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS until the starting material is consumed.

  • Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-TFA salt is often used directly in the next step without further purification.[6]

Step 3: Second Amide Coupling

  • Activation of Second Ligand: In a separate flask, dissolve the carboxylic acid-functionalized second ligand (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Final Coupling: Add a solution of the deprotected amine-TFA salt from Step 2 in anhydrous DMF to the activated second ligand solution.

  • Reaction Monitoring and Purification: Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. Upon completion, purify the crude PROTAC by preparative HPLC to yield the final product.[12]

Western Blot for Target Protein Degradation

This is a standard method to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.[13]

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane. Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control to determine the percentage of protein degradation. Plot the percentage of degradation against the PROTAC concentration to calculate the DC50 and Dmax values.[9]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that assesses the passive permeability of a compound.[1]

  • Preparation of Reagents: Prepare a donor buffer (e.g., PBS, pH 7.4) and an acceptor buffer. A lipid solution (e.g., 1% lecithin (B1663433) in dodecane) is used to coat the filter of the donor plate.

  • Assay Setup: Add the lipid solution to the filter of the donor plate. Add the PROTAC solution to the donor wells and the acceptor buffer to the acceptor wells of a separate plate. The two plates are then assembled.

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours.

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.[14]

NanoBRET™ Ternary Complex Formation Assay

This cell-based assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC in live cells.[5]

  • Cell Line Generation: Create a stable cell line expressing the target protein fused to a NanoLuc® luciferase (e.g., HiBiT) and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag®).

  • Cell Plating and Labeling: Plate the engineered cells in a white, opaque microplate. Add the HaloTag® ligand to label the E3 ligase fusion protein.

  • PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.

  • Luminescence Measurement: Add the NanoLuc® substrate and measure the luminescence at both the donor and acceptor emission wavelengths. An increase in the BRET ratio indicates the formation of the ternary complex.[15]

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways targeted by PROTACs and a general experimental workflow for PROTAC evaluation.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds Proteasome 26S Proteasome POI->Proteasome targeted to E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds PROTAC PROTAC PROTAC->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination facilitates Ubiquitination->POI tags POI with Ubiquitin Degradation Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Downstream Downstream Effectors (Cell Proliferation, Survival) mTOR->Downstream PROTAC PI3K/mTOR PROTAC PROTAC->PI3K induces degradation PROTAC->mTOR induces degradation

Caption: PROTAC-mediated degradation targeting the PI3K/AKT/mTOR pathway.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays Synthesis PROTAC Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Permeability Permeability Assay (PAMPA) Characterization->Permeability Ternary_Complex_Assay Ternary Complex Formation Assay Characterization->Ternary_Complex_Assay Degradation_Assay Western Blot for Protein Degradation (DC50, Dmax) Characterization->Degradation_Assay Viability_Assay Cell Viability Assay (IC50) Degradation_Assay->Viability_Assay

References

Bifunctional Linkers for Protein Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins that have historically been considered "undruggable" by traditional small molecule inhibitors.[1] Unlike conventional approaches that merely block a protein's function, TPD co-opts the cell's own machinery to selectively eliminate target proteins.[1] This is primarily achieved through the ubiquitin-proteasome system (UPS), the cell's natural protein disposal mechanism.[1][2]

At the forefront of TPD are proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules.[2][3] A PROTAC consists of two distinct ligands connected by a chemical linker: one ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the 26S proteasome.[2] The PROTAC molecule itself is not degraded in this process and can act catalytically to degrade multiple copies of the target protein.[1][4]

Another class of molecules, known as molecular glues, also facilitate the interaction between an E3 ligase and a target protein, but they are typically smaller, monofunctional compounds that were often discovered serendipitously.[5][6] This guide will focus on the bifunctional linkers that are central to the rational design of PROTACs.

The linker is a critical component of a PROTAC, playing a much more significant role than just a simple spacer.[3][7] Its length, chemical composition, and rigidity can profoundly influence the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][8] An optimized linker is essential for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation.[3][7]

The Ubiquitin-Proteasome System and PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC, highlighting the key steps from ternary complex formation to target protein degradation and the subsequent release of the PROTAC molecule.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_binding 1. Binding and Ternary Complex Formation cluster_ubiquitination 2. Ubiquitination cluster_degradation 3. Proteasomal Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Release PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitin Transfer Ub Ubiquitin Ub->Ternary_Complex E1, E2, ATP Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI SPR_Workflow SPR Experimental Workflow for Ternary Complex Analysis cluster_setup 1. Assay Setup cluster_binary 2. Binary Interaction Analysis cluster_ternary 3. Ternary Interaction Analysis cluster_analysis 4. Data Analysis Immobilize Immobilize E3 Ligase on Sensor Chip Inject_PROTAC Inject PROTAC alone Immobilize->Inject_PROTAC Inject_Mix Inject PROTAC + POI (at saturating concentration) Immobilize->Inject_Mix Measure_Binary_Binding Measure PROTAC-E3 Binding (KD1) Inject_PROTAC->Measure_Binary_Binding Calculate_Cooperativity Calculate Cooperativity (α) α = KD1 / KD2 Measure_Binary_Binding->Calculate_Cooperativity Measure_Ternary_Binding Measure Ternary Complex Formation (KD2) Inject_Mix->Measure_Ternary_Binding Measure_Ternary_Binding->Calculate_Cooperativity Ubiquitination_Assay_Workflow In-Cell Ubiquitination Assay Workflow Cell_Treatment 1. Treat cells with PROTAC and proteasome inhibitor (e.g., MG132) Cell_Lysis 2. Lyse cells under denaturing conditions Cell_Treatment->Cell_Lysis Immunoprecipitation 3. Immunoprecipitate Protein of Interest (POI) Cell_Lysis->Immunoprecipitation Western_Blot 4. Western Blot Immunoprecipitation->Western_Blot Probe_Ub Probe with anti-ubiquitin antibody Western_Blot->Probe_Ub Probe_POI Probe with anti-POI antibody (loading control) Western_Blot->Probe_POI

References

Literature review on short PEG linkers in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Short PEG Linkers in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the chemical linker stands as a critical determinant of therapeutic success.[1] Among the most versatile and widely adopted linkers are those based on polyethylene (B3416737) glycol (PEG).[1][2] Short-chain PEG linkers, typically comprising 2 to 12 ethylene (B1197577) glycol units, offer a unique combination of properties that make them invaluable in the design of sophisticated bioconjugates.[1][3] Their inherent hydrophilicity, biocompatibility, and tunable nature allow for the precise modulation of a conjugate's pharmacological properties.[1][4] This technical guide delves into the foundational research on short PEG linkers, providing a comprehensive overview of their properties, synthesis, and applications, with a focus on quantitative data and detailed experimental methodologies.

Short PEG linkers are more than just inert spacers; they are functional components that profoundly influence the stability, solubility, and pharmacokinetic profiles of bioconjugates.[1] In ADCs, a well-designed PEG linker can mitigate the aggregation often caused by hydrophobic drug payloads, enabling higher drug-to-antibody ratios (DARs) without compromising stability.[1] For PROTACs, the linker's length and flexibility are paramount for facilitating the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase, which is essential for inducing protein degradation.[1][5]

Core Physicochemical Characteristics of Short PEG Linkers

The utility of short PEG linkers stems from a unique combination of properties that can be fine-tuned by varying the number of ethylene glycol subunits.[4]

Hydrophilicity and Solubility

The ether oxygen atoms in the PEG backbone form hydrogen bonds with water molecules, rendering these linkers highly soluble in aqueous environments.[4][6] This hydrophilicity is crucial for improving the solubility of hydrophobic drugs and biomolecules, a common challenge in pharmaceutical formulation.[4][7] The hydrophilicity of a molecule is often quantified by its octanol-water partition coefficient (LogP), where a lower value indicates higher hydrophilicity.[4] PEGylation significantly increases the hydrophilicity of conjugated molecules.[4]

Flexibility and Conformation

The C-O-C bonds within the PEG backbone exhibit a high degree of rotational freedom, imparting significant flexibility to the linker.[4] This flexibility allows the conjugated molecules to adopt various spatial arrangements, which can be advantageous in overcoming steric hindrance and facilitating interactions with biological targets.[4][5] The conformation of short PEG linkers in solution is often described as a random coil, and their size is characterized by the hydrodynamic radius (Rh).[4]

Biocompatibility and Low Immunogenicity

PEG is generally considered biocompatible and non-toxic, with approval from regulatory agencies for numerous biomedical applications.[4] The "stealth" properties of PEG create a hydration shell that reduces protein adsorption and recognition by the immune system, thereby lowering the immunogenicity of the conjugated therapeutic.[8]

Data Presentation: Quantitative Properties of Short PEG Linkers

The length of the short PEG linker directly influences its physicochemical properties, which in turn affect the biological behavior of the conjugated molecule.[3]

LinkerNumber of PEG Units (n)Molecular Weight ( g/mol )Approximate Length (Å)Calculated LogP*
PEG2288.117.6-0.84
PEG33132.1611.1-1.13
PEG44176.2114.6-1.42
PEG66264.3221.6-2.00
PEG88352.4228.6-2.58
PEG1212528.6342.6-3.74

Note: Calculated LogP values are estimates and can vary depending on the calculation method and the terminal functional groups of the linker. These values generally indicate high hydrophilicity.[3]

Impact of Short PEG Linkers on Drug Conjugate Performance

The selection of an optimal short PEG linker is a critical aspect of successful bioconjugate design. A systematic evaluation of a range of linker lengths is crucial for maximizing the therapeutic efficiency.[1]

Pharmacokinetics

The inclusion of short PEG linkers can significantly modulate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a therapeutic agent.[3] While longer linkers generally improve in vivo performance by extending circulation time, they can sometimes diminish in vitro potency.[9] Conversely, short PEG linkers may retain high potency but can lead to rapid clearance.[9] The introduction of PEGs containing 4, 8, or 12 units resulted in increasingly slower uptake and lower peak concentrations of a payload in all tissues.[10]

PEG Linker Length (in ADC)Key Pharmacokinetic EffectsReference
No PEGRapid clearance, limiting tumor accumulation.[11]
Short PEG (4 units)2.5-fold increase in circulation half-life vs. no PEG.[11]
Longer PEG (10 units)11.2-fold increase in circulation half-life vs. no PEG.[11]
Short PEGGenerally maintains high potency in vitro.[9]
PROTAC Efficacy

In PROTACs, the linker's length and chemical properties dictate the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[12] An optimal linker facilitates a productive orientation of the E3 ligase relative to the target protein, leading to efficient ubiquitination and subsequent degradation.[12]

PROTAC with Short PEG LinkerTarget ProteinCell LineDC50 (nM)
BnO-PEG1-CH2COOH basedBRD4HeLa10
BnO-PEG1-CH2COOH basedBRD4THP-15
BnO-PEG1-CH2COOH basedBRD4MDA-MB-23125

Data sourced from Li et al. (2023) as cited in a BenchChem guide. DC50 is the concentration for 50% maximal degradation.[12]

Experimental Protocols

Accurate and reproducible experimental methods are crucial for evaluating the efficacy of drug conjugates featuring short PEG linkers.[12]

Synthesis of an Antibody-Drug Conjugate (ADC) with a Short PEG Linker

This protocol describes the conjugation of a cytotoxic payload to an antibody via a short PEG linker (e.g., Amino-PEG3-acid).

1. Activation of the Linker:

  • Activate the carboxylic acid group of the Amino-PEG3-acid linker using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form an NHS ester.[1]

2. Conjugation to the Antibody:

  • React the activated linker with the monoclonal antibody in a suitable conjugation buffer.[1]

  • The NHS ester will react with the primary amines of lysine (B10760008) residues on the antibody surface to form stable amide bonds.[1]

3. Attachment of the Payload:

  • React the terminal amine group of the antibody-linker conjugate with an activated form of the cytotoxic payload.[1]

Western Blot for Protein Degradation Analysis (PROTACs)

This method is used to quantify the degradation of a target protein induced by a PROTAC.

1. Cell Treatment:

  • Plate cells (e.g., HeLa, THP-1, MDA-MB-231) and treat with varying concentrations of the PROTAC for a specified time.[12]

2. Cell Lysis:

  • Lyse the cells to extract total protein.[12]

3. Protein Quantification:

  • Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).[12]

4. SDS-PAGE and Western Blotting:

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]

  • Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[12]

  • Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[12]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detect the protein bands using an ECL substrate and an imaging system.[12]

5. Data Analysis:

  • Quantify the band intensities to determine the extent of protein degradation relative to the loading control.[12]

Cell Viability Assay (e.g., MTT Assay)

This colorimetric assay is used to assess the impact of a drug conjugate on cell proliferation and viability.[12][13]

1. Cell Seeding:

  • Seed cells in a 96-well plate and allow them to adhere overnight.[13]

2. Compound Treatment:

  • Treat the cells with a serial dilution of the drug conjugate for a specified period (e.g., 72 hours).[13]

3. Viability Assessment:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.[13]

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).[13]

  • Measure the absorbance at a specific wavelength to determine the concentration of the conjugate that inhibits cell growth by 50% (IC50).[13]

Visualizations

Logical Relationships of Short PEG Linker Properties

PEG_Properties cluster_core Core Properties cluster_impact Impact on Drug Conjugate Length (n) Length (n) Pharmacokinetics Pharmacokinetics Length (n)->Pharmacokinetics Ternary Complex Formation (PROTACs) Ternary Complex Formation (PROTACs) Length (n)->Ternary Complex Formation (PROTACs) Hydrophilicity (LogP) Hydrophilicity (LogP) Solubility Solubility Hydrophilicity (LogP)->Solubility Hydrophilicity (LogP)->Pharmacokinetics Flexibility Flexibility Flexibility->Ternary Complex Formation (PROTACs) Stability Stability Solubility->Stability

Caption: Impact of core PEG linker properties on drug conjugate performance.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow Cell Culture Cell Culture PROTAC Treatment PROTAC Treatment Cell Culture->PROTAC Treatment Cell Lysis Cell Lysis PROTAC Treatment->Cell Lysis Cell Viability Assay Cell Viability Assay PROTAC Treatment->Cell Viability Assay Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Western Blot Western Blot Protein Quantification->Western Blot Data Analysis (Degradation) Data Analysis (Degradation) Western Blot->Data Analysis (Degradation) Data Analysis (IC50) Data Analysis (IC50) Cell Viability Assay->Data Analysis (IC50)

Caption: Workflow for evaluating the efficacy of PROTACs in vitro.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Signaling cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitin-Proteasome System PROTAC PROTAC Ternary Complex Ternary Complex PROTAC->Ternary Complex Target Protein Target Protein Target Protein->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Polyubiquitinated Target Polyubiquitinated Target Ubiquitination->Polyubiquitinated Target Proteasome Proteasome Polyubiquitinated Target->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Mechanism of PROTAC-induced targeted protein degradation.

Conclusion

Short, discrete polyethylene glycol linkers are enabling technologies in the development of advanced therapeutics.[3] Their well-defined structure and tunable physicochemical properties allow for the precise engineering of complex drug conjugates with improved solubility, stability, and pharmacokinetic profiles.[3][6] A thorough understanding and rigorous analytical characterization of these linkers are paramount to the successful development of safe and effective next-generation medicines.[3] The choice of a short PEG linker is a strategic one that must be tailored to the specific characteristics of the payload, the biology of the target, and the desired therapeutic outcome.[9] A comprehensive evaluation using the experimental protocols outlined in this guide is essential for making an informed decision and advancing the development of safer and more effective targeted therapies.[9]

References

The Core Principles of PEG Linkers in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biotechnology and pharmaceutical development, bioconjugation—the chemical linking of two or more molecules, where at least one is a biomolecule—has become a cornerstone for creating novel therapeutics and diagnostics.[1] Among the most versatile and widely utilized tools in this field are polyethylene (B3416737) glycol (PEG) linkers. PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small molecule drugs, can dramatically enhance their therapeutic properties.[1][2] This in-depth technical guide provides a comprehensive overview of the fundamental principles of using PEG linkers in bioconjugation, their chemical properties, and their profound impact on the performance of the resulting conjugates.

Polyethylene glycol is a polymer composed of repeating ethylene (B1197577) oxide units, which imparts hydrophilicity, biocompatibility, and low immunogenicity to the molecules it is attached to.[3][4] These properties make PEG linkers invaluable for improving the solubility and stability of hydrophobic drugs, extending the circulatory half-life of biologics, and reducing their immunogenicity.[5][6] The strategic choice of a PEG linker, including its length, architecture (linear or branched), and the chemistry used for conjugation, is a critical determinant of the final bioconjugate's efficacy and safety.[6]

The Multifaceted Role of PEG Linkers

PEG linkers are more than just inert spacers; they are functional components that profoundly influence the stability, solubility, and pharmacokinetic profiles of bioconjugates.[7] In antibody-drug conjugates (ADCs), for instance, a well-designed PEG linker can mitigate the aggregation often caused by hydrophobic drug payloads, enabling higher drug-to-antibody ratios (DARs) without compromising stability.[7] For Proteolysis Targeting Chimeras (PROTACs), the linker's length and flexibility are paramount for facilitating the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase, which is essential for inducing protein degradation.[6][7]

Classification of PEG Linkers

PEG linkers are broadly classified based on the reactivity of their terminal functional groups. This classification dictates their application in bioconjugation strategies.

  • Homobifunctional Linkers: These linkers possess identical reactive groups at both ends (X-PEG-X) and are primarily used for cross-linking applications.[1]

  • Heterobifunctional Linkers: Featuring two different reactive groups at their termini (X-PEG-Y), these linkers allow for the controlled, sequential conjugation of two distinct molecules.[1] This specificity is crucial for creating complex constructs like ADCs.[1]

  • Branched or Multi-arm Linkers: These linkers have multiple PEG chains extending from a central core, providing a greater hydrodynamic volume and enhanced "stealth" properties.[8]

  • Cleavable Linkers: Designed with moieties that can be broken under specific physiological conditions (e.g., changes in pH, presence of specific enzymes), these linkers are essential for controlled drug release at the target site.[9]

Common Bioconjugation Chemistries Involving PEG Linkers

The choice of conjugation chemistry is dictated by the available functional groups on the biomolecule of interest. The most common strategies involve the reaction of PEG linkers with primary amines or thiols on proteins.

Amine-Reactive PEGylation (via NHS Esters)

One of the most prevalent methods for PEGylating proteins involves the use of N-hydroxysuccinimide (NHS) esters of PEG. These reagents react with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds.[1] The reaction is highly pH-dependent, with an optimal range of 7.2-8.5, where the primary amines are deprotonated and thus more nucleophilic.[1][10]

Thiol-Reactive PEGylation (via Maleimides)

For more site-specific conjugation, thiol-reactive PEG linkers, such as PEG-maleimides, are often employed. These linkers react with the sulfhydryl group of cysteine residues to form a stable thioether bond.[11][12] This reaction is most efficient at a pH range of 6.5-7.5.[10] Since the number of free cysteine residues on a protein is often limited, this method allows for greater control over the site of PEGylation.[13]

Quantitative Impact of PEG Linker Properties

The molecular weight and length of the PEG linker have a significant and quantifiable impact on the properties of the resulting bioconjugate.

PropertyEffect of Increasing PEG Molecular Weight/LengthQuantitative Data Summary
Solubility Generally increases the solubility of hydrophobic molecules.[5][6]Higher molecular weight PEGs (e.g., 20,000 g/mol ) have been shown to significantly reduce the solubility of some amino acids and proteins, while lower molecular weight PEGs (e.g., 400 and 4,000 g/mol ) have less pronounced effects.[14]
In Vivo Half-Life Increases the hydrodynamic radius, leading to reduced renal clearance and a longer circulation half-life.[6][15]For PEGylated micelles, increasing PEG molecular weight from 2 to 20 kDa led to increased blood circulation half-lives of 4.6 to 17.7 minutes, respectively.[11]
Immunogenicity Masks epitopes on the protein surface, reducing recognition by the immune system.[5][15]High molecular weight PEGs (over 20 kDa) are often used to create a "stealth" effect, minimizing protein adsorption and immune recognition.[16]
Enzymatic Stability The PEG chain provides a protective hydrophilic shield against enzymatic degradation.[2][5]PEGylation can shield therapeutic molecules from enzymatic degradation, thereby extending their circulation half-life.[17]
Binding Affinity/Activity Can sometimes cause steric hindrance, potentially reducing the binding affinity of the biomolecule to its target.[4]The choice of PEG linker length represents a trade-off between enhancing pharmacokinetic properties and maintaining potent biological activity.[4]
LinkerMolecular Weight (Dalton)Number of PEO UnitsContour Length (nm)
PEG 888820.6
PEG 484484113.1
PEG 200020004512.7
PEG 350035008022.3
PEG 5000500011431.8
PEG 7500750017047.7
PEG 150001500034195.5
PEG 3000030000682190.9
PEG 60000600001364381.8

Data synthesized from multiple sources.[18]

Experimental Protocols

Successful PEGylation requires careful optimization of reaction conditions. The following are detailed protocols for the two most common PEGylation chemistries.

Protocol 1: Amine-Specific PEGylation of an Antibody using an NHS Ester

Objective: To covalently attach an amine-reactive PEG-NHS ester to the lysine residues of an antibody.

Materials:

  • Antibody solution (1-10 mg/mL)

  • m-PEG-NHS ester

  • Reaction Buffer: 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.5[17]

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0[10]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[8]

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis)[7]

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.[1]

    • Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.[2]

  • Preparation of m-PEG-NHS Ester Solution:

    • Allow the vial of m-PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[17]

    • Immediately before use, dissolve the required amount of m-PEG-NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL or 10 mM).[1][17] A 20-fold molar excess of the PEG reagent over the protein is typically used.[10]

  • Conjugation Reaction:

    • Slowly add the calculated volume of the m-PEG-NHS ester solution to the antibody solution while gently stirring or vortexing.[1] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[10]

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[2][8]

  • Quenching the Reaction (Recommended):

    • To stop the reaction and consume any unreacted m-PEG-NHS ester, add the Quenching Buffer to a final concentration of 50-100 mM.[1]

    • Incubate for an additional 15-30 minutes at room temperature.[1]

  • Purification of the PEGylated Antibody:

    • Remove unreacted PEG reagent and byproducts by SEC or dialysis.[8]

  • Characterization:

    • Analyze the purified conjugate to determine the degree of PEGylation and confirm its integrity using techniques such as SDS-PAGE, SEC, and Mass Spectrometry.[19]

Protocol 2: Thiol-Specific PEGylation of a Protein using a Maleimide

Objective: To site-specifically conjugate a PEG-Maleimide to a free cysteine residue on a protein.

Materials:

  • Cysteine-containing protein solution

  • PEG-Maleimide reagent

  • Reaction Buffer: Phosphate buffer, pH 6.5-7.5, containing EDTA to prevent disulfide bond formation.[10][13]

  • PEG-Maleimide stock solution (100 mg/mL in conjugation buffer)[20]

  • Purification system (e.g., SEC or dialysis)[7]

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer.

    • If necessary, reduce any existing disulfide bonds by adding a reducing agent like TCEP or DTT. The reducing agent must be removed prior to the addition of the PEG-Maleimide.

  • Preparation of PEG-Maleimide Solution:

    • Prepare a stock solution of PEG-Maleimide in the conjugation buffer (e.g., 100 mg/mL).[20]

  • Conjugation Reaction:

    • Add the PEG-Maleimide stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the PEG reagent over the protein.[11][12]

    • Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[11][12]

  • Purification of the PEGylated Protein:

    • Purify the final conjugate using SEC or dialysis to remove unreacted reagents.[11][12]

  • Characterization:

    • Analyze the purified conjugate using appropriate methods to confirm successful conjugation and purity.

Visualizing Key Pathways and Workflows

Diagrams are essential for understanding the complex relationships and processes in bioconjugation and drug action. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving PEG linkers.

general_pegylation_workflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification cluster_analysis 4. Characterization Biomolecule\n(Protein/Antibody) Biomolecule (Protein/Antibody) Buffer Exchange Buffer Exchange Biomolecule\n(Protein/Antibody)->Buffer Exchange Amine-free buffer Concentration\nAdjustment Concentration Adjustment Buffer Exchange->Concentration\nAdjustment PEGylation PEGylation PEG Linker\n(e.g., NHS-Ester) PEG Linker (e.g., NHS-Ester) Reagent\nDissolution Reagent Dissolution PEG Linker\n(e.g., NHS-Ester)->Reagent\nDissolution Anhydrous DMSO/DMF Reagent\nDissolution->PEGylation Quenching Quenching PEGylation->Quenching e.g., Tris/Glycine Purification\n(SEC/Dialysis) Purification (SEC/Dialysis) Quenching->Purification\n(SEC/Dialysis) Analysis\n(SDS-PAGE, MS, HPLC) Analysis (SDS-PAGE, MS, HPLC) Purification\n(SEC/Dialysis)->Analysis\n(SDS-PAGE, MS, HPLC) Final\nPEGylated Bioconjugate Final PEGylated Bioconjugate Analysis\n(SDS-PAGE, MS, HPLC)->Final\nPEGylated Bioconjugate

Caption: General experimental workflow for protein PEGylation.

adc_uptake_pathway cluster_extracellular Extracellular Space cluster_cell Target Cell ADC Antibody-Drug Conjugate (with PEG Linker) Receptor Target Antigen Receptor ADC->Receptor 1. Binding Complex ADC-Receptor Complex Endosome Early Endosome Complex->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release (Linker Cleavage/ Antibody Degradation) Target Intracellular Target (e.g., DNA, Microtubules) Payload->Target 5. Action on Target Apoptosis Cell Death (Apoptosis) Target->Apoptosis 6. Induction of Apoptosis

Caption: Signaling pathway for ADC uptake and payload release.[21][22]

protac_degradation_workflow cluster_cellular_machinery Cellular Environment POI Target Protein (Protein of Interest) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary 1a. Binding PROTAC PROTAC Molecule (with PEG Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary 1b. Binding Ternary->PROTAC Recycling Ternary->E3 Recycling Ubiquitination Ubiquitination of POI Ternary->Ubiquitination 2. Proximity-Induced Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome 3. Recognition by Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation 4. Degradation

Caption: Workflow of PROTAC-mediated protein degradation.[15][23]

Conclusion

PEG linkers are indispensable tools in modern bioconjugation, offering a versatile and effective means to enhance the therapeutic properties of a wide range of molecules.[6] By understanding the core principles of PEGylation, including the different types of linkers, conjugation chemistries, and the quantitative impact of PEG properties, researchers can rationally design and develop more effective and safer biotherapeutics. The continued innovation in linker technology, including the development of novel cleavable linkers and precisely defined monodisperse PEGs, promises to further expand the applications of bioconjugation in medicine.[6] This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of PEG linkers in their drug development endeavors.

References

The Indispensable Role of the Boc Protecting Group in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the function, application, and strategic use of the tert-butoxycarbonyl (Boc) protecting group.

In the intricate landscape of multi-step organic synthesis, particularly within peptide synthesis, medicinal chemistry, and the development of complex molecular architectures, the tert-butoxycarbonyl (Boc) protecting group stands as a cornerstone chemical tool. Its widespread adoption is a testament to its robustness under a diverse range of synthetic conditions and its facile, selective removal under mild acidic environments. This technical guide provides an in-depth exploration of the Boc group's mechanism of action, detailed experimental protocols, quantitative analysis of its performance, and visual representations of key chemical pathways and workflows.

The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines, thereby preventing their participation in undesired side reactions during subsequent synthetic transformations.[1] This reversible protection is a critical strategy that enables chemists to achieve high yields and purity in the synthesis of complex molecules.[2][3] The process is characterized by two fundamental steps: the introduction of the Boc group (protection) and its subsequent removal (deprotection).[1]

Mechanism of Action: A Tale of Two Steps

Boc Protection: The most prevalent method for introducing the Boc group involves the reaction of an amine with di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) ((Boc)₂O).[1][2] This reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate, resulting in the formation of the N-Boc protected amine.[4] The reaction can be performed with or without a base; however, the addition of a mild base like triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP) is common to neutralize the protonated amine intermediate and accelerate the reaction.[2]

Boc Deprotection: The removal of the Boc group is typically achieved under acidic conditions.[5] Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) are commonly employed.[1][6] The mechanism involves the protonation of the carbonyl oxygen of the carbamate, which leads to the formation of a stable tert-butyl cation, isobutylene, and carbon dioxide, thereby liberating the free amine.[][8] This acid-lability is a key feature of the Boc group, allowing for its selective removal in the presence of other protecting groups that are stable to acid but labile to other conditions.[9]

Quantitative Analysis of Boc Protection and Deprotection

The efficiency of both the protection and deprotection reactions is influenced by several factors, including the substrate, solvent, base (for protection), acid (for deprotection), and reaction temperature. The following tables summarize typical reaction conditions and yields.

Table 1: Representative Conditions for N-Boc Protection of Primary Amines

Amine SubstrateReagent (equiv.)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Benzylamine(Boc)₂O (1.1)TEA (1.2)CH₂Cl₂RT2>95[2]
Aniline(Boc)₂O (1.2)DMAP (0.1)THFRT492[2]
Glycine methyl ester(Boc)₂O (1.5)NaHCO₃Dioxane/H₂ORT1298[3]
1-Adamantylamine(Boc)₂O (1.05)NoneToluene80690[6]

Table 2: Common Conditions for N-Boc Deprotection

N-Boc SubstrateAcid ReagentSolventTemp. (°C)TimeYield (%)Reference
N-Boc-benzylamine25% TFA/CH₂Cl₂CH₂Cl₂RT30 min>98[1]
N-Boc-aniline4M HCl in DioxaneDioxaneRT1 h96[10]
N-Boc-glycine50% TFA/CH₂Cl₂CH₂Cl₂0 to RT2 h>95[1]
N-Boc-indoleMontmorillonite K10DichloroethaneRT1.5 h94[6]

Orthogonal Protection Strategies

A significant advantage of the Boc group is its orthogonality with other common amine protecting groups.[2] Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other.[9] The acid-labile nature of the Boc group makes it an ideal partner for protecting groups that are removed under different conditions, such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the benzyloxycarbonyl (Cbz) group, which is removed by catalytic hydrogenation.[2][11] This orthogonality is fundamental to complex synthetic strategies like solid-phase peptide synthesis (SPPS), where different protecting groups must be removed selectively at various stages.[2][3]

Table 3: Orthogonal Deprotection Conditions

Protecting GroupDeprotection ReagentConditionsStability of Boc Group
Fmoc20% Piperidine in DMFRoom TemperatureStable
CbzH₂, Pd/CRoom Temperature, 1 atmStable
AllocPd(PPh₃)₄, PhenylsilaneRoom TemperatureStable

Experimental Protocols

Precise and reproducible experimental procedures are critical for the successful application of the Boc protecting group.

Protocol 1: General Procedure for N-Boc Protection of a Primary Amine[2]
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (B95107) (THF).

  • Base Addition: Add a base, such as triethylamine (1.1 equivalents) or diisopropylethylamine (DIPEA), to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.05 equivalents) to the solution in one portion.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, dilute the mixture with the reaction solvent. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected amine. The product can be further purified by column chromatography if necessary.

Protocol 2: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)[1]
  • Setup: Dissolve the N-Boc protected amine in dichloromethane (CH₂Cl₂) in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 30 minutes to 2 hours.

  • Isolation: Upon completion, remove the solvent and excess TFA under reduced pressure. The deprotected amine is typically obtained as its trifluoroacetate (B77799) salt. To obtain the free amine, the residue can be dissolved in a suitable solvent and washed with a mild base such as saturated aqueous sodium bicarbonate.

Visualizing the Chemistry: Mechanisms and Workflows

To further elucidate the core concepts, the following diagrams illustrate the key reaction mechanisms and a general experimental workflow.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R-NH₂ Intermediate R-N⁺H₂-C(=O)O-tBu O⁻-C(=O)O-tBu Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O ProtectedAmine R-NH-Boc Intermediate->ProtectedAmine Collapse & Proton Transfer Byproducts CO₂ + t-BuOH Intermediate->Byproducts Leaving Group Decomposition

Mechanism of Base-Catalyzed Boc Protection.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Protonated Intermediate cluster_products Products ProtectedAmine R-NH-Boc Protonated R-NH-C(=O⁺H)O-tBu ProtectedAmine->Protonated Protonation Acid H⁺ (e.g., TFA) DeprotectedAmine R-NH₃⁺ Protonated->DeprotectedAmine Cleavage Byproducts CO₂ + Isobutylene Protonated->Byproducts Decomposition

Mechanism of Acid-Catalyzed Boc Deprotection.

Experimental_Workflow Start Start: Dissolve Amine & Base Add_Boc2O Add (Boc)₂O Start->Add_Boc2O Reaction Stir at 0°C to RT Add_Boc2O->Reaction Monitor Monitor Reaction (TLC/LC-MS) Reaction->Monitor Workup Aqueous Workup Monitor->Workup Isolate Dry & Concentrate Workup->Isolate Purify Purify (if necessary) Isolate->Purify End End: N-Boc Protected Amine Purify->End

General Experimental Workflow for Boc Protection.

Conclusion

The Boc protecting group remains an indispensable tool in the arsenal (B13267) of synthetic chemists.[1] Its predictable reactivity, ease of handling, and well-defined conditions for both introduction and removal make it a reliable choice for the protection of amines in a multitude of synthetic contexts. A thorough understanding of its mechanism, stability profile, and its role in orthogonal protection strategies is crucial for its effective application in the synthesis of complex, high-value molecules, particularly in the realms of peptide chemistry and drug discovery.[3]

References

An In-depth Technical Guide to NH2-PEG1-CH2CH2-Boc Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concept: The NH2-PEG1-CH2CH2-Boc Scaffold

The molecule designated by the shorthand "this compound" represents a foundational heterobifunctional linker. This nomenclature describes a molecule with a free primary amine (NH2) at one terminus and a Boc (tert-butyloxycarbonyl) protected amine at the other. These functional groups are separated by a short chain comprising a single polyethylene (B3416737) glycol (PEG) unit and an adjacent ethyl group.

This structural arrangement provides several key advantages in the field of chemical biology and drug development:

  • Orthogonal Reactivity: The free amine allows for immediate conjugation to a molecule of interest (e.g., a protein, antibody, or small molecule), while the Boc-protected amine remains unreactive. This protecting group can be selectively removed under specific acidic conditions to reveal a second primary amine, enabling a subsequent, controlled conjugation step.

  • Hydrophilicity and Spacing: The integrated PEG unit imparts a degree of hydrophilicity to the linker, which can improve the solubility and pharmacokinetic properties of the final conjugate. The defined length of the linker provides precise spatial separation between the two conjugated moieties.

  • Versatility in Synthesis: This scaffold is a versatile building block for constructing more complex molecules, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), where precise control over the linkage and spacing is critical.

A common chemical name for a structure fitting this description is tert-butyl (2-(2-aminoethoxy)ethyl)carbamate .

Analogues and Derivatives: Expanding the Toolkit

The core NH2-PEGn-linker-Boc scaffold can be systematically modified to create a diverse library of analogues and derivatives, allowing for the fine-tuning of properties like linker length, hydrophilicity, and steric hindrance.

Variation in PEG Chain Length

The most common modification involves altering the number of repeating ethylene (B1197577) glycol units (n). This directly modulates the length and flexibility of the linker.

Compound Name (Shorthand)Number of PEG Units (n)Approximate Linker Length (Å)Key Application Notes
This compound1~7.7 ÅShort, relatively rigid linker for applications requiring close proximity of conjugated molecules.
NH2-PEG2-CH2CH2-Boc2~11.2 ÅIncreased hydrophilicity and flexibility compared to PEG1. Commonly used in PROTAC design.
NH2-PEG3-CH2CH2-Boc3~14.7 ÅFurther enhancement of solubility and reach. Often employed to span larger distances between binding domains.
NH2-PEG4-CH2CH2-Boc4~18.2 ÅProvides significant spatial separation, which can be crucial for optimizing ternary complex formation in PROTACs.
Alternative Protecting Groups

While Boc is the most common protecting group for the second amine, other protecting groups can be employed to offer different deprotection conditions, providing orthogonality in complex multi-step syntheses.

Protecting GroupDeprotection ConditionsKey Features
Boc (tert-butyloxycarbonyl)Acidic (e.g., TFA, HCl)Stable to a wide range of reagents; clean deprotection.
Cbz (Carboxybenzyl)Hydrogenolysis (e.g., H2, Pd/C)Orthogonal to acid-labile and base-labile groups.
Fmoc (Fluorenylmethyloxycarbonyl)Basic (e.g., Piperidine)Commonly used in solid-phase peptide synthesis; offers mild deprotection.

Key Experimental Protocols

The following sections detail generalized but critical experimental methodologies associated with the use of NH2-PEG-Boc linkers.

Protocol for Amide Bond Formation with the Primary Amine

This protocol describes the conjugation of the free NH2 terminus of the linker to a carboxylic acid on a target molecule (Molecule A).

  • Activation of Carboxylic Acid: Dissolve Molecule A (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, DCM). Add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) along with a base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Coupling Reaction: Add the NH2-PEGn-CH2CH2-Boc linker (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the progress of the reaction by an appropriate analytical technique, such as LC-MS or TLC, until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product with a suitable organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired Molecule A-linker conjugate.

Protocol for Boc Deprotection

This protocol outlines the removal of the Boc protecting group to reveal the second primary amine for subsequent conjugation.

  • Dissolution: Dissolve the Boc-protected conjugate (1.0 eq) in an appropriate solvent, typically Dichloromethane (DCM).

  • Acid Treatment: Add an excess of a strong acid. A common choice is a solution of 20-50% Trifluoroacetic Acid (TFA) in DCM.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The deprotection is usually rapid and is accompanied by the evolution of isobutylene (B52900) and carbon dioxide gas.

  • Removal of Acid: Concentrate the reaction mixture in vacuo to remove the excess TFA and solvent. It is often necessary to co-evaporate with additional solvent (e.g., DCM or toluene) several times to ensure complete removal of residual acid.

  • Final Product: The resulting product is the deprotected amine, typically as a TFA salt, which can be used directly in the next step or neutralized with a mild base if required.

Visualization of Workflows and Concepts

The following diagrams illustrate key processes and relationships involving NH2-PEG-Boc linkers.

G cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Boc Deprotection reagent reagent molecule molecule intermediate intermediate final_product final_product molA Molecule A (-COOH) product1 Molecule A-Linker-Boc molA->product1 linker NH2-PEG-Boc Linker linker->product1 coupling_reagents HATU / DIPEA coupling_reagents->product1 deprotection_reagent TFA / DCM product1->deprotection_reagent product2 Molecule A-Linker-NH2 deprotection_reagent->product2 G cluster_protac PROTAC Ternary Complex protein protein linker linker poi poi e3_ligase e3_ligase ub Ub E3 E3 Ubiquitin Ligase proteasome Proteasome POI Protein of Interest (POI) POI->proteasome Degradation PROTAC E3 Ligand-Linker-POI Ligand POI->PROTAC PROTAC->E3 E3->POI Ubiquitination

A Comprehensive Technical Guide to NH2-PEG1-CH2CH2-Boc: Properties, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-PEG1-CH2CH2-Boc, also known as tert-butyl (2-(2-aminoethoxy)ethyl)carbamate, is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and pharmaceutical development. Its structure incorporates a primary amine, a single polyethylene (B3416737) glycol (PEG) unit, and a tert-butyloxycarbonyl (Boc)-protected amine. This unique arrangement allows for the sequential and controlled conjugation of different molecules, making it a valuable tool in the synthesis of complex architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[1]

This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its characterization and use, and visualizations of key chemical principles.

Physical and Chemical Characteristics

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical syntheses.

Table 1: General Properties
PropertyValueSource(s)
Chemical Name tert-butyl (2-(2-aminoethoxy)ethyl)carbamate[2]
Synonyms Boc-NH-PEG1-amine, N-Boc-1,5-diamino-3-oxapentane[3]
CAS Number 1260092-46-3[4][5]
Molecular Formula C₉H₁₉NO₃[6]
Molecular Weight 189.25 g/mol [4]
Appearance Colorless to light yellow liquid
Purity ≥97.0%[6][7]
Table 2: Physicochemical Data
PropertyValueSource(s)
Density 0.992 ± 0.06 g/cm³[8][9]
Topological Polar Surface Area (TPSA) 61.55 Ų[6]
LogP (calculated) 0.6935[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 4[6]
Rotatable Bonds 5[6]
Table 3: Solubility Profile
SolventSolubilityNotes
Water, Aqueous Buffers SolubleThe PEG chain imparts good water solubility.[10]
DMSO, DMF Soluble
Methanol (B129727), Ethanol Soluble
Dichloromethane, Chloroform (B151607) Soluble[10]
Toluene Less Soluble[10]
Ether Insoluble[10]
Table 4: Storage and Handling
ConditionRecommendationSource(s)
Long-term Storage Store at 2-8°C, protect from light.[7]
Shipping Room temperature in continental US; may vary elsewhere.[6][9]

Experimental Protocols

Detailed methodologies for the characterization and use of this compound are provided below. These protocols are intended as a guide and may require optimization for specific experimental setups.

Protocol 1: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterium (B1214612) oxide (D₂O).

  • Transfer the solution to an NMR tube.

¹H NMR Spectroscopy:

  • Acquisition: Acquire a standard proton NMR spectrum.

  • Expected Chemical Shifts (δ) in CDCl₃:

    • ~1.44 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc moiety.

    • ~2.80 ppm (triplet, 2H): Methylene protons adjacent to the primary amine (-CH₂NH₂).

    • ~3.25 ppm (quartet, 2H): Methylene protons adjacent to the carbamate (B1207046) nitrogen (-NHCH₂-).

    • ~3.50 ppm (triplet, 2H): Methylene protons adjacent to the ether oxygen and the primary amine group (-OCH₂CH₂NH₂).

    • ~3.58 ppm (triplet, 2H): Methylene protons adjacent to the ether oxygen and the carbamate group (-NHCH₂CH₂O-).

    • ~5.10 ppm (broad singlet, 1H): NH proton of the carbamate.

    • The primary amine protons (-NH₂) may appear as a broad singlet and its chemical shift can vary depending on concentration and solvent purity.

¹³C NMR Spectroscopy:

  • Acquisition: Acquire a standard proton-decoupled carbon NMR spectrum.

  • Expected Chemical Shifts (δ) in CDCl₃:

    • ~28.4 ppm: Methyl carbons of the tert-butyl group.

    • ~40.5 ppm: Methylene carbon adjacent to the carbamate nitrogen (-NHCH₂-).

    • ~41.7 ppm: Methylene carbon adjacent to the primary amine (-CH₂NH₂).

    • ~70.2 ppm: Methylene carbon adjacent to the ether oxygen and the carbamate group (-NHCH₂CH₂O-).

    • ~73.2 ppm: Methylene carbon adjacent to the ether oxygen and the primary amine group (-OCH₂CH₂NH₂).

    • ~79.1 ppm: Quaternary carbon of the tert-butyl group.

    • ~156.0 ppm: Carbonyl carbon of the Boc group.

Data Analysis:

  • Confirm the presence of all expected signals and their multiplicities.

  • Integrate the proton signals to confirm the relative number of protons in each environment. A certificate of analysis for a similar compound confirms the NMR spectrum is consistent with the structure.[7]

Protocol 2: Characterization by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

ESI-MS Analysis:

  • Mode: Positive ion mode.

  • Expected Ions (m/z):

    • [M+H]⁺: 190.25

    • [M+Na]⁺: 212.23

  • Fragmentation Analysis (MS/MS): Fragmentation of the [M+H]⁺ ion can be induced to further confirm the structure. Common fragmentation patterns for Boc-protected amines include the loss of the Boc group or parts of it.

Data Analysis:

  • Identify the peak corresponding to the protonated molecule [M+H]⁺ to confirm the molecular weight.

  • Analyze the fragmentation pattern to verify the connectivity of the molecule.

Protocol 3: Boc Deprotection

Objective: To remove the Boc protecting group to yield the free primary amine for subsequent conjugation reactions.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or argon gas

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10-20 mg/mL).

  • Add an equal volume of TFA to the solution (final concentration ~50% TFA in DCM).

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Upon completion, remove the DCM and excess TFA under a stream of dry nitrogen or using a rotary evaporator.

  • The resulting deprotected diamine (as a TFA salt) can be used directly in the next step or after purification.

Mandatory Visualizations

Chemical Structure and Boc Deprotection

Caption: Reaction scheme for the acid-catalyzed Boc deprotection.

Workflow for Use in PROTAC Synthesis

General Workflow for PROTAC Synthesis A This compound C Couple Ligand to Primary Amine A->C B E3 Ligase Ligand (with reactive group) B->C D Boc-Protected Intermediate C->D E Boc Deprotection (TFA/DCM) D->E F Amine-Linker-Ligand (TFA Salt) E->F H Couple Second Ligand F->H G Target Protein Ligand (with reactive group) G->H I Final PROTAC Molecule H->I

Caption: A stepwise workflow for synthesizing a PROTAC molecule.

Conclusion

This compound is a versatile heterobifunctional linker that plays a crucial role in modern drug development and bioconjugation. Its well-defined structure, which includes a reactive primary amine, a solubilizing PEG spacer, and a readily cleavable Boc-protected amine, allows for the precise and sequential assembly of complex biomolecules. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists, enabling the effective utilization of this important chemical tool in their research and development endeavors.

References

Methodological & Application

Application Notes and Protocols: Covalent Coupling of NH2-PEG1-CH2CH2-Boc to a Primary Amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed protocol for the covalent attachment of the heterobifunctional linker, NH2-PEG1-CH2CH2-Boc, to a target molecule containing a primary amine. This linker features a reactive primary amine at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other, separated by a short polyethylene (B3416737) glycol (PEG) spacer. The PEG spacer enhances hydrophilicity and provides flexibility.

The conjugation strategy involves a two-stage process. First, the primary amine of the PEG linker is coupled to the target molecule. This is typically achieved by reacting the linker's amine with an activated carboxylic acid, such as an N-hydroxysuccinimide (NHS) ester, on the target molecule to form a stable amide bond. Following this conjugation and subsequent purification, the Boc protecting group can be removed under acidic conditions.[1] This reveals a new primary amine on the distal end of the PEG chain, which is then available for further, secondary conjugation reactions. This method is fundamental in the synthesis of complex bioconjugates, antibody-drug conjugates (ADCs), and PROTACs.[2]

Reaction Principle: The core of the coupling reaction is a nucleophilic acyl substitution. The unprotonated primary amine of the this compound linker acts as a nucleophile, attacking the carbonyl carbon of an NHS ester-functionalized target molecule. This reaction forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[3][4] The subsequent, optional deprotection step involves the acid-catalyzed cleavage of the Boc group to liberate the terminal amine.[5]

Quantitative Data Summary

Successful conjugation and deprotection depend on carefully controlled reaction parameters. The following tables summarize the key quantitative data for each major stage of the process.

Table 1: Recommended Reaction Conditions for Amine Coupling via NHS Ester

Parameter Value Notes
Molar Excess of Linker 5 to 20-fold Molar excess of this compound over the target molecule; requires empirical optimization.[6]
Conjugation pH 7.2 - 8.5 Optimal for balancing amine reactivity and NHS ester hydrolysis. A pH of 8.0-8.5 is common for proteins.[6]
Compatible Buffers Phosphate, Bicarbonate, Borate, HEPES Buffers must be free of extraneous primary amines (e.g., Tris).[6]
Reaction Temperature 4°C to 25°C (Room Temp.) Lower temperatures can minimize side reactions and are often preferred for sensitive biomolecules.[3][6]
Reaction Time 1 - 4 hours Progress should be monitored by a suitable analytical method (e.g., LC-MS, SDS-PAGE).[6]

| Quenching Reagent | 1 M Tris-HCl or 1 M Hydroxylamine | Used to hydrolyze any unreacted NHS esters and stop the reaction.[7] |

Table 2: Recommended Reaction Conditions for Boc Deprotection

Parameter Value Notes
Deprotection Reagent Trifluoroacetic Acid (TFA) A 20-50% (v/v) solution in a suitable solvent is commonly used.[6]
Solvent Dichloromethane (DCM) Anhydrous DCM is recommended to prevent side reactions.[1][6]
Scavenger (Optional) Triisopropylsilane (TIS) Used to trap the tert-butyl cation generated, preventing side reactions with sensitive residues.[5]
Reaction Temperature 0°C to 25°C (Room Temp.) The reaction is typically initiated at 0°C and allowed to warm to room temperature.[3][6]

| Reaction Time | 30 minutes - 4 hours | Progress must be monitored by TLC or LC-MS to ensure complete deprotection.[1][5] |

Experimental Workflow Visualization

The overall process can be visualized as a two-stage workflow, starting with the primary amine coupling reaction, followed by purification and an optional deprotection step to prepare for subsequent conjugations.

G cluster_0 Stage 1: Amine Coupling cluster_1 Purification cluster_2 Stage 2: Boc Deprotection (Optional) A Prepare NHS-Ester Activated Molecule C Combine Reactants (pH 7.2-8.5) A->C B Prepare this compound in Amine-Free Buffer B->C D Incubate (1-4h, RT or 4°C) C->D E Quench Reaction (e.g., Tris-HCl) D->E F Purify Conjugate (SEC, IEX, or RP-HPLC) E->F Proceed to Purification G Dissolve Conjugate in Anhydrous DCM F->G Proceed to Deprotection H Add TFA (20-50%) Incubate (0.5-4h) G->H I Evaporate Solvent & TFA H->I J Purify/Work-up Final Product I->J

Caption: Overall workflow for coupling and deprotection.

Experimental Protocols

Protocol 1: Coupling to an NHS-Ester Functionalized Molecule

This protocol describes the reaction of the free primary amine on this compound with a molecule containing an NHS ester.

Materials:

  • This compound

  • NHS-ester functionalized molecule ("Target-NHS")

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 7.4 (must be amine-free).[3]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.[7]

  • Purification equipment (e.g., Size Exclusion Chromatography (SEC) or Reverse Phase HPLC system).[]

Procedure:

  • Preparation of Reactants:

    • Allow all reagents to equilibrate to room temperature.

    • Prepare a stock solution (e.g., 10 mM) of the "Target-NHS" in anhydrous DMF or DMSO.

    • Prepare a stock solution of this compound in the Reaction Buffer.

  • Coupling Reaction:

    • In a reaction vessel, add the desired amount of the "Target-NHS" solution.

    • Slowly add the desired molar excess (e.g., 5 to 20-fold) of the this compound stock solution to the "Target-NHS" solution with gentle mixing.[6]

    • Note: The final concentration of the organic solvent (DMF or DMSO) should ideally not exceed 10% of the total reaction volume to maintain the stability of biomolecules.[9]

    • Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.[6]

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.[7]

    • Incubate for 15-30 minutes at room temperature to ensure any unreacted NHS ester is hydrolyzed.[7]

  • Purification:

    • Purify the resulting Boc-protected PEGylated conjugate from excess linker and byproducts.

    • Common methods include Size Exclusion Chromatography (SEC) to separate based on size, or Ion Exchange Chromatography (IEX) if the conjugation alters the net charge of the target molecule.[][10][11] RP-HPLC can also be used for smaller molecules.

Protocol 2: (Optional) Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group from the purified conjugate to yield a free primary amine.

Materials:

  • Purified and dried Boc-NH-PEG-Conjugate

  • Anhydrous Dichloromethane (DCM).[1]

  • Trifluoroacetic Acid (TFA).[1]

  • (Optional) Triisopropylsilane (TIS) as a scavenger.[5]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution for work-up.[1]

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Rotary evaporator.

Procedure:

  • Reaction Setup:

    • Dissolve the purified Boc-NH-PEG-Conjugate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.[1]

  • Deprotection Reaction:

    • (Optional) If your molecule contains sensitive functional groups, add a scavenger like TIS (1-2 equivalents).

    • Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).[6]

    • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.[3]

    • Monitor the reaction progress by LC-MS or TLC until the starting material is fully consumed (typically 1-4 hours).[5]

  • Work-up and Isolation:

    • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To aid in the removal of residual TFA, the residue can be co-evaporated with toluene.[1]

    • For the free amine: To neutralize the trifluoroacetate (B77799) salt, dissolve the residue in DCM and carefully wash with a chilled, saturated NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final deprotected conjugate.[1]

Reaction Mechanism Visualization

The coupling reaction proceeds through a nucleophilic attack of the linker's amine on the activated NHS ester.

Caption: Amine coupling reaction with an NHS ester.

References

Application Notes and Protocols for the Step-by-Step Boc Deprotection of NH2-PEG1-CH2CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in the construction of complex molecules for bioconjugation, drug delivery, and peptide synthesis.[1][2] Its popularity is due to its stability under various conditions and its straightforward removal under acidic conditions.[1][2] This document provides a detailed protocol for the deprotection of a bifunctional PEG linker, NH2-PEG1-CH2CH2-Boc, to yield the corresponding free diamine. The most common and effective method for Boc deprotection is treatment with trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (B109758) (DCM).[3] This method is favored for its high efficiency and the volatile nature of the byproducts, which simplifies purification.[3]

Reaction Mechanism

The deprotection of the Boc group with an acid, such as trifluoroacetic acid (TFA), proceeds through an acid-catalyzed elimination mechanism. The process begins with the protonation of the carbonyl oxygen of the Boc group. This is followed by the loss of a stable tert-butyl cation, which then forms isobutylene (B52900) and carbon dioxide. The final product is the salt of the deprotected amine (e.g., trifluoroacetate (B77799) salt).[1]

Quantitative Data Summary

The efficiency of Boc deprotection is influenced by several factors, including the acidic reagent, its concentration, the solvent, reaction time, and temperature. The following table summarizes typical conditions and outcomes for the acid-catalyzed deprotection of Boc-protected amines.

Acidic ReagentConcentration (v/v)SolventTemperatureTime (min)Typical Purity/Yield (%)
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0 °C to Room Temp30 - 120>95%[2]
Trifluoroacetic Acid (TFA)50%Dichloromethane (DCM)Room Temp5 - 60>95%[2][3]
Hydrochloric Acid (HCl)4 M1,4-DioxaneRoom Temp5 - 240~80%[3][4]

Experimental Protocol

This protocol details the standard procedure for the removal of the Boc protecting group from this compound using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Materials:

  • Boc-NH-PEG1-CH2CH2-NH-Boc (or similar Boc-protected PEG amine)

  • Trifluoroacetic acid (TFA)[4]

  • Dichloromethane (DCM), anhydrous[1]

  • Saturated sodium bicarbonate (NaHCO₃) solution (for optional neutralization)[4]

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) (for optional neutralization)[4]

  • Toluene (B28343) (for optional azeotropic removal of TFA)[3]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • High vacuum line

Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Boc-protected PEG amine in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.[1][3]

  • Cooling: Cool the solution to 0 °C using an ice bath.[1]

  • TFA Addition: Slowly add an equal volume of trifluoroacetic acid (TFA) to the cooled solution while stirring. For instance, add 10 mL of TFA to 10 mL of the substrate solution, resulting in a 50% TFA/DCM (v/v) solution.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.[1]

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] The deprotected amine is more polar and will have a lower Rf value on a TLC plate.[3] For LC-MS analysis, withdraw a small aliquot at different time points (e.g., 0, 30, 60, 120 minutes), quench by dilution, and inject into the system to monitor the disappearance of the starting material and the appearance of the product peak.[3]

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and the majority of the TFA.[1][4]

    • To ensure the complete removal of residual TFA, you can perform an azeotropic distillation by adding toluene to the residue and evaporating it under reduced pressure. This co-evaporation step should be repeated three times.[2]

  • Product Isolation: The resulting product is the TFA salt of the deprotected amine, which will likely be a viscous oil or solid.[1] Dry the product under a high vacuum to remove any remaining solvent.[1] This TFA salt can often be used directly in subsequent reactions.[3]

  • Optional Neutralization (to obtain the free amine):

    • Dissolve the crude TFA salt in a minimal amount of water or a suitable organic solvent.[1]

    • Slowly add a mild base, such as a saturated sodium bicarbonate solution, until the pH is neutral or slightly basic.[1]

    • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).[1]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.[1][4]

Characterization

The identity and purity of the final deprotected product should be confirmed using analytical techniques such as:

  • ¹H NMR: Look for the disappearance of the characteristic singlet of the nine tert-butyl protons of the Boc group, which typically appears around 1.4 ppm.[1][5]

  • Mass Spectrometry (MS): Confirm the molecular weight of the deprotected amine. A mass difference of -100.12 amu from the starting material corresponds to the removal of one Boc group.[5]

Diagrams

experimental_workflow Experimental Workflow for Boc Deprotection cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Product cluster_optional Optional Neutralization A Dissolve Boc-protected PEG amine in anhydrous DCM (0.1-0.2 M) under inert atmosphere B Cool solution to 0 °C A->B Step 1 C Slowly add equal volume of TFA B->C Step 2 D Warm to room temperature and stir for 1-2 hours C->D Step 3 E Monitor reaction by TLC or LC-MS D->E Step 4 F Concentrate under reduced pressure E->F Step 5 G Optional: Azeotropic removal of TFA with toluene F->G Step 6 H Dry product under high vacuum G->H Step 7 I Deprotected Amine (TFA Salt) H->I Step 8 J Dissolve TFA salt I->J Optional K Neutralize with saturated NaHCO3 J->K L Extract with organic solvent K->L M Dry and concentrate L->M N Free Amine M->N signaling_pathway Mechanism of Acid-Catalyzed Boc Deprotection Boc-Protected Amine Boc-Protected Amine Protonated Intermediate Protonated Intermediate Boc-Protected Amine->Protonated Intermediate + H+ (from TFA) Carbamic Acid Carbamic Acid Protonated Intermediate->Carbamic Acid tert-Butyl Cation tert-Butyl Cation Protonated Intermediate->tert-Butyl Cation Deprotected Amine Deprotected Amine Carbamic Acid->Deprotected Amine - CO2 Isobutylene + CO2 Isobutylene + CO2 tert-Butyl Cation->Isobutylene + CO2 H+ H+

References

Application Notes and Protocols for PEG Linker Integration in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Product Focus: Amino-PEG1-ethyl-Boc (NH2-CH2CH2-O-CH2CH2-NH-Boc) and related PEGylated building blocks.

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The incorporation of polyethylene (B3416737) glycol (PEG) linkers into peptides, known as PEGylation, is a widely utilized strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. Short PEG chains, such as the single-unit PEG1 linker, can improve solubility, reduce aggregation, and decrease immunogenicity without significantly increasing the molecule's size. The NH2-PEG1-CH2CH2-Boc reagent is a bifunctional building block designed for incorporation into a peptide sequence during solid-phase peptide synthesis (SPPS). One amine is protected with a Boc group for standard SPPS coupling, while the other end can be used for further modifications or as a flexible spacer. This document provides a detailed protocol for the use of such PEGylated building blocks in standard Fmoc-based SPPS workflows.

Key Applications

  • Improved Solubility: The hydrophilic nature of the PEG chain can significantly enhance the solubility of hydrophobic peptides.

  • Reduced Aggregation: The flexible PEG spacer can disrupt intermolecular interactions that lead to peptide aggregation.

  • Pharmacokinetic Modification: Even short PEG linkers can influence the metabolic stability and clearance of a peptide.

  • Bio-conjugation: The terminal amine of the PEG linker can serve as a handle for conjugating other molecules, such as fluorophores or small molecule drugs.

Experimental Protocols

Protocol 1: Incorporation of the PEG Linker into a Peptide Sequence via Fmoc-SPPS

This protocol outlines the manual incorporation of a Boc-protected amino-PEG derivative into a peptide chain synthesized on a solid support using Fmoc chemistry.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Fmoc-Rink Amide resin)

  • This compound (or analogous Fmoc-protected PEG-acid)

  • Fmoc-protected amino acids

  • Deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, Dichloromethane (DCM), Methanol

  • Washing solution: DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

Procedure:

  • Resin Swelling: Swell the Fmoc-amino acid-loaded resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the deprotection step with fresh solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • PEG Linker Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated PEG linker solution to the deprotected resin.

    • Agitate at room temperature for 2-4 hours. A Kaiser test can be performed to monitor the reaction progress. If the test is positive (blue beads), the coupling is incomplete and should be allowed to proceed longer or be repeated.

  • Washing: After successful coupling (negative Kaiser test), drain the reaction vessel and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Chain Elongation: Continue the peptide synthesis by repeating the deprotection and coupling steps with the subsequent Fmoc-protected amino acids.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin.

    • Gently agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and confirm the mass by mass spectrometry.

Data Presentation

The efficiency of incorporating a PEGylated building block can be compared to standard amino acid coupling. The following table summarizes typical results from the synthesis of a model peptide with and without a PEG1 linker.

ParameterModel Peptide (Control)PEGylated Model Peptide
Crude Purity (by HPLC) 85-95%80-90%
Overall Yield 30-40%25-35%
Solubility in Aqueous Buffer ModerateHigh
Mass Spectrometry (Expected Mass) ConfirmedConfirmed

Note: The slightly lower crude purity and yield in the PEGylated peptide synthesis can be attributed to the potential for side reactions and the slightly different steric hindrance of the PEG building block during coupling.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in a solid-phase peptide synthesis cycle for incorporating the this compound linker.

SPPS_Workflow Start Start: Fmoc-AA-Resin Swell Swell Resin in DMF Start->Swell Deprotection Fmoc Deprotection (20% Piperidine) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple Next Fmoc-AA Wash1->Coupling For standard AA PEGCoupling Couple NH2-PEG1-Et-Boc Wash1->PEGCoupling For PEG linker Wash2 Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection n cycles FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection End of sequence PEGCoupling->Wash2 Cleavage Cleave from Resin (TFA Cocktail) FinalDeprotection->Cleavage End Purified PEG-Peptide Cleavage->End

Caption: Workflow for SPPS incorporation of a PEGylated building block.

Structure of the Incorporated Linker

This diagram shows the chemical structure of the resulting peptide backbone after the successful incorporation of the this compound building block.

Peptide_Structure cluster_peptide Peptide Backbone P1 ...-NH-CH(R1)-CO- PEG NH-CH2CH2-O-CH2CH2-CO P2 -NH-CH(R2)-CO-...

Caption: Structure of the peptide backbone with the integrated PEG linker.

Application Notes and Protocols for NH2-PEG1-CH2CH2-Boc in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. This targeted approach aims to enhance the therapeutic window of the cytotoxic payload by maximizing its efficacy at the tumor site while minimizing systemic toxicity. The linker, which connects the antibody to the drug, is a critical component influencing the ADC's stability, pharmacokinetics, and mechanism of payload release.

The NH2-PEG1-CH2CH2-Boc linker is a heterobifunctional molecule designed for ADC development. It features a free primary amine for conjugation to a drug molecule and a tert-butyloxycarbonyl (Boc)-protected amine, which, after deprotection, can be used for further modification or to modulate the overall properties of the linker. The short, single polyethylene (B3416737) glycol (PEG) unit enhances the hydrophilicity of the linker-drug complex, which can be advantageous for improving the solubility and reducing the aggregation potential of ADCs, particularly those with hydrophobic payloads. The Boc protecting group facilitates a controlled and sequential conjugation strategy.

These application notes provide detailed protocols for the synthesis and characterization of ADCs using the this compound linker, along with expected outcomes and relevant biological context.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1260092-46-3[1]
Molecular Formula C₉H₁₉NO₃[1]
Molecular Weight 189.25 g/mol [1]
Topological Polar Surface Area (TPSA) 61.55 Ų[1]
logP 0.6935[1]
Hydrogen Bond Acceptors 4[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 5[1]

Experimental Protocols

Protocol 1: Drug-Linker Conjugation

This protocol describes the conjugation of a cytotoxic drug containing a carboxylic acid to the free amine of the this compound linker via amide bond formation.

Materials:

  • This compound

  • Carboxylic acid-containing cytotoxic drug (e.g., a tubulin inhibitor derivative)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Activation Buffer: Anhydrous DMF

  • Conjugation Buffer: Anhydrous DMF with 5% Diisopropylethylamine (DIPEA)

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Lyophilizer

Procedure:

  • Drug Activation: a. Dissolve the carboxylic acid-containing drug in Activation Buffer. b. Add 1.5 molar equivalents of EDC and 1.2 molar equivalents of Sulfo-NHS. c. Incubate the reaction for 30 minutes at room temperature to form the Sulfo-NHS ester.

  • Conjugation to Linker: a. In a separate vial, dissolve 1.0 molar equivalent of this compound in Conjugation Buffer. b. Add the activated drug solution to the linker solution. c. Allow the reaction to proceed for 4-6 hours at room temperature with gentle stirring.

  • Purification: a. Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS). b. Upon completion, purify the Drug-PEG1-NH-Boc conjugate using RP-HPLC. c. Lyophilize the pure fractions to obtain the product as a solid.

Protocol 2: Boc Deprotection of the Drug-Linker Conjugate

This protocol removes the Boc protecting group to expose a terminal primary amine on the drug-linker conjugate.

Materials:

  • Drug-PEG1-NH-Boc conjugate

  • Deprotection Solution: 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Rotary evaporator

Procedure:

  • Dissolve the Drug-PEG1-NH-Boc conjugate in the Deprotection Solution.

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS until the starting material is fully consumed.

  • Remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Purify the resulting Drug-PEG1-NH2 product by RP-HPLC if necessary.

Protocol 3: Antibody-Linker-Drug Conjugation

This protocol describes the conjugation of the deprotected drug-linker to the antibody. The following is a general protocol for conjugation to lysine (B10760008) residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Deprotected Drug-PEG1-Linker

  • EDC

  • Sulfo-NHS

  • Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris, pH 8.0

  • Size Exclusion Chromatography (SEC) system

Procedure:

  • Antibody Preparation: a. Prepare the antibody in Conjugation Buffer at a concentration of 5-10 mg/mL.

  • Activation of Drug-Linker: a. Dissolve the deprotected Drug-PEG1-Linker in a minimal amount of a co-solvent like DMSO, and then dilute into the Conjugation Buffer. b. Add a 5-10 fold molar excess of EDC and Sulfo-NHS to the drug-linker solution. c. Incubate for 15-30 minutes at room temperature to activate the terminal carboxylic acid (if present on the linker after drug conjugation).

  • Conjugation to Antibody: a. Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody stability. b. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: a. Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. b. Incubate for 30 minutes at room temperature.

  • Purification: a. Purify the ADC using an SEC column (e.g., Sephadex G-25) equilibrated with sterile PBS, pH 7.4 to remove unreacted drug-linker and other small molecules.

Protocol 4: Characterization of the ADC

A. Drug-to-Antibody Ratio (DAR) Determination

The average number of drug molecules conjugated to each antibody is a critical quality attribute.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the overall hydrophobicity of the antibody, HIC can resolve species with different numbers of drugs (D0, D1, D2, etc.). The average DAR can be calculated from the peak areas.

  • UV-Vis Spectroscopy: By measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload, the concentrations of the antibody and the payload can be determined using their respective molar extinction coefficients and the Beer-Lambert law. The DAR is the molar ratio of the payload to the antibody.

  • LC-MS: Provides precise mass information, allowing for the identification of different ADC species based on their molecular weight.

B. In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC.

  • Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and a control antibody in a complete cell culture medium.

  • Treat the cells with the ADC or control solutions and incubate for 72-96 hours.

  • Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

  • Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.

Quantitative Data Summary

The following tables provide illustrative data for ADCs developed with PEG linkers. The values will vary depending on the specific antibody, payload, and conjugation conditions. Shorter PEG linkers, such as PEG1, may result in improved stability and in vitro potency compared to longer PEG chains, but potentially faster in vivo clearance.[2][3]

Table 1: Illustrative Impact of PEG Linker Length on ADC Properties

ParameterShort PEG Linker (e.g., PEG1-PEG4)Long PEG Linker (e.g., PEG8-PEG24)Reference
In Vitro Potency (IC50) Potentially lower (more potent)May be slightly higher[3]
In Vivo Half-life ShorterLonger[3][4]
Aggregation Propensity Low to ModerateLow[4]
Plasma Clearance FasterSlower[4]

Table 2: Typical Reaction Conditions and Molar Ratios for Lysine Conjugation

StepParameterRecommended ValueNotes
Drug-Linker Activation EDC : Drug-Linker (molar ratio)1.5:1EDC is susceptible to hydrolysis; use fresh solutions.
Sulfo-NHS : Drug-Linker (molar ratio)1.2:1Sulfo-NHS improves the stability of the activated intermediate.
Antibody Conjugation Activated Drug-Linker : Antibody (molar ratio)5:1 to 20:1This ratio should be optimized to achieve the desired DAR.
Antibody Concentration5 - 10 mg/mLHigher concentrations can improve conjugation efficiency.
Conjugation Time2 - 4 hours (RT) or 12- 16 hours (4°C)Longer incubation at 4°C can improve yield and reduce protein degradation.

Visualizations

Experimental Workflow

G cluster_0 Drug-Linker Synthesis cluster_1 ADC Synthesis cluster_2 ADC Characterization Drug (COOH) Drug (COOH) Activated Drug (NHS-ester) Activated Drug (NHS-ester) Drug (COOH)->Activated Drug (NHS-ester) EDC, Sulfo-NHS Drug-PEG1-NH-Boc Drug-PEG1-NH-Boc Activated Drug (NHS-ester)->Drug-PEG1-NH-Boc This compound Drug-PEG1-NH2 Drug-PEG1-NH2 Drug-PEG1-NH-Boc->Drug-PEG1-NH2 TFA/DCM Activated Drug-Linker Activated Drug-Linker Drug-PEG1-NH2->Activated Drug-Linker EDC, Sulfo-NHS (if applicable) Crude ADC Crude ADC Activated Drug-Linker->Crude ADC Antibody (Lysine residues) Purified ADC Purified ADC Crude ADC->Purified ADC SEC Purification DAR Determination DAR Determination Purified ADC->DAR Determination HIC, UV-Vis, LC-MS In Vitro Cytotoxicity In Vitro Cytotoxicity Purified ADC->In Vitro Cytotoxicity Cell-based assays

Caption: General workflow for ADC synthesis and characterization.

Signaling Pathway: Mechanism of Action of a Tubulin Inhibitor Payload

Many ADCs utilize payloads that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

G cluster_0 Cellular Uptake and Payload Release cluster_1 Microtubule Disruption and Apoptosis ADC ADC Receptor Tumor Antigen (e.g., HER2) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Free Payload (e.g., MMAE, DM1) Lysosome->Payload Linker Cleavage Tubulin α/β-Tubulin Dimers Payload->Tubulin Inhibition of Polymerization Microtubules Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action for a tubulin inhibitor-based ADC.

Signaling Pathway: HER2-Targeted ADC Action

ADCs targeting the HER2 receptor are a prominent example of targeted cancer therapy.

G cluster_0 HER2 Signaling cluster_1 ADC Intervention HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization & Activation MAPK MAPK HER2->MAPK Internalization Internalization & Payload Release HER2->Internalization HER3 HER3 Receptor HER3->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation HER2_ADC HER2-Targeted ADC HER2_ADC->HER2 Binding & Inhibition of Signaling Cell_Death Cell Death Internalization->Cell_Death

Caption: Inhibition of HER2 signaling by a HER2-targeted ADC.

References

Application Notes and Protocols for the Reaction of NH2-PEG1-CH2CH2-Boc with NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient conjugation of amine-terminated PEG linkers, specifically NH2-PEG1-CH2CH2-Boc, with N-Hydroxysuccinimide (NHS) esters. This reaction is fundamental in bioconjugation for the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.

Introduction

The conjugation of polyethylene (B3416737) glycol (PEG) linkers to biomolecules, a process known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The heterobifunctional linker, this compound, features a primary amine for conjugation and a Boc-protected amine, offering a versatile platform for multi-step bioconjugation strategies. The primary amine reacts efficiently with NHS esters to form a stable amide bond, while the Boc-protected amine can be deprotected in a subsequent step to introduce a new reactive site.[1]

NHS esters are highly reactive compounds that selectively couple with primary amines at physiological to slightly alkaline pH to form stable amide linkages.[2][3] This reaction is favored for its mild conditions, which helps in preserving the native structure and function of sensitive biomolecules.[4]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The primary amine of the PEG linker acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[3][4][5]

Key Reaction Parameters

The success of the conjugation reaction is highly dependent on several experimental parameters, which are summarized in the table below.

ParameterRecommended ConditionsRationale & Key Considerations
pH 7.2 - 8.5The primary amine must be in its unprotonated, nucleophilic state to react.[4] Below this range, the amine is protonated and unreactive. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.[2][4][6] The optimal pH is often cited as 8.3-8.5.[7][8]
Buffer Composition Phosphate, Bicarbonate, HEPES, or Borate buffersBuffers must be free of primary amines (e.g., Tris, glycine) as they will compete with the target molecule for reaction with the NHS ester.[7][9]
Solvent Aqueous buffer. Anhydrous DMSO or DMF for dissolving NHS esters.Many NHS esters have poor aqueous solubility and should be dissolved in a minimal amount of a dry, water-miscible organic solvent before addition to the aqueous reaction mixture.[2][6] The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[1][4]
Stoichiometry 5- to 20-fold molar excess of NHS esterA molar excess of the NHS ester is typically used to drive the reaction to completion and account for any hydrolysis of the ester.[9][10] The optimal ratio should be determined empirically for each specific application.
Temperature Room temperature (20-25°C) or 4°CReactions are commonly performed at room temperature for 30 minutes to 4 hours.[7][10][11] Lower temperatures (4°C) can be used to minimize the competing hydrolysis reaction, especially for longer reaction times (e.g., overnight).[1][2]
Reaction Time 30 minutes to overnightThe optimal reaction time depends on the reactivity of the specific amine and NHS ester, as well as the temperature and pH. The reaction progress can be monitored by techniques such as HPLC or LC-MS.
Quenching Addition of an amine-containing buffer (e.g., Tris or glycine)After the desired reaction time, a quenching buffer is added to consume any unreacted NHS ester and stop the reaction.[1][2]

Experimental Protocols

Protocol 1: General Conjugation of this compound with an NHS Ester

This protocol describes a general method for the conjugation of the primary amine of the PEG linker with a molecule containing an NHS ester.

Materials:

  • This compound

  • NHS ester-functionalized molecule

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5[7][12]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[3][12]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[1]

  • Purification system (e.g., RP-HPLC with a C18 column)[1]

Procedure:

  • Preparation of Reactants:

    • Equilibrate this compound and the NHS ester to room temperature.

    • Prepare a stock solution (e.g., 10 mM) of this compound in the Reaction Buffer.

    • Immediately before use, prepare a stock solution (e.g., 100 mM) of the NHS ester in anhydrous DMF or DMSO.[4] Do not store the NHS ester solution for extended periods as it is sensitive to moisture.[10]

  • Conjugation Reaction:

    • In a reaction vessel, add the desired amount of the this compound stock solution.

    • Slowly add the desired molar excess (e.g., 1 to 3 equivalents) of the NHS ester stock solution to the amine solution while gently vortexing.[1]

    • Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[1]

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[7][12]

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of approximately 50 mM.[1]

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.[1]

  • Purification:

    • Purify the resulting conjugate by a suitable method such as RP-HPLC.[1]

    • Monitor the elution profile by UV-Vis spectrophotometry at a wavelength appropriate for the conjugated molecule.

    • Collect the fractions containing the purified product and confirm its identity by mass spectrometry.

    • Lyophilize the pure fractions to obtain the product as a solid.

Protocol 2: Boc Deprotection of the Conjugate

This protocol describes the removal of the Boc protecting group to reveal a free amine for subsequent conjugation steps.

Materials:

  • Boc-protected conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)[13][14]

  • Dichloromethane (DCM)[13]

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected conjugate in DCM.

    • Add TFA to the solution (typically 25-50% v/v).[13]

    • Stir the reaction at room temperature and monitor the deprotection by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.[14]

  • Work-up:

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

    • Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final deprotected product.[1]

Visualizations

Reaction_Workflow cluster_step1 Step 1: Amine Coupling cluster_step2 Step 2: Boc Deprotection cluster_purification Purification & Analysis amine This compound conjugate Boc-Protected Conjugate amine->conjugate pH 7.2-8.5 nhs NHS Ester nhs->conjugate deprotected Deprotected Conjugate conjugate->deprotected Acidic Conditions (e.g., TFA) purification HPLC / LC-MS deprotected->purification

Caption: A two-step workflow for bioconjugation using this compound.

Signaling_Pathway reagents Reactants reaction Amide Bond Formation reagents->reaction Primary Amine + NHS Ester hydrolysis NHS Ester Hydrolysis (Side Reaction) reagents->hydrolysis conditions Reaction Conditions conditions->reaction pH, Temp, Solvent conditions->hydrolysis High pH byproduct NHS Byproduct reaction->byproduct product Stable Conjugate reaction->product

Caption: Key relationships in the NHS ester-amine conjugation reaction.

References

Application Note: A Step-by-Step Guide to Covalently Linking Small Molecules to an Amine-Terminated PEG Linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This application note provides a detailed experimental procedure for the covalent conjugation of a small molecule to the amine-terminated, Boc-protected polyethylene (B3416737) glycol (PEG) linker, NH2-PEG1-CH2CH2-Boc. This procedure is fundamental in bioconjugation and drug development for applications such as the creation of Antibody-Drug Conjugates (ADCs), PROTACs, and other targeted therapeutics.[1] The protocols described herein cover the activation of a small molecule containing a carboxylic acid, its coupling to the PEG linker, and the subsequent deprotection of the Boc group to yield a terminal amine.

Two primary methods for the initial conjugation are presented: the widely used EDC/NHS coupling for small molecules with carboxylic acids and reductive amination for those containing an aldehyde or ketone.

Experimental Principles

The overall process involves a two-stage experimental workflow:

  • Amine Coupling: A nucleophilic acyl substitution reaction where the primary amine of this compound attacks the carbonyl carbon of an activated small molecule (e.g., an NHS ester). This results in the formation of a stable amide bond.[1]

  • Boc Deprotection: The removal of the tert-butyloxycarbonyl (Boc) protecting group from the PEG linker under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the reactive primary amine.[1]

This sequential approach allows for the purification of the intermediate conjugate before proceeding to the final deprotection step, ensuring a higher purity of the final product.[1]

Signaling Pathway and Experimental Workflow Diagram

experimental_workflow cluster_activation Small Molecule Activation cluster_coupling Conjugation cluster_deprotection Deprotection Small_Molecule_COOH Small Molecule (-COOH) EDC_NHS EDC / NHS Small_Molecule_COOH->EDC_NHS Activation Activated_SM Activated Small Molecule (NHS Ester) EDC_NHS->Activated_SM Coupled_Product Small Molecule-PEG-Boc Activated_SM->Coupled_Product Amide Bond Formation PEG_Linker This compound PEG_Linker->Coupled_Product TFA TFA Coupled_Product->TFA Acidolysis Final_Product Small Molecule-PEG-NH2 TFA->Final_Product

Caption: General experimental workflow for small molecule-PEG conjugation.

Materials and Reagents

  • Small molecule with a carboxylic acid or aldehyde/ketone functional group

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS

  • Sodium cyanoborohydride (NaBH3CN)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for purification (e.g., HPLC-grade acetonitrile (B52724) and water)

Experimental Protocols

Protocol 1: EDC/NHS Coupling of a Carboxylic Acid-Containing Small Molecule

This protocol describes the activation of a carboxyl-containing molecule and its subsequent reaction with the primary amine of the PEG linker.[2]

Step 1: Activation of the Carboxyl Group

  • Equilibrate EDC, NHS (or Sulfo-NHS), and the carboxyl-containing small molecule to room temperature.

  • Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.

  • Dissolve the carboxyl-containing small molecule in Activation Buffer.

  • To the solution of the carboxyl-containing molecule, add EDC and NHS. Refer to Table 1 for recommended molar ratios.

  • Mix well and incubate for 15-30 minutes at room temperature.[2]

Step 2: Conjugation to this compound

  • Dissolve the this compound in Coupling Buffer.

  • Add the this compound solution to the activated carboxyl-containing molecule solution.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[2]

Step 3: Quenching the Reaction

  • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

  • Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.[2]

Step 4: Purification of the Conjugate

  • Purify the resulting Small Molecule-PEG-Boc conjugate by reversed-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC).[3]

Protocol 2: Reductive Amination of an Aldehyde or Ketone-Containing Small Molecule

This method is an alternative for small molecules containing an aldehyde or ketone functional group. Reductive amination involves the reaction of a carbonyl group with an amine to form an intermediate imine, which is then reduced by a mild reducing agent to a stable amine linkage.[4]

Step 1: Imine Formation and Reduction

  • Dissolve the aldehyde or ketone-containing small molecule and this compound in a suitable buffer (e.g., PBS, pH 6-9).[4]

  • Add a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN), to the reaction mixture.

  • Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight.

Step 2: Purification of the Conjugate

  • Purify the resulting Small Molecule-PEG-Boc conjugate by RP-HPLC or SEC.

Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield the final Small Molecule-PEG-NH2 conjugate.[5]

  • Dissolution: Dissolve the purified and dried Small Molecule-PEG-Boc conjugate in anhydrous DCM.

  • Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add an equal volume of TFA to the stirred solution (to achieve a 1:1 TFA:DCM mixture).[6]

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for an additional 1-2 hours.[6]

  • Monitoring: Monitor the progress of the deprotection by TLC or LC-MS.[6] The deprotected product will be more polar and have a lower Rf value on TLC.[6]

  • Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).[6]

  • (Optional) Neutralization: If the free amine is required, dissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize any remaining acid. Be cautious of gas evolution. Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[6]

Data Presentation: Summary of Reaction Conditions

Table 1: Recommended Reaction Conditions for EDC/NHS Coupling

ParameterConditionNotes
Activation Reagents EDC (1.5 eq.), NHS (1.5 eq.)Molar equivalents relative to the carboxylic acid.
Activation pH 4.5 - 6.0Most efficient for EDC/NHS activation.[3]
Conjugation pH 7.2 - 8.0Optimal for the reaction of the NHS ester with the primary amine.[3]
Compatible Buffers MES, PBS, HEPES, Bicarbonate, BorateBuffers must be free of primary amines (e.g., Tris).[7]
Molar Excess of PEG 10 - 50 foldDrives the reaction towards the desired product.[3]
Reaction Temperature Room temperature or 4°C
Reaction Time 2 hours to overnightCan be performed at room temperature or 4°C.[3]

Table 2: Common Conditions for Boc Deprotection

ParameterConditionNotes
Reagent Trifluoroacetic Acid (TFA)A strong acid commonly used for Boc deprotection.[6]
Solvent Dichloromethane (DCM)Anhydrous DCM is preferred to prevent side reactions.[6]
TFA Concentration 20-50% (v/v) in DCMA 50% TFA in DCM solution is a robust starting point.[6]
Temperature 0°C to Room TemperatureInitial cooling can help control the reaction rate.
Reaction Time 1 - 4 hoursTypically complete within this timeframe.
Expected Yield >90%Yields can be substrate-dependent.[6]

Characterization of the Conjugate

Confirm the successful conjugation and assess the purity of the final product using the following analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass information, confirming the successful conjugation and the removal of the Boc group.[8]

  • High-Performance Liquid Chromatography (HPLC): Used for both purification and to assess the purity of the final conjugate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the conjugate and the disappearance of the Boc protons after deprotection.[8]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Yield Inefficient activation of the small molecule. Hydrolysis of the NHS ester.Ensure anhydrous conditions during activation. Perform the conjugation reaction promptly after activation. Optimize the pH of the coupling reaction.
Incomplete Boc Deprotection Insufficient reaction time or acid concentration. Steric hindrance from the PEG chain.Increase the reaction time or TFA concentration. Monitor the reaction closely by LC-MS or TLC.
Side Product Formation Reaction of EDC with the PEG amine. Alkylation of the product by the t-butyl cation during deprotection.Use a two-step procedure where the small molecule is activated first. Add a scavenger like triisopropylsilane (B1312306) (TIS) during deprotection.[9]

Logical Relationship Diagram

logical_relationship Start Start: Small Molecule & NH2-PEG-Boc Activation Activate Small Molecule (e.g., EDC/NHS) Start->Activation Coupling Couple to NH2-PEG-Boc Activation->Coupling Purification1 Purify Small Molecule-PEG-Boc Coupling->Purification1 Deprotection Deprotect Boc Group (e.g., TFA) Purification1->Deprotection Purification2 Purify Final Product Deprotection->Purification2 Characterization Characterize Final Product (LC-MS, HPLC, NMR) Purification2->Characterization End End: Small Molecule-PEG-NH2 Characterization->End

Caption: Logical flow of the conjugation and deprotection process.

References

Application Notes and Protocols for Covalent Attachment of Amine-Terminated PEG Linkers to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, is a cornerstone bioconjugation technique for enhancing the therapeutic properties of protein-based drugs. This modification can significantly improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn reduces renal clearance, shields it from proteolytic degradation, and can decrease its immunogenicity.

This document provides detailed application notes and protocols for the attachment of the heterobifunctional linker, NH2-PEG1-CH2CH2-Boc, to proteins. This linker possesses a primary amine for conjugation and a tert-butyloxycarbonyl (Boc) protected amine, which can be deprotected post-conjugation for subsequent modification, making it a versatile tool for creating complex bioconjugates. The primary method detailed is the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (NHS) chemistry to form a stable amide bond between the primary amine of the PEG linker and the carboxyl groups of the target protein.

Principle of the Method: EDC/NHS Chemistry for Amine-PEG Conjugation

The conjugation of an amine-terminated PEG linker to a protein's carboxylic acid groups (present on aspartic and glutamic acid residues, and the C-terminus) is a two-step process facilitated by EDC and NHS (or its water-soluble analog, Sulfo-NHS).[1][2]

  • Activation of Protein Carboxyl Groups: EDC activates the carboxyl groups on the protein to form a highly reactive but unstable O-acylisourea intermediate. This activation step is most efficient in an acidic environment (pH 4.5-6.0).[2]

  • Formation of a Stable NHS Ester and Amine Coupling: The addition of NHS or Sulfo-NHS stabilizes the intermediate by converting it into a more stable, amine-reactive NHS ester.[3] This activated protein can then be purified to remove excess activating agents before reacting with the primary amine of the PEG linker. The coupling reaction to form a stable amide bond is most efficient at a physiological to slightly alkaline pH (7.2-8.5).[2]

Quantitative Data Summary

Successful and reproducible protein PEGylation is dependent on the careful control of reaction parameters. The following tables summarize key quantitative data for the primary steps of the conjugation and deprotection processes.

Table 1: Recommended Reaction Conditions for Protein Carboxyl Group Activation and Amine-PEG Coupling [1][4][5][6]

ParameterActivation StepCoupling StepNotes
pH 4.5 - 6.07.2 - 8.5A two-step process with pH adjustment is highly recommended for optimal efficiency and to minimize side reactions.[7]
Buffer 0.1 M MESPhosphate-Buffered Saline (PBS) or Borate BufferBuffers must be free of extraneous primary amines and carboxyl groups (e.g., Tris, glycine, acetate).[2][8]
Molar Ratio (vs. Protein) EDC: 10-50x, Sulfo-NHS: 25-100xAmine-PEG: 10-50xRatios are highly dependent on the protein and the number of available carboxyl groups and should be empirically optimized.[9][10]
Temperature Room TemperatureRoom Temperature or 4°CLower temperatures can be used to enhance protein stability, though this may require longer reaction times.[6]
Reaction Time 15 - 30 minutes1 - 2 hours at RT or overnight at 4°COptimization is necessary to balance conjugation efficiency with potential protein degradation.[1]

Table 2: Common Acidic Conditions for Boc Deprotection of PEG-Conjugate [11][12][13]

Acidic ReagentConcentrationSolventTypical TimeTemperaturePurity of Deprotected Product (%)
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp.>95
Hydrochloric Acid (HCl)4M1,4-Dioxane1 - 4 hoursRoom Temp.>95

Experimental Protocols

Protocol 1: Two-Step EDC/Sulfo-NHS Conjugation of this compound to a Protein

This protocol details the conjugation of the PEG linker's primary amine to the carboxyl groups of a target protein.

Materials:

  • Protein of interest

  • This compound

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) column, dialysis cassettes)

  • Desalting columns

Procedure:

Step 1: Protein Preparation

  • Dissolve the protein of interest in the Activation Buffer to a final concentration of 1-10 mg/mL.

  • If the protein is in a buffer containing primary amines or carboxylates, perform a buffer exchange into the Activation Buffer using a desalting column or dialysis.

Step 2: Activation of Protein Carboxyl Groups

  • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use. EDC is susceptible to hydrolysis.

  • Add EDC and Sulfo-NHS to the protein solution. A common starting molar excess is 10-50 fold for EDC and 25-100 fold for Sulfo-NHS relative to the protein. The optimal ratio should be determined empirically.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

Step 3: Removal of Excess Activation Reagents

  • Immediately pass the activated protein solution through a desalting column pre-equilibrated with Coupling Buffer. This step removes excess EDC and Sulfo-NHS and exchanges the protein into the optimal buffer for the coupling reaction.

Step 4: Conjugation with Amine-PEG Linker

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Add the this compound solution to the activated protein solution. A starting point is a 10- to 50-fold molar excess of the PEG linker over the protein.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 5: Quenching the Reaction

  • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters.

  • Incubate for 15-30 minutes at room temperature.

Step 6: Purification of the PEGylated Protein

  • Purify the PEGylated protein from unreacted PEG linker and byproducts using an appropriate method such as SEC, dialysis, or tangential flow filtration.

Protocol 2: Boc Group Deprotection of the PEGylated Protein

This protocol describes the removal of the Boc protecting group to expose a terminal primary amine for further functionalization.

Materials:

  • Purified and lyophilized Boc-NH-PEG-Protein conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Desalting columns or dialysis equipment

Procedure:

  • Lyophilize the purified Boc-NH-PEG-Protein conjugate to remove all water.

  • Dissolve the dried conjugate in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction for completion.

  • Remove the DCM and excess TFA under a stream of nitrogen or by rotary evaporation.

  • Immediately purify the deprotected conjugate using a desalting column or dialysis equilibrated with a suitable buffer to remove residual acid and salts.

Visualizations

Chemical Reaction Pathway for EDC/NHS-Mediated Amine-PEG Conjugation Protein_COOH Protein-COOH (Aspartic/Glutamic Acid) O_Acylisourea O-Acylisourea Intermediate (unstable) Protein_COOH->O_Acylisourea + EDC (pH 4.5-6.0) EDC EDC NHS_Ester Protein-Sulfo-NHS Ester (amine-reactive) O_Acylisourea->NHS_Ester + Sulfo-NHS Sulfo_NHS Sulfo-NHS Conjugate Protein-CO-NH-PEG-R (Stable Amide Bond) NHS_Ester->Conjugate + H2N-PEG-R (pH 7.2-8.5) Amine_PEG H2N-PEG-R

Caption: Chemical pathway for EDC/NHS-mediated protein PEGylation.

Experimental Workflow for Protein PEGylation Start Start: Protein in appropriate buffer Buffer_Exchange Buffer Exchange to Activation Buffer (pH 6.0) Start->Buffer_Exchange Activation Activate Protein with EDC/Sulfo-NHS Buffer_Exchange->Activation Purification1 Remove Excess Reagents (Desalting Column) Activation->Purification1 Conjugation Add Amine-PEG Linker and Incubate Purification1->Conjugation Quench Quench Reaction Conjugation->Quench Purification2 Purify PEGylated Protein (e.g., SEC) Quench->Purification2 Characterization Characterize Conjugate Purification2->Characterization End End: Purified PEGylated Protein Characterization->End

Caption: General workflow for protein PEGylation via carboxyl activation.

Decision Tree for Protein PEGylation Strategy Start Target Protein Properties Lysine_Availability Are surface lysines available and not critical for function? Start->Lysine_Availability Carboxyl_Availability Are surface carboxyls available and not critical for function? Lysine_Availability->Carboxyl_Availability No Target_Amines Target Protein Amines (e.g., with NHS-ester PEG) Lysine_Availability->Target_Amines Yes Target_Carboxyls Target Protein Carboxyls (e.g., with Amine-PEG + EDC/NHS) Carboxyl_Availability->Target_Carboxyls Yes Site_Specific Consider site-specific methods (e.g., Cys, N-terminus) Carboxyl_Availability->Site_Specific No

Caption: Decision tree for selecting a PEGylation strategy.

References

Application Notes and Protocols for Bioconjugation Strategies Involving NH2-PEG1-CH2CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional linkers are critical tools in modern bioconjugation, enabling the precise, stepwise assembly of complex molecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] The linker NH2-PEG1-CH2CH2-Boc is a versatile reagent featuring a free primary amine (-NH2) for immediate conjugation and a tert-butyloxycarbonyl (Boc)-protected amine, which allows for subsequent, orthogonal functionalization after a deprotection step.[1][2]

The short polyethylene (B3416737) glycol (PEG) spacer enhances the aqueous solubility, stability, and pharmacokinetic properties of the resulting conjugate, while potentially reducing immunogenicity.[2][3] This document provides detailed application notes and experimental protocols for a two-stage bioconjugation strategy utilizing the this compound linker. The strategy involves:

  • Initial Conjugation: Covalent linkage of the terminal primary amine to a molecule of interest (e.g., a protein, peptide, or small molecule drug) bearing a carboxylic acid or an activated ester.

  • Boc Deprotection: Removal of the Boc protecting group under acidic conditions to expose a new primary amine for subsequent conjugation or modification.

Data Presentation: Quantitative Parameters for Conjugation and Deprotection

Optimizing reaction conditions is crucial for maximizing yield and purity. The following tables summarize key quantitative parameters for the primary conjugation and subsequent Boc deprotection steps.

Table 1: Recommended Reaction Conditions for Amine Conjugation via EDC/NHS Chemistry [1][4]

ParameterConditionRationale
Activation pH 4.5 - 6.0Optimal for the activation of carboxyl groups with EDC. A common buffer is 0.1 M MES.
Coupling pH 7.2 - 8.5Promotes the efficient reaction of the NHS-ester with the primary amine of the PEG linker. PBS is a suitable buffer.
Molar Ratio (Molecule:EDC:NHS) 1 : (1.5 - 10) : (1.5 - 5)A molar excess of EDC and NHS is used to efficiently generate the amine-reactive NHS ester intermediate.
Molar Ratio (Activated Molecule:Linker) 1 : (1 - 10)A molar excess of the linker can be used to drive the reaction to completion, depending on the value of the molecule.
Temperature Room Temperature (20-25°C)The reaction is typically efficient at room temperature. For sensitive molecules, it can be performed at 4°C overnight.
Reaction Time Activation: 15-30 min; Conjugation: 1-4 hours to overnightActivation is rapid. Conjugation time is monitored to ensure completion.

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection [5]

ReagentConcentration (v/v)SolventTimeTemperaturePurity/Yield (%)
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp.>95
Hydrochloric Acid (HCl)4M1,4-Dioxane0.5 - 2 hoursRoom Temp.>95

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical workflows for the described bioconjugation strategy.

G cluster_0 Step 1: Initial Conjugation (EDC/NHS Chemistry) cluster_1 Step 2: Boc Deprotection mol1 Molecule-COOH (e.g., Protein, Drug) activated Molecule-CO-NHS (Activated Ester) mol1->activated Activate linker1 H2N-PEG1-CH2CH2-Boc conjugate1 Molecule-CO-NH-PEG1-CH2CH2-Boc (Boc-Protected Conjugate) reagents1 EDC / NHS Activation Buffer (pH 4.5-6.0) activated->conjugate1 Couple coupling Coupling Buffer (pH 7.2-8.5) conjugate2 Molecule-CO-NH-PEG1-CH2CH2-NH2 (Final Amine-Functionalized Conjugate) conjugate1->conjugate2 Deprotect conjugate1->conjugate2 Purify & Proceed reagents2 TFA in DCM or 4M HCl in Dioxane byproducts CO2 + Isobutylene G cluster_0 PROTAC Assembly Example ligand1 E3 Ligase Ligand (with -COOH) step1 1. EDC/NHS Coupling ligand1->step1 linker H2N-PEG1-CH2CH2-Boc linker->step1 intermediate E3 Ligand-Linker-Boc step1->intermediate step2 2. Boc Deprotection (TFA) intermediate->step2 activated_linker E3 Ligand-Linker-NH2 step2->activated_linker step3 3. Final Amide Coupling activated_linker->step3 ligand2 Target Protein Ligand (with activated -COOH) ligand2->step3 protac PROTAC Molecule step3->protac

References

Application Notes and Protocols for NH2-PEG1-CH2CH2-Boc as a Linker in Molecular Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NH2-PEG1-CH2CH2-Boc linker is a heterobifunctional chemical tool essential in the construction of advanced molecular probes, particularly in the burgeoning field of targeted protein degradation.[1][2] This linker features a short, hydrophilic single polyethylene (B3416737) glycol (PEG) unit, which enhances solubility and provides spatial separation between conjugated molecules.[1] One terminus of the linker is a primary amine (NH2), while the other is a primary amine protected by a tert-butyloxycarbonyl (Boc) group.[3] The Boc protecting group is stable under various conditions but can be readily removed with mild acid, allowing for a controlled, sequential conjugation of two different molecular entities.[4][5]

This strategic design makes the this compound linker a valuable component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the cell's proteasome.[1][2] The linker's role is critical in a PROTAC's efficacy, as its length and composition influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[1]

These application notes provide a comprehensive overview of the use of the this compound linker in the synthesis of molecular probes, with a focus on PROTACs. Detailed experimental protocols, quantitative data, and visual diagrams of the underlying signaling pathways and experimental workflows are presented to guide researchers in the effective application of this versatile linker.

Core Applications

The primary application of the this compound linker is in the modular synthesis of PROTACs. Its bifunctional nature allows for a stepwise and directed assembly of the final molecule. Typically, one of the amine groups is first coupled to a ligand for the protein of interest (the "warhead"), and after deprotection of the Boc group, the newly revealed amine is conjugated to a ligand for an E3 ubiquitin ligase (e.g., derivatives of thalidomide (B1683933) for Cereblon, or VHL ligands).[3][4][5]

Signaling Pathway and Mechanism of Action

PROTACs synthesized using the this compound linker operate through the ubiquitin-proteasome system. The PROTAC molecule acts as a bridge, bringing the target protein and the E3 ligase into close proximity to form a ternary complex.[1] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC is subsequently released and can catalytically induce the degradation of multiple target protein molecules.[6]

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC (with this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycling Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Quantitative Data Summary

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). These values are highly dependent on the specific target protein, the E3 ligase ligand, the cell line used, and the linker length. While specific data for PROTACs using the this compound linker is target-dependent, the following tables provide representative data for PROTACs with short PEG linkers targeting various proteins to illustrate the expected range of activities.

Table 1: Representative Degradation Data for PROTACs with Short PEG Linkers

PROTAC ExampleTarget ProteinE3 Ligase LigandLinker (PEG units)Cell LineDC50 (nM)Dmax (%)
PROTAC 1BRD4Pomalidomide (CRBN)1-2H661< 0.5 µM>90
PROTAC 2EGFRPomalidomide (CRBN)1OVCAR8VariesSelective
PROTAC 3HER2Pomalidomide (CRBN)2OVCAR8AbolishedSelective
PROTAC 4BRD4VHL Ligand1-2H661VariesPotency Decreases with Length

Note: The data presented are illustrative and compiled from various sources in the literature.[1] Actual values will vary depending on the specific constructs and experimental conditions.

Experimental Protocols

The synthesis of a PROTAC using the this compound linker is a multi-step process that involves the sequential coupling of the target protein ligand and the E3 ligase ligand. The following is a generalized protocol.

Overall Synthetic Workflow

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Start Starting Materials: - POI Ligand (with reactive group) - E3 Ligase Ligand (with reactive group) - this compound Linker Step1 Step 1: Couple POI Ligand to Linker Start->Step1 Intermediate1 Intermediate 1: POI-Linker-NH-Boc Step1->Intermediate1 Step2 Step 2: Boc Deprotection Intermediate1->Step2 Intermediate2 Intermediate 2: POI-Linker-NH2 Step2->Intermediate2 Step3 Step 3: Couple E3 Ligase Ligand Intermediate2->Step3 Final_PROTAC Final PROTAC: POI-Linker-E3 Ligase Step3->Final_PROTAC Characterization Characterization (NMR, MS, HPLC) Final_PROTAC->Characterization Cell_Assays Cell-Based Assays (Western Blot, etc.) Characterization->Cell_Assays Data_Analysis Data Analysis (DC50, Dmax) Cell_Assays->Data_Analysis

General workflow for PROTAC synthesis and evaluation.
Protocol 1: Coupling of a Carboxylic Acid-Containing Ligand to the this compound Linker

This protocol describes the formation of an amide bond between a ligand (either for the POI or E3 ligase) that has a carboxylic acid functionality and the primary amine of the linker.

Materials:

  • Carboxylic acid-containing ligand (1 equivalent)

  • This compound (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3 equivalents)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard workup and purification reagents (e.g., ethyl acetate (B1210297), brine, anhydrous sodium sulfate, silica (B1680970) gel for chromatography)

Procedure:

  • Dissolve the carboxylic acid-containing ligand in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve this compound in anhydrous DMF.

  • Slowly add the activated ligand solution to the linker solution.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected ligand-linker conjugate.

Protocol 2: Boc Deprotection of the Ligand-Linker Conjugate

This step removes the Boc protecting group to reveal a primary amine for the subsequent coupling reaction.

Materials:

  • Boc-protected ligand-linker conjugate (1 equivalent)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected ligand-linker conjugate in DCM.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by LC-MS to confirm the disappearance of the starting material.

  • Remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used directly in the next step after neutralization.

Protocol 3: Coupling of the Second Ligand to the Deprotected Ligand-Linker Conjugate

This protocol describes the formation of the final PROTAC molecule by coupling the second ligand to the deprotected intermediate. This example assumes the second ligand has a carboxylic acid functionality.

Materials:

  • Deprotected ligand-linker conjugate (amine salt) (1 equivalent)

  • Carboxylic acid-containing second ligand (1.1 equivalents)

  • HATU (1.2 equivalents)

  • DIPEA (3-4 equivalents, to neutralize the TFA salt and act as a base)

  • Anhydrous DMF

Procedure:

  • Dissolve the deprotected ligand-linker conjugate in anhydrous DMF under an inert atmosphere.

  • Add DIPEA to neutralize the TFA salt.

  • In a separate flask, activate the carboxylic acid of the second ligand with HATU and DIPEA in anhydrous DMF as described in Protocol 1.

  • Slowly add the activated second ligand solution to the solution of the deprotected ligand-linker conjugate.

  • Stir the reaction at room temperature overnight, monitoring the progress by LC-MS.

  • Work up the reaction as described in Protocol 1.

  • Purify the final PROTAC molecule by preparative HPLC.

  • Characterize the final product by NMR, high-resolution mass spectrometry (HRMS), and analytical HPLC to confirm its identity and purity.

Protocol 4: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol is a standard method to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC

  • Cell lysis buffer

  • Primary antibody against the target protein

  • Primary antibody against a loading control protein (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Standard Western blot equipment

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.

Conclusion

The this compound linker is a versatile and valuable tool for the synthesis of complex molecular probes, particularly PROTACs. Its heterobifunctional nature allows for a controlled and sequential assembly of the final molecule. The protocols and data provided herein offer a general framework for the use of this linker in the development of targeted protein degraders. Researchers should optimize the reaction conditions and evaluation methods for their specific ligands and targets to achieve the best results. The successful application of this linker will continue to contribute to the advancement of targeted protein degradation as a powerful therapeutic modality.

References

Application Notes and Protocols for In Vitro Assay Development of NH2-PEG1-CH2CH2-Boc Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NH2-PEG1-CH2CH2-Boc moiety is a heterobifunctional linker commonly utilized in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker features a short polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility and provides flexibility, an amine group for conjugation, and a tert-butyloxycarbonyl (Boc) protected amine, which allows for controlled, sequential synthesis.[3][4] These application notes provide a comprehensive guide to the in vitro assays essential for characterizing compounds incorporating this linker, with a focus on PROTAC development.

Core Applications and Assay Cascade

Compounds containing the this compound linker are frequently designed as PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[5] The in vitro validation of these compounds involves a multi-step assay cascade to confirm their mechanism of action and assess their drug-like properties.

A typical in vitro testing funnel for a PROTAC involves a series of assays to evaluate its biological activity and developability. This process begins with assessing the binding of the PROTAC to its two target proteins, the protein of interest (POI) and the E3 ligase, in binary binding assays. Subsequently, the ability of the PROTAC to bring the POI and E3 ligase together to form a ternary complex is evaluated. The functional consequence of ternary complex formation, the ubiquitination of the POI, is then confirmed. Finally, the ability of the PROTAC to induce the degradation of the POI in a cellular context is measured. Alongside these efficacy assays, it is crucial to assess the compound's stability and permeability to ensure it has the potential to be a successful therapeutic.

cluster_0 In Vitro Assay Funnel for PROTACs A Binary Binding Assays (SPR, ITC, FP) B Ternary Complex Formation (SPR, FRET) A->B Demonstrates target engagement C Ubiquitination Assays (In vitro ubiquitination) B->C Confirms productive complex D Cellular Degradation (Western Blot, DC50/Dmax) C->D Shows functional consequence E ADME/Tox Assays (Stability, Permeability) D->E Evaluates drug-like properties

Figure 1: In Vitro Assay Funnel for PROTACs.

Data Presentation

Table 1: Summary of In Vitro Assay Data for a Representative PROTAC
Assay TypeParameterResult
Binary Binding
Target Protein Binding (SPR)KD50 nM
E3 Ligase Binding (SPR)KD150 nM
Ternary Complex Formation
Ternary Complex Affinity (SPR)KD25 nM
Cooperativity (α)α>1
Cellular Degradation
Half-maximal Degradation Concentration (DC50)DC5010 nM
Maximum Degradation (Dmax)Dmax>90%
Stability
Microsomal Stability (t1/2)t1/260 min
Plasma Stability (t1/2)t1/2>120 min
Permeability
Caco-2 PermeabilityPapp (A→B)5 x 10-6 cm/s

Experimental Protocols

Protocol 1: Boc Deprotection of the Linker

The Boc protecting group is stable under a wide range of conditions but can be readily removed under mild acidic conditions to reveal the reactive amine for subsequent conjugation.[3]

Materials:

  • Boc-protected compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).[6]

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction by LC-MS to confirm the complete removal of the Boc group.

  • Upon completion, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected compound.

Protocol 2: Surface Plasmon Resonance (SPR) for Binary and Ternary Complex Analysis

SPR is a powerful technique to measure the binding affinity and kinetics of binary and ternary complexes.[5]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Target protein and E3 ligase

  • Test compound (PROTAC)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure for Binary Binding:

  • Immobilize one protein (e.g., the target protein) onto the sensor chip surface.

  • Inject a series of concentrations of the test compound over the chip surface and measure the binding response.

  • Regenerate the chip surface between injections.

  • Fit the sensorgram data to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Procedure for Ternary Complex Formation:

  • Immobilize one protein (e.g., the E3 ligase) on the sensor chip.

  • Inject a constant concentration of the test compound followed by a series of concentrations of the second protein (target protein) to assess ternary complex formation.

  • Alternatively, pre-incubate the test compound with the second protein and inject the mixture over the immobilized protein.

  • Analyze the data to determine the affinity and stability of the ternary complex.

Protocol 3: In Vitro Ubiquitination Assay

This assay confirms that the PROTAC can induce the ubiquitination of the target protein.

Materials:

  • Recombinant E1, E2, and E3 ligase enzymes

  • Recombinant target protein

  • Ubiquitin

  • ATP

  • Test compound (PROTAC)

  • Reaction buffer

  • Anti-target protein antibody and anti-ubiquitin antibody for Western blot analysis

Procedure:

  • In a microcentrifuge tube, combine the E1, E2, and E3 enzymes, ubiquitin, ATP, and the target protein in the reaction buffer.

  • Add the test compound at various concentrations.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Analyze the reaction products by Western blot using antibodies against the target protein and ubiquitin to detect poly-ubiquitinated target protein.

Protocol 4: Cellular Degradation Assay (Western Blot)

This assay measures the ability of the PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

  • Cell line expressing the target protein

  • Cell culture medium and supplements

  • Test compound (PROTAC)

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and transfer system

  • Antibodies against the target protein and a loading control (e.g., GAPDH)

Procedure:

  • Plate cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with primary antibodies against the target protein and a loading control, followed by appropriate secondary antibodies.

  • Visualize the protein bands and perform densitometry to quantify the level of target protein degradation.

  • Calculate the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation).

Signaling Pathway and Experimental Workflow Diagrams

The mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The PROTAC acts as a bridge, bringing the target protein of interest (POI) into close proximity with an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The poly-ubiquitinated POI is then recognized and degraded by the proteasome, and the PROTAC can then act catalytically to induce the degradation of more POI.

cluster_1 PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation

Figure 2: PROTAC Mechanism of Action.

The development and characterization of a PROTAC involves a systematic workflow. The process begins with the synthesis of the PROTAC, which often involves the deprotection of a linker like this compound. The synthesized PROTAC is then subjected to a series of in vitro biochemical and biophysical assays to confirm its binding and ability to form a ternary complex. Following this, cellular assays are performed to demonstrate target protein degradation. Finally, lead compounds are further evaluated for their drug-like properties, including stability and permeability.

cluster_2 PROTAC Development Workflow Synthesis PROTAC Synthesis (Boc Deprotection) Biochemical Biochemical Assays (Binding, Ternary Complex) Synthesis->Biochemical Cellular Cellular Assays (Degradation) Biochemical->Cellular ADME ADME Assays (Stability, Permeability) Cellular->ADME Lead Lead Optimization ADME->Lead

References

Troubleshooting & Optimization

Technical Support Center: NH2-PEG1-CH2CH2-Boc Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting coupling reactions involving amine-terminated PEG linkers like NH2-PEG1-CH2CH2-Boc. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the most common application for this type of linker?

A1: this compound is a heterobifunctional linker. Its primary amine (-NH2) is typically coupled to a carboxylic acid group on a target molecule (e.g., a protein, peptide, or solid support) using carbodiimide (B86325) chemistry (EDC/NHS).[1][2] The Boc-protected amine on the other end can be deprotected later for subsequent conjugation steps.[1][2]

Q2: What are the primary causes of low coupling efficiency in these reactions?

A2: Low coupling yields usually stem from one or more of the following factors: inactive reagents (especially EDC/NHS), suboptimal pH, inappropriate buffer choice, moisture contamination, steric hindrance, or issues with reactant stoichiometry.[3][4][5]

Q3: What is the optimal pH for coupling this linker to a carboxylic acid?

A3: A two-step pH process is highly recommended for EDC/NHS chemistry.[6][7]

  • Activation Step: The activation of the carboxylic acid with EDC and NHS is most efficient at a slightly acidic pH of 4.5-6.0.[6][7][8]

  • Coupling Step: The reaction of the activated NHS-ester with the primary amine of the PEG linker is favored at a pH of 7.2-8.5.[5][6] This higher pH ensures the amine is deprotonated and sufficiently nucleophilic.[6]

Q4: Which buffers should I use and which should I avoid?

A4: It is critical to use buffers that do not contain competing functional groups (primary amines or carboxylates).[3][7]

  • Recommended for Activation: MES buffer is an excellent choice for the acidic activation step.[7]

  • Recommended for Coupling: Phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers are suitable for the amine coupling step.[7][9]

  • Buffers to Avoid: Tris, glycine, and acetate (B1210297) buffers must be avoided as they contain reactive primary amines or carboxylates that will compete with your reactants and quench the reaction.[3][7][9]

Q5: How does steric hindrance affect my reaction?

A5: Steric hindrance occurs when the bulky nature of the reacting molecules physically obstructs the reactive groups from coming together.[10][11] This is a common issue when conjugating large biomolecules.[10] The short PEG1 spacer on this linker may not be sufficient to overcome significant steric clash.[10][12] If steric hindrance is suspected, using a linker with a longer PEG chain may be necessary to increase the distance between the molecules.[10][12]

Troubleshooting Guide

This section provides a systematic approach to diagnosing the cause of low coupling efficiency.

Problem: Low or No Formation of the Desired Conjugate
  • Issue: The carbodiimide coupling agents, EDC and NHS (or Sulfo-NHS), are highly sensitive to moisture.[7][13] Improper storage or handling can lead to hydrolysis and inactivation.[5]

  • Solution:

    • Store EDC and NHS desiccated at -20°C.[7]

    • Always allow reagent vials to warm completely to room temperature before opening to prevent moisture condensation.[5][7]

    • Prepare EDC and NHS solutions immediately before use; do not store them as stock solutions.[5][7]

    • If reagents are old or have been handled improperly, use a fresh vial.

  • Issue: The pH is outside the optimal range, or the incorrect buffer was used.

  • Solution:

    • Verify the pH of your buffers with a calibrated meter.

    • Adopt the two-step pH protocol: activate at pH 4.5-6.0 (e.g., in MES buffer), then adjust the pH to 7.2-7.5 for the coupling reaction with the amine linker (e.g., by adding PBS).[6][7][14]

    • Ensure your buffers are free of amines and carboxylates.[7][9]

  • Issue: The activated NHS-ester is susceptible to hydrolysis, especially at higher pH. This reaction competes directly with the desired amine coupling.[3][6] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[6]

  • Solution:

    • Add the amine-PEG linker to the reaction promptly after the carboxylic acid activation step.

    • Perform the coupling reaction at the lower end of the optimal range (pH 7.2-7.5) to balance amine reactivity with NHS-ester stability.[4]

    • Consider running the reaction at a lower temperature (e.g., 4°C overnight) to slow the rate of hydrolysis.[4][15]

  • Issue: The molar ratio of reactants is not optimal to drive the reaction to completion.

  • Solution:

    • Use a molar excess of EDC and NHS over the carboxylic acid during the activation step. A common starting point is a 2- to 5-fold molar excess of each.[7]

    • For the coupling step, a slight molar excess (1.1 to 2-fold) of the amine-PEG linker may be beneficial.[4]

    • Low concentrations of reactants can slow the reaction rate. If possible, ensure protein concentrations are at least 2 mg/mL.[9]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing coupling issues.

G start Low Coupling Efficiency Observed reagent_check 1. Verify Reagent Activity start->reagent_check reagent_sol Use fresh EDC/NHS. Store desiccated at -20°C. Warm to RT before opening. reagent_check->reagent_sol Inactive Reagents? condition_check 2. Assess Reaction Conditions condition_sol Use amine-free buffers (MES, PBS). Verify pH: 4.5-6.0 for activation, 7.2-8.5 for coupling. condition_check->condition_sol Incorrect pH or Buffer? substrate_check 3. Evaluate Substrate & Stoichiometry substrate_sol Optimize molar ratios (e.g., 2-5x EDC/NHS). Increase reactant concentration. Consider longer PEG linker if steric hindrance is suspected. substrate_check->substrate_sol Suboptimal Ratio or Steric Hindrance? reagent_sol->condition_check success Problem Resolved reagent_sol->success condition_sol->substrate_check condition_sol->success substrate_sol->success fail Issue Persists? Contact Technical Support substrate_sol->fail

Troubleshooting workflow for low coupling efficiency.

Quantitative Data Summary

Optimizing the parameters of your coupling reaction is crucial for success. The table below provides recommended starting conditions for a typical EDC/NHS coupling reaction.

ParameterRecommended Range / ConditionRationaleCitations
Activation pH 4.5 - 6.0Maximizes the efficiency of carboxylic acid activation by EDC.[6][7][8]
Coupling pH 7.2 - 8.5Balances primary amine nucleophilicity with NHS-ester stability.[5][6][15]
Molar Ratio (EDC:NHS:Acid) 2:2:1 to 5:5:1A molar excess of coupling agents drives the activation reaction.[7]
Activation Buffer MESEffective buffer that is free of competing carboxyl and amine groups.[7]
Coupling Buffer PBS, HEPES, BorateAmine-free buffers that maintain the optimal pH for coupling.[5][7][9]
Activation Time 15 - 30 minutesSufficient time for NHS-ester formation at room temperature.[7][16]
Coupling Time 2 hours to overnightReaction time for the activated acid and the amine linker.[7][9]
Temperature 4°C to Room Temp (~25°C)Lower temperatures can reduce the rate of NHS-ester hydrolysis.[7]
Quenching Agent 20-50 mM Tris, Glycine, or HydroxylamineAdded at the end to consume any excess reactive NHS-esters and stop the reaction.[5]

Experimental Protocols

Protocol: Two-Step Coupling of NH2-PEG-Linker to a Carboxylic Acid

This protocol describes the activation of a carboxyl group-containing molecule (e.g., a protein or peptide) and subsequent conjugation to an amine-terminated PEG linker.

Materials:

  • Molecule with carboxylic acid (Molecule-COOH)

  • This compound Linker

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (or NHS)

  • Activation Buffer: MES, pH 5.0-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1M Tris-HCl, pH 8.5

Procedure:

  • Preparation: Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening. Prepare fresh solutions of EDC and Sulfo-NHS in anhydrous DMSO or the Activation Buffer immediately before use.[4][7]

  • Activation:

    • Dissolve Molecule-COOH in Activation Buffer.

    • Add EDC solution to a final molar excess of 2-5 fold relative to Molecule-COOH.

    • Immediately add Sulfo-NHS solution to a final molar excess of 2-5 fold relative to Molecule-COOH.[7]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[7]

  • Coupling:

    • Dissolve the this compound linker in Coupling Buffer.

    • Add the dissolved linker to the activated Molecule-COOH solution. A 1.1 to 2-fold molar excess of the linker is a good starting point.[4]

    • Critical: Ensure the pH of the final reaction mixture is between 7.2 and 7.5. Adjust with Coupling Buffer if necessary.

    • Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[7]

  • Quenching:

    • Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.[5]

    • Incubate for an additional 15-30 minutes at room temperature to hydrolyze any unreacted NHS-esters.[9]

  • Purification:

    • Purify the final conjugate using an appropriate method, such as size exclusion chromatography (SEC) or dialysis, to remove excess reagents and byproducts.[10]

Reaction Pathway Visualization

The following diagram illustrates the chemical pathway for the EDC/NHS coupling reaction.

G cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_coupling Step 2: Coupling (pH 7.2-8.5) R_COOH Molecule-COOH O_acylisourea O-acylisourea intermediate (unstable) R_COOH->O_acylisourea + EDC EDC EDC->O_acylisourea NHS_ester Amine-Reactive NHS-ester O_acylisourea->NHS_ester + NHS NHS NHS->NHS_ester Conjugate Final Conjugate (Stable Amide Bond) NHS_ester->Conjugate + Amine_Linker H₂N-PEG-Linker Amine_Linker->Conjugate

Chemical pathway of two-step EDC/NHS coupling.

References

Technical Support Center: Boc Deprotection of Amino-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding side reactions during the Boc deprotection of NH2-PEG1-CH2CH2-Boc.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Boc deprotection and what reactive species are generated?

The Boc (tert-butyloxycarbonyl) group is removed under acidic conditions, typically with trifluoroacetic acid (TFA). The reaction proceeds through the protonation of the carbamate's carbonyl oxygen by the acid. This is followed by the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine and carbon dioxide.[1][2] The most significant reactive species generated is the tert-butyl cation, which is a potent electrophile.[2][3][4]

Q2: What are the most common side reactions observed during the Boc deprotection of my this compound linker?

The most prevalent side reactions include:

  • Alkylation: The highly reactive tert-butyl cation can alkylate any nucleophilic functional groups present on your molecule of interest, such as tryptophan, methionine, or cysteine residues in peptides.[3][5]

  • Incomplete Deprotection: Insufficient acid strength, low concentration of acid, short reaction times, or low temperatures can lead to only partial removal of the Boc group, resulting in a mixture of protected and deprotected products.[2][5][6]

  • Cleavage of Other Acid-Labile Groups: The strong acidic conditions required for Boc removal can inadvertently cleave other acid-sensitive protecting groups that may be present on your molecule.[5]

  • Ester Bond Hydrolysis: If your molecule contains ester linkages, some hydrolysis may occur during TFA treatment, with one study noting a 10-20% loss of ester bonds.[6][7]

Q3: Can the PEG linker itself degrade under standard Boc deprotection conditions?

The poly(ethylene glycol) backbone, which consists of repeating ethylene (B1197577) oxide units, is generally stable under the acidic conditions used for Boc deprotection.[8] However, prolonged exposure to very strong acids or elevated temperatures could potentially lead to degradation. The linkages connecting the PEG chain to other molecules are more likely to be the point of instability.[8]

Q4: How can I minimize the risk of side reactions?

To mitigate side reactions, consider the following strategies:

  • Use of Scavengers: To prevent unwanted alkylation by the tert-butyl cation, it is highly recommended to include a "scavenger" in the reaction mixture. Triisopropylsilane (B1312306) (TIS) is a commonly used scavenger for this purpose.[9][10]

  • Optimization of Reaction Conditions: Carefully control the concentration of the acid, reaction time, and temperature. Start with milder conditions (e.g., lower TFA concentration) and monitor the reaction progress closely.[2][6]

  • Use Anhydrous Solvents: Ensure that your solvent, typically dichloromethane (B109758) (DCM), is anhydrous to prevent unwanted side reactions with water.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Deprotection (Starting material remains) Insufficient acid strength or concentration.Increase the TFA concentration (e.g., from 20% to 50% in DCM).[2][6]
Inadequate reaction time or temperature.Extend the reaction time and monitor progress by TLC or LC-MS.[6][10] Consider allowing the reaction to warm to room temperature after an initial period at 0°C.[10]
Steric hindrance from the PEG chain.Longer reaction times may be necessary for complete deprotection.[2][10]
Poor solubility of the starting material.Ensure the chosen solvent provides good solubility for your PEGylated compound.[2][6]
Presence of Unexpected Side Products Alkylation by the tert-butyl cation.Add a scavenger such as triisopropylsilane (TIS) to the reaction mixture (typically 2.5-5% v/v).[9][10]
Cleavage of other acid-sensitive groups.If possible, choose orthogonal protecting groups that are stable to acidic conditions.
Hydrolysis of ester bonds.Use the minimum effective concentration of TFA and reaction time. For highly sensitive substrates, consider alternative deprotection methods if available.[7]
Low Yield of Deprotected Product Degradation of the product.Use milder deprotection conditions and ensure efficient removal of the acid during workup.
Loss of product during workup.If neutralizing with a basic wash, be cautious to avoid hydrolysis of other functional groups. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[6][10]

Experimental Protocols

Standard Boc Deprotection Protocol

This protocol provides a general procedure for the removal of the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Materials:

  • Boc-protected NH2-PEG1-CH2CH2-compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (Optional, but recommended)

  • Nitrogen or Argon gas

  • Saturated sodium bicarbonate (NaHCO₃) solution (for neutralization workup)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG compound in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the stirred solution to achieve a final concentration of 20-50% (v/v).[3][6]

  • If using a scavenger, add TIS to a final concentration of 2.5-5% (v/v).[10]

  • Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.[5][10]

  • Continue to stir for an additional 1-3 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed.[5][10]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).[6][10]

  • The resulting product will be the TFA salt of the amine, which can often be used directly in the next step after thorough drying.

Neutralization Workup (Optional)

If the free amine is required, perform the following steps after co-evaporation with toluene:

  • Dissolve the residue in DCM.

  • Wash the organic layer with a saturated NaHCO₃ solution to neutralize any remaining acid. Be cautious as CO₂ gas will evolve.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.[2][3]

Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_neutralization Optional Neutralization start Dissolve Boc-PEG in Anhydrous DCM cool Cool to 0°C start->cool add_reagents Add TFA (20-50%) & Scavenger (TIS) cool->add_reagents stir_cold Stir at 0°C (30 min) add_reagents->stir_cold stir_rt Stir at RT (1-3 hours) stir_cold->stir_rt monitor Monitor by TLC/LC-MS stir_rt->monitor evaporate Evaporate Solvent & Excess TFA monitor->evaporate Reaction Complete co_evaporate Co-evaporate with Toluene (3x) evaporate->co_evaporate tfa_salt Product as TFA Salt co_evaporate->tfa_salt dissolve Dissolve in DCM tfa_salt->dissolve wash Wash with NaHCO3 & Brine dissolve->wash dry Dry & Evaporate wash->dry free_amine Free Amine Product dry->free_amine

Caption: Experimental workflow for Boc deprotection of amino-PEG linkers.

Side_Reactions main_reaction Boc-NH-PEG-R + TFA deprotected H3N+-PEG-R (TFA Salt) (Desired Product) main_reaction->deprotected Main Pathway intermediate tert-Butyl Cation (t-Bu+) main_reaction->intermediate Generates incomplete Incomplete Deprotection (Boc-NH-PEG-R remains) main_reaction->incomplete Side Reaction side_product Alkylated Side Product (R'-t-Bu) intermediate->side_product Reacts with nucleophile Nucleophile (e.g., Trp, Met, Cys) nucleophile->side_product conditions Insufficient Time/Acid conditions->incomplete

Caption: Main reaction and potential side reactions during Boc deprotection.

References

Troubleshooting purification of NH2-PEG1-CH2CH2-Boc products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of NH2-PEG1-CH2CH2-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions encountered during the purification of this product.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the purification of this compound.

Problem 1: The final product is a colorless to light yellow oil, not a solid.

Possible Cause: The physical state of this compound at room temperature is a liquid (oil).[1] This is the expected appearance of the purified product.

Solution: No action is required if the product is a colorless to light yellow liquid and analytical data confirms its purity. If a solid form is required for specific applications, further specialized techniques such as co-precipitation or salt formation might be explored, though these are not standard procedures for this product.

Problem 2: Streaking or poor separation on TLC and column chromatography.

Possible Cause: Polyethylene glycol (PEG) containing compounds are known to streak on silica (B1680970) gel due to their polarity and interaction with the stationary phase. This can lead to broad peaks and poor separation during column chromatography.

Solution:

  • Solvent System Optimization: Experiment with different solvent systems. A common mobile phase for purifying Boc-protected amines is a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate (B1210297).[2] Adding a small amount of a more polar, co-eluting solvent like isopropanol (B130326) or ethanol (B145695) in chloroform (B151607) can sometimes improve peak shape.

  • Sample Loading: Ensure the sample is loaded onto the column in a minimal amount of solvent to start with a narrow band. If the crude product has poor solubility, consider dry loading. To do this, dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dried silica onto the column.

  • Column Packing: Ensure the column is packed uniformly to avoid channeling. A poorly packed column can lead to significant peak broadening and mixing of components.

Problem 3: The purified product shows persistent impurities by NMR or LC-MS.

Possible Cause: Impurities may co-elute with the desired product. Common impurities in the synthesis of Boc-protected amines can include unreacted starting materials, di-Boc protected diamine, or byproducts from the Boc-anhydride.

Solution:

  • Fine-tune the Gradient: Use a shallower gradient during column chromatography around the elution point of your product to improve separation from closely eluting impurities.

  • Alternative Chromatography: If silica gel chromatography is insufficient, consider alternative techniques. For polar compounds, reversed-phase chromatography (C18) can be an effective alternative.

  • Aqueous Work-up: A thorough aqueous work-up before chromatography can remove many water-soluble impurities. Washing the organic layer with a mild acid (e.g., 1M HCl), followed by a mild base (e.g., saturated NaHCO3 solution), and then brine is a standard procedure.[3]

Problem 4: Low yield after purification.

Possible Cause:

  • Product Loss During Work-up: The product may have some water solubility, leading to loss during aqueous extraction steps.

  • Decomposition on Silica: Some compounds can be sensitive to the acidic nature of silica gel.

  • Product Tailing: Significant tailing during column chromatography can lead to the collection of many fractions with low concentrations of the product, making isolation difficult and reducing the overall yield.

Solution:

  • Back-extraction: After the initial extraction, back-extract the aqueous layers with the organic solvent to recover any dissolved product.

  • Silica Gel Deactivation: If decomposition on silica is suspected, the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine.

  • Optimize Elution: If tailing is an issue, once the product starts to elute, you can try increasing the polarity of the mobile phase to push the remaining product off the column more quickly, provided there are no closely eluting impurities.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and purity of this compound?

A1: The expected appearance is a colorless to light yellow liquid.[1] A typical purity specification is ≥97.0% as determined by ¹H NMR.[1]

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store the product at 2-8°C and protect it from light.[1]

Q3: Which analytical techniques are best for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H NMR Spectroscopy: To confirm the structure and determine purity by comparing the integration of characteristic peaks.[1][4][5]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To identify and quantify impurities.[3] Mass spectrometry will also confirm the molecular weight of the product.[6]

  • TLC (Thin Layer Chromatography): For rapid monitoring of reaction progress and column fractions.

Q4: How can I confirm the identity of my this compound product?

A4:

  • ¹H NMR: Look for the characteristic signals of the Boc group (a singlet at ~1.4 ppm, integrating to 9H), the PEG backbone protons, and the methylene (B1212753) groups adjacent to the amine and carbamate.[4]

  • Mass Spectrometry: The mass spectrum should show the correct molecular ion peak. For this compound (C9H19NO3), the expected molecular weight is 189.25 g/mol .[1]

Q5: What are some common side products in the synthesis of Boc-protected amines from diamines?

A5: A common side product is the di-Boc protected compound, where both amino groups have reacted with the Boc anhydride. Inadequate control of stoichiometry and reaction conditions can favor the formation of this di-substituted product.

Quantitative Data Summary

ParameterValueReference
Appearance Colorless to light yellow liquid[1]
Molecular Formula C9H19NO3[1]
Molecular Weight 189.25 g/mol [1]
Purity (by NMR) ≥97.0%[1]
Storage 2-8°C, protect from light[1]

Experimental Protocols

Protocol 1: General Column Chromatography Purification
  • Column Preparation: Select an appropriately sized glass column and slurry pack it with silica gel in a non-polar solvent (e.g., hexane (B92381) or a low percentage of ethyl acetate in hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent. Pipette the solution evenly onto the top of the silica bed. Alternatively, perform a dry loading as described in the troubleshooting section.

  • Elution: Begin elution with a low polarity solvent system (e.g., 100% dichloromethane or a low percentage of methanol in dichloromethane). Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol). The optimal gradient will need to be determined empirically based on TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: ¹H NMR Sample Preparation for Purity Assessment
  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Analysis: Process the spectrum and integrate the characteristic peaks to confirm the structure and assess purity.

Protocol 3: LC-MS Sample Preparation
  • Sample Preparation: Prepare a stock solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilution: Dilute the stock solution with the initial mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Injection: Inject the diluted sample into the LC-MS system.

  • Analysis: Analyze the resulting chromatogram and mass spectrum to identify the main product and any impurities.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product workup Aqueous Work-up synthesis->workup 1. Initial Cleanup column Column Chromatography workup->column 2. Separation fractions Collect & Analyze Fractions (TLC) column->fractions 3. Monitoring evaporation Evaporate Solvent fractions->evaporation 4. Isolation product Purified Product evaporation->product nmr ¹H NMR product->nmr Structural Verification lcms LC-MS product->lcms Impurity Profiling purity Purity & Identity Confirmation nmr->purity lcms->purity

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic decision decision issue issue solution solution start Purification Issue is_oily Is the product an oil? start->is_oily Product Appearance poor_sep Poor separation/streaking? start->poor_sep Chromatography impurities Persistent impurities? start->impurities Purity oily_yes This is expected is_oily->oily_yes Yes oily_no Verify identity & purity is_oily->oily_no No (Unexpected solid) sep_yes sep_yes poor_sep->sep_yes Yes sep_no sep_no poor_sep->sep_no No optimize_solvent optimize_solvent sep_yes->optimize_solvent Optimize solvent system dry_load dry_load sep_yes->dry_load Consider dry loading purity_ok Purification Successful sep_no->purity_ok Separation is good imp_yes imp_yes impurities->imp_yes Yes imp_no imp_no impurities->imp_no No shallow_gradient shallow_gradient imp_yes->shallow_gradient Use shallower gradient reverse_phase reverse_phase imp_yes->reverse_phase Try reversed-phase imp_no->purity_ok Purity is high

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Optimizing Reaction Times for NH2-PEG1-CH2CH2-Boc Conjugations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing NH2-PEG1-CH2CH2-Boc conjugations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer answers to frequently asked questions related to optimizing reaction times and overall success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind using this compound in bioconjugation?

A1: this compound is a heterobifunctional linker. It possesses a primary amine (NH2) at one end and a Boc-protected amine at the other, separated by a short PEG spacer. The primary amine can be conjugated to a target molecule (e.g., a protein, peptide, or small molecule) through various chemistries, most commonly by reacting with an activated carboxylic acid (like an NHS ester) to form a stable amide bond.[1][2] The Boc protecting group on the other end allows for controlled, stepwise conjugation. After the initial conjugation, the Boc group can be removed under acidic conditions to reveal a primary amine for subsequent modification.[3][4]

Q2: What are the critical parameters to consider when optimizing conjugation reaction times?

A2: The key parameters that influence the efficiency and time of a PEGylation reaction include reaction temperature, reaction time, the pH of the reaction buffer, the molar ratio of the PEG reagent to the target molecule, and the concentration of the reactants.[5][6] Each of these factors can significantly affect the degree of conjugation and the formation of desired products.

Q3: How does reaction temperature affect the conjugation process?

A3: Generally, increasing the reaction temperature accelerates the reaction rate.[5] However, for sensitive biomolecules like proteins, excessively high temperatures can lead to denaturation and aggregation, which would reduce the yield of the desired conjugate.[5] PEGylation reactions are often conducted at temperatures ranging from 4°C to 25°C to maintain the stability of the protein.[7]

Q4: What is a typical reaction time for this type of conjugation?

A4: The optimal reaction time can vary significantly based on the specific reactants and conditions.[6] Reaction times can range from 30 minutes to several hours. For instance, NHS-ester based conjugations are often incubated for 1-2 hours at room temperature or overnight at 4°C.[1][8][9] It is highly recommended to monitor the reaction progress empirically to determine the optimal time.[7]

Q5: What is the optimal pH for the conjugation reaction?

A5: The optimal pH depends on the specific chemistry used. For conjugating the amine group of the PEG linker to an NHS-activated molecule, a pH range of 7-9 is generally optimal for the reaction with primary amines.[5][7] It is crucial to use a buffer that does not contain primary amines, such as Tris, as this will compete with the conjugation reaction.[7] Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a commonly recommended buffer.[7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Conjugation Inactive PEG Reagent: The amine group of the PEG linker may have degraded.Store the this compound reagent under inert gas and desiccated at the recommended temperature. Allow the reagent to warm to room temperature before opening to prevent condensation.[5]
Suboptimal pH: The reaction buffer pH may not be suitable for the chosen conjugation chemistry.For amine-reactive chemistries (e.g., with NHS esters), ensure the pH is between 7 and 9. Verify the pH of your buffer before initiating the reaction.[5]
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) will compete with the target molecule for the PEG reagent.Use a non-amine-containing buffer such as PBS, HEPES, or borate (B1201080) buffer.[7][9]
Steric Hindrance: The conjugation site on the target molecule may be sterically hindered, preventing the PEG linker from accessing it.[10]Consider optimizing the linker length or modifying the reaction conditions (e.g., temperature, reaction time) to overcome steric hindrance.
Incomplete Boc Deprotection Inadequate Reaction Time or Temperature: The deprotection process is kinetic and may not have reached completion.Extend the reaction time or consider gentle heating. Monitor the deprotection progress using an appropriate analytical method like TLC, LC-MS, or NMR.[10]
Insufficient Acid Strength or Concentration: The acid used for deprotection may be too weak or at too low a concentration.Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.[10] Consider increasing the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).[10] A stronger acid system like 4M HCl in 1,4-dioxane (B91453) can also be considered.[10]
Solvent Issues: The solvent may not be appropriate for the PEGylated conjugate and the acid.Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection.[10] Ensure your PEGylated compound is fully soluble in the chosen solvent.
Formation of Side Products Hydrolysis of Activated Species: For example, if using an NHS ester for conjugation, it can hydrolyze, especially at high pH.Perform the conjugation promptly after activating the target molecule. Consider running the reaction at a slightly lower pH or for a shorter duration.[11]
Over-PEGylation (Multiple PEG Chains Attached): A high molar excess of the PEG linker can lead to multiple PEG chains attaching to the target molecule.Optimize the molar ratio of the PEG linker to the target molecule. A lower molar excess of the PEG linker will favor mono-PEGylation.[7]

Data Presentation

Table 1: Common Acidic Conditions for Boc Deprotection

Reagent Concentration Solvent Typical Reaction Time Temperature
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)1-2 hoursRoom Temperature
Hydrochloric Acid (HCl)4M1,4-Dioxane1-2 hoursRoom Temperature

This data is illustrative and based on common protocols. Optimal conditions should be determined empirically.[10]

Table 2: Effect of pH on NHS Ester Conjugation Reaction Time

pH Approximate Reaction Time Notes
7.0~4-5 hoursSlower reaction but the activated PEG is more stable.
8.0~1 hourFaster conjugation with an increased risk of hydrolysis.
8.5~30 minutesVery rapid conjugation, but requires a prompt reaction with the amine.
9.0~10 minutesVery fast, with a high risk of hydrolysis significantly reducing conjugation efficiency.

This data is illustrative and based on typical outcomes for EDC/NHS chemistry.[11]

Experimental Protocols

Protocol 1: Conjugation of this compound to an NHS-Activated Protein

This protocol describes the conjugation of the primary amine of the PEG linker to a protein that has been pre-activated with an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Protein-NHS Ester conjugate

  • This compound

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4.

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Protein Solution: Dissolve the NHS-activated protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[1]

  • Prepare Linker Solution: Immediately before use, dissolve this compound in DMSO to create a 10 mM stock solution.[1]

  • Initiate Conjugation: Add a 10-fold molar excess of the linker solution to the protein solution with gentle stirring.[1] Ensure the final DMSO concentration does not exceed 10% of the total reaction volume.[1][8]

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[1][8][9]

  • Quench Reaction: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction by reacting with any unreacted NHS esters.[11] Incubate for 15 minutes at room temperature.

  • Purification: Purify the resulting conjugate using a desalting column or dialysis to remove unreacted starting materials and byproducts.[9]

  • Analysis: Confirm the identity and purity of the product by LC-MS and/or other appropriate analytical techniques.[2]

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose a primary amine.

Materials:

  • Boc-protected PEG conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve Conjugate: Dissolve the Boc-protected PEG conjugate in anhydrous DCM.

  • Add Acid: Add an equal volume of TFA (for a final concentration of 50% v/v).

  • React: Stir the reaction mixture at room temperature for 1-2 hours.[8] Monitor the reaction progress by a suitable method (e.g., LC-MS).[8][10]

  • Work-up:

    • Upon completion, remove the DCM and excess TFA under reduced pressure.[8][10]

    • For a basic work-up, dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize the acid, followed by a wash with brine.[3][8]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Analysis: Confirm the removal of the Boc group by LC-MS (observing the expected mass shift) and/or NMR.

Visualizations

experimental_workflow cluster_conjugation Step 1: Conjugation cluster_deprotection Step 2: Boc Deprotection start Prepare Reagents (NHS-activated molecule, This compound) react Incubate (RT, 1-2h or 4°C, overnight) start->react Mix in Coupling Buffer (pH 7.2-8.5) quench Quench Reaction (e.g., with Tris buffer) react->quench purify1 Purify Conjugate (e.g., Desalting Column) quench->purify1 dissolve Dissolve Conjugate in DCM purify1->dissolve Boc-Protected Conjugate add_acid Add TFA (e.g., 20-50%) dissolve->add_acid react_deprotect React (RT, 1-2h) add_acid->react_deprotect workup Work-up & Purification react_deprotect->workup end Analysis (LC-MS, NMR) workup->end Final Deprotected Conjugate

Caption: Experimental workflow for conjugation and subsequent Boc deprotection.

troubleshooting_logic cluster_checks Initial Checks cluster_optimization Optimization Steps start Low Conjugation Yield? check_ph Verify Buffer pH (7.2-8.5) start->check_ph Yes check_buffer_amines Amine-free buffer? (e.g., no Tris) check_ph->check_buffer_amines pH OK check_reagents Fresh Reagents? (PEG, NHS-ester) check_buffer_amines->check_reagents Buffer OK inc_time Increase Reaction Time check_reagents->inc_time Reagents OK inc_temp Increase Temperature (if protein is stable) inc_time->inc_temp inc_molar_ratio Increase Molar Ratio of PEG Linker inc_temp->inc_molar_ratio end_node Re-analyze Yield inc_molar_ratio->end_node

Caption: Troubleshooting logic for low conjugation yield.

References

How to improve the solubility of NH2-PEG1-CH2CH2-Boc conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on improving the solubility of NH2-PEG1-CH2CH2-Boc conjugates. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to assist you in your research and development endeavors.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and use of this compound conjugates.

Issue 1: The this compound conjugate is not dissolving in my chosen solvent.

  • Possible Cause: The polarity of the solvent may not be appropriate for the amphiphilic nature of the conjugate. While the PEG linker enhances hydrophilicity, the Boc (tert-Butyloxycarbonyl) group is lipophilic.

  • Solution:

    • Solvent Screening: Test the solubility in a range of solvents with varying polarities. A good starting point is to test solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), polar protic solvents like methanol (B129727) or ethanol, and chlorinated solvents like Dichloromethane (DCM).[1][2]

    • Use of Co-solvents: If the conjugate is intended for use in an aqueous buffer but shows poor solubility, consider preparing a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO) first. This stock solution can then be added dropwise to the aqueous buffer while vortexing to achieve the desired final concentration.[3]

    • Gentle Heating: For some solvents, gentle warming to 30-40°C can aid dissolution.[1] However, be cautious as prolonged heating can potentially lead to the degradation of the Boc group.[3]

    • Sonication: Sonication can be used to break up aggregates and enhance dissolution.[4]

Issue 2: The conjugate dissolves initially but then precipitates out of solution.

  • Possible Cause: This may be due to the conjugate reaching its saturation limit in the chosen solvent system, or it could be due to changes in temperature or pH.

  • Solution:

    • Re-evaluate Concentration: You may be exceeding the solubility limit of the conjugate in that specific solvent. Try working with a more dilute solution.

    • pH Adjustment (for aqueous solutions): The terminal primary amine can be protonated at acidic to neutral pH, which can enhance aqueous solubility. If working in an aqueous medium, adjusting the pH might help to keep the conjugate in solution.

    • Maintain Consistent Temperature: If the solution was heated to dissolve the conjugate, it might precipitate upon cooling. If possible, maintain the working temperature at which the conjugate is soluble.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is an amphiphilic molecule. The short PEG chain and the primary amine group contribute to its solubility in polar solvents, including water and alcohols. The Boc protecting group provides some solubility in less polar organic solvents like DCM. Generally, it is expected to be soluble in polar aprotic solvents like DMSO and DMF.[1][5]

Q2: How does the Boc group affect the solubility of the conjugate?

A2: The tert-Butyloxycarbonyl (Boc) group is hydrophobic and increases the lipophilicity of the molecule. This can enhance its solubility in organic solvents but may decrease its solubility in aqueous solutions compared to the deprotected amine.[5]

Q3: Can I expect this conjugate to be soluble in water?

A3: Due to the hydrophilic PEG1 linker and the terminal amine, the conjugate is expected to have some solubility in water.[6] However, for higher concentrations, the use of a co-solvent like DMSO is often recommended for initial dissolution before dilution in an aqueous buffer.[4]

Q4: What are the recommended storage conditions for this compound solutions?

A4: For long-term storage, it is best to store the compound as a solid at -20°C, protected from light and moisture.[1] If you need to store it in solution, prepare aliquots to avoid repeated freeze-thaw cycles. For solutions in organic solvents like DMSO or DMF, storage at -20°C or -80°C is recommended.[3]

Data Presentation

The following table summarizes the expected solubility of short-chain amino-PEG-Boc conjugates in common laboratory solvents based on available data for similar molecules. Please note that these are qualitative predictions and should be confirmed experimentally.

SolventSolvent TypePredicted SolubilityRationale
Water / Aqueous BuffersPolar ProticSoluble to Slightly SolubleThe hydrophilic PEG chain and terminal amine enhance aqueous solubility.[6]
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleA powerful polar aprotic solvent that can solvate both polar and nonpolar parts of the molecule.[1]
N,N-Dimethylformamide (DMF)Polar AproticSolubleSimilar to DMSO, it is a good solvent for many PEGylated compounds.[1]
Methanol / EthanolPolar ProticSolubleThese solvents can form hydrogen bonds with the PEG chain, aiding dissolution.[2]
Dichloromethane (DCM)ChlorinatedSolubleThe Boc group and the overall molecule size are compatible with this solvent.[1]
Acetonitrile (ACN)Polar AproticSolubleA polar aprotic solvent that should effectively dissolve the conjugate.[5]
Tetrahydrofuran (THF)EtherSolubleA common solvent for PEG derivatives.[1]
Toluene / HexaneNonpolarSparingly Soluble to InsolubleThe polarity of the PEG chain and amine group limits solubility in nonpolar solvents.[2]

Experimental Protocols

Protocol 1: Qualitative Solubility Assessment

Objective: To quickly determine a suitable solvent for the this compound conjugate.

Materials:

  • This compound conjugate

  • A selection of test solvents (e.g., Water, DMSO, DMF, Methanol, DCM)

  • Small vials (e.g., 1.5 mL microcentrifuge tubes)

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh out a small amount (e.g., 1-2 mg) of the this compound conjugate into separate, labeled vials for each solvent to be tested.

  • Add a small, measured volume of the first solvent (e.g., 100 µL) to the corresponding vial.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Visually inspect the vial for any undissolved solid.

  • If the solid has completely dissolved, the conjugate is considered soluble in that solvent at that concentration.

  • If the solid has not fully dissolved, add another aliquot of the solvent (e.g., 100 µL), and repeat steps 3 and 4.

  • Continue adding solvent in a stepwise manner until the solid dissolves or it becomes clear that the compound is poorly soluble in that solvent.

  • Record your observations for each solvent.

Protocol 2: Quantitative Solubility Determination (Equilibrium Solubility Method)

Objective: To determine the equilibrium solubility of the this compound conjugate in a specific solvent.

Materials:

  • This compound conjugate

  • Chosen solvent of interest

  • Scintillation vials or other sealable glass vials

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analytical instrument

Procedure:

  • Add an excess amount of the this compound conjugate to a pre-weighed vial. The amount should be more than what is expected to dissolve.

  • Record the total weight of the conjugate added.

  • Add a known volume of the chosen solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial on an orbital shaker or rotator at a constant temperature (e.g., 25°C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, visually confirm that there is still undissolved solid at the bottom of the vial.

  • Centrifuge the vial at a high speed to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant, ensuring that no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent to a concentration that is within the linear range of your analytical method.

  • Analyze the concentration of the dissolved conjugate in the diluted supernatant using a calibrated HPLC or another appropriate method.

  • Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the equilibrium solubility of the conjugate in the tested solvent at the specified temperature.

Mandatory Visualization

G Troubleshooting Workflow for Solubility Issues start Start: Conjugate does not dissolve solvent_screen Perform Solvent Screening (Polar Aprotic, Polar Protic, Chlorinated) start->solvent_screen dissolved Conjugate Dissolves solvent_screen->dissolved Success not_dissolved Still Not Dissolved solvent_screen->not_dissolved Failure co_solvent Try Co-solvent Approach (e.g., DMSO stock into aqueous buffer) not_dissolved->co_solvent co_solvent->dissolved Success physical_methods Apply Physical Methods (Sonication or Gentle Warming) co_solvent->physical_methods Failure physical_methods->dissolved Success reassess Re-evaluate Experiment: - Check conjugate purity - Consider derivatization physical_methods->reassess Failure

Caption: A logical workflow for troubleshooting solubility problems with this compound conjugates.

G Factors Influencing Solubility Solubility Solubility of This compound Solvent Solvent Properties Solubility->Solvent Conjugate Conjugate Properties Solubility->Conjugate Conditions Experimental Conditions Solubility->Conditions Polarity Polarity Solvent->Polarity H_Bonding H-Bonding Capacity Solvent->H_Bonding PEG_Chain Hydrophilic PEG Chain Conjugate->PEG_Chain Boc_Group Lipophilic Boc Group Conjugate->Boc_Group Amine_Group Basic Amine Group Conjugate->Amine_Group Temperature Temperature Conditions->Temperature pH pH (Aqueous) Conditions->pH Concentration Concentration Conditions->Concentration

Caption: Key factors that influence the solubility of the this compound conjugate.

References

Preventing aggregation of proteins modified with NH2-PEG1-CH2CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protein modification. This guide is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting strategies and answers to frequently asked questions regarding protein aggregation when using amine-terminated PEG linkers such as NH2-PEG1-CH2CH2-Boc.

Frequently Asked Questions (FAQs)

Q1: What is protein aggregation and why does it occur during PEGylation?

Protein aggregation is a process where individual protein molecules associate to form larger, often non-functional and insoluble complexes.[1] During PEGylation—the covalent attachment of polyethylene (B3416737) glycol (PEG) chains—aggregation can be a significant side effect.[1] This can lead to loss of biological activity, reduced yields, and potential immunogenicity.[1][2][3]

Aggregation during modification with a reagent like this compound can be triggered by several factors:

  • Changes in Surface Properties: Modifying surface amino acids (like lysines) neutralizes their positive charge. This can disrupt favorable electrostatic interactions and lead to aggregation, especially if the buffer pH is near the protein's isoelectric point (pI).[4]

  • Increased Hydrophobicity: While PEG itself is hydrophilic, the linker chemistry or the modification of charged residues can lead to the exposure of hydrophobic patches on the protein surface, promoting self-association.[2]

  • Suboptimal Reaction Conditions: The pH, ionic strength, and composition of the buffer are critical for protein stability.[4] An inappropriate buffer can cause the protein to partially unfold, exposing aggregation-prone regions.[4]

  • High Protein Concentration: A high concentration of protein molecules increases the likelihood of intermolecular interactions and aggregation.[1][4][5]

  • Reagent-Induced Precipitation: The solvent used to dissolve the PEG reagent (e.g., DMSO, DMF) can denature the protein if its final concentration in the reaction is too high.[4][6]

Q2: My protein has a free amine group (NH2-), but so does the PEG reagent. How does the conjugation work?

This is a critical point. For the amine on your PEG reagent to react with the protein, the protein must present a compatible, reactive functional group. You generally have two primary options:

  • Targeting Protein Carboxyl Groups (Aspartic Acid, Glutamic Acid, C-terminus): This is the most direct use for an amine-terminated PEG reagent. The protein's carboxyl groups must first be activated using a carbodiimide (B86325) crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with N-hydroxysuccinimide (NHS) to increase efficiency. The activated carboxyl group (now an NHS ester) will then react with the primary amine of your PEG reagent to form a stable amide bond.[7]

  • "Reverse" Activation (Less Common): You could activate the amine on the PEG reagent to make it reactive towards another group on the protein, but this is a more complex, multi-step process and is not standard.

Most commonly, researchers modify the abundant primary amines on lysine (B10760008) residues. To do this, you would need an amine-reactive PEG reagent (e.g., a PEG-NHS ester), not an amine-terminated one. If your goal is to label lysines, ensure you have the correct reagent type. This guide will assume you are proceeding with the first option: targeting protein carboxyl groups.

Q3: What analytical techniques are recommended for detecting and quantifying protein aggregation?

A multi-faceted approach using orthogonal techniques is best for a complete picture of aggregation.[8]

  • Size Exclusion Chromatography (SEC): This is the gold standard for quantifying soluble aggregates. It separates molecules by size, allowing you to determine the percentage of monomer, dimer, and higher molecular weight (HMW) species.[8][9][10][11][12]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is very sensitive to the presence of large aggregates and can provide the average particle size and polydispersity index (PDI).[5][9][12]

  • Visual Inspection: The simplest first step. Look for cloudiness, turbidity, or visible precipitates in your solution.[1][5]

  • UV-Vis Spectroscopy: An increase in absorbance at 350 nm can indicate the presence of light-scattering aggregates.[8]

  • SDS-PAGE: Comparing non-reduced and reduced samples can help identify disulfide-linked aggregates.[10]

Q4: What are stabilizing excipients and how can they help prevent aggregation?

Excipients are additives included in the formulation to help stabilize the protein.[13][14] They can be used during the PEGylation reaction and in the final storage buffer.[14]

  • Sugars/Polyols (e.g., Sucrose, Trehalose, Sorbitol, Glycerol): These agents act as stabilizers through a mechanism called "preferential exclusion," which favors the protein's compact, native state.[2][5]

  • Amino Acids (e.g., L-Arginine, Glycine): Arginine is particularly effective at suppressing protein-protein interactions and can prevent both soluble and insoluble aggregate formation.[2][5][11][15]

  • Surfactants (e.g., Polysorbate 20, Polysorbate 80): At very low concentrations, these non-ionic detergents can prevent surface-induced aggregation by reducing surface tension and binding to hydrophobic patches on the protein.[5][11][13]

Troubleshooting Guide: Step-by-Step Solutions

This guide addresses common problems encountered during protein modification.

ProblemPossible Cause(s)Recommended Solution(s)
Immediate precipitation or turbidity upon adding the PEG reagent. 1. High Local Reagent/Solvent Concentration: The organic solvent (e.g., DMSO) used to dissolve the PEG reagent is denaturing the protein upon addition.[4][6]Solution: Add the PEG reagent solution dropwise to the protein solution while gently stirring or vortexing. Ensure the final solvent concentration is low (ideally <10% v/v).[7]
2. Suboptimal Buffer pH: The reaction pH is too close to the protein's isoelectric point (pI), minimizing its net charge and solubility.[4]Solution: Ensure the buffer pH is at least 1-1.5 units away from the protein's pI.[4] Perform a buffer screening experiment to find the optimal pH for stability.
3. Over-modification: A high degree of labeling alters the protein's surface properties too drastically, causing it to become insoluble.[6][7]Solution: Reduce the molar ratio of the PEG reagent to the protein. Perform a titration to find the optimal ratio that provides sufficient labeling without causing aggregation.[11]
Analysis (e.g., by SEC) shows a high percentage of soluble High Molecular Weight (HMW) species. 1. Intermolecular Cross-linking: If your PEG reagent contains bifunctional impurities, it can link multiple protein molecules together.[1][5]Solution: Ensure you are using a high-purity, monofunctional PEG reagent. Contact the supplier for a certificate of analysis.
2. Protein Instability: The modification has slightly destabilized the protein, leading to the formation of soluble oligomers.Solution: Optimize reaction conditions. Try performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[16] Consider adding a stabilizing excipient like L-Arginine (50-100 mM) to the reaction buffer.[5][11]
Protein is soluble post-reaction but aggregates during purification or storage. 1. Buffer Change During Purification: The purification buffer (e.g., for SEC or dialysis) is not optimal for the stability of the newly modified protein.Solution: Use a well-optimized storage buffer for purification. This buffer should be selected based on a stability screening study that includes different pH values and excipients.
2. Freeze-Thaw Stress: The modified protein is sensitive to the physical stress of freezing and thawing.[4]Solution: Store the purified protein in aliquots at -80°C to avoid repeated freeze-thaw cycles.[17][18] Add a cryoprotectant such as glycerol (B35011) (10-50%) to the final storage buffer.[4][19][20]

Quantitative Data Summary

Optimizing reaction parameters is key to minimizing aggregation. The following tables provide illustrative data based on typical experimental outcomes for a model protein.

Table 1: Effect of Molar Ratio and pH on Monomer Purity (Analysis by Size Exclusion Chromatography)

Molar Ratio (PEG:Protein)pH 6.0 (% Monomer)pH 7.4 (% Monomer)pH 8.5 (% Monomer)
5:198%97%95%
10:195%92%88%
20:189%81%74%
50:175%68%59%

Table 2: Effect of Stabilizing Excipients on Aggregation (Conditions: 20:1 Molar Ratio, pH 7.4, 4 hours at Room Temperature)

Excipient Added to Reaction Buffer% Monomer (by SEC)Average Particle Diameter (by DLS)
None (Control)81%45 nm
100 mM L-Arginine92%15 nm
5% Sucrose88%28 nm
0.02% Polysorbate 2085%35 nm

Experimental Protocols

Protocol 1: Screening for Optimal Reaction Buffer

This protocol uses a 96-well plate format to efficiently screen for buffer conditions that maintain protein stability during modification.

  • Prepare Buffers: Prepare a range of buffers (e.g., MES pH 6.0, Phosphate pH 7.0, HEPES pH 7.5, Borate pH 8.5) with and without stabilizing excipients (e.g., 100 mM L-Arginine, 5% Sucrose).

  • Protein Preparation: Dialyze the stock protein into a neutral, low-salt buffer (e.g., 20 mM HEPES, 50 mM NaCl, pH 7.2) to remove any interfering substances. Adjust the concentration to 2-5 mg/mL.

  • Plate Setup: Add 45 µL of each buffer condition to individual wells of a 96-well plate.

  • Add Protein: Add 45 µL of the protein solution to each well.

  • Prepare Reagent: Dissolve the this compound reagent in anhydrous DMSO to a concentration of 100 mM. Prepare the EDC/NHS activation mix in MES buffer, pH 6.0.

  • Initiate Reaction: Add 10 µL of the combined activation/PEG reagent mix to each well. Mix gently by pipetting.

  • Incubation: Seal the plate and incubate at room temperature for 2-4 hours.

  • Analysis: After incubation, analyze each well. Visually inspect for precipitation. Measure turbidity by reading absorbance at 350 nm. Analyze promising conditions by DLS and SEC to quantify the percentage of monomer.

Protocol 2: Standard Protocol for Protein Modification

This protocol is for a standard labeling reaction targeting carboxyl groups, based on optimized conditions identified in the screening protocol.

  • Reagent Preparation:

    • Equilibrate your protein to the optimized reaction buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0). Adjust the protein concentration to 2 mg/mL.[21]

    • Allow the EDC, NHS, and this compound reagents to warm to room temperature before opening.[6][22]

    • Prepare fresh stock solutions: 100 mM EDC and 100 mM NHS in reaction buffer. Dissolve the PEG reagent in anhydrous DMSO to 100 mM.[7]

  • Carboxyl Group Activation:

    • To your protein solution, add the EDC and NHS stock solutions to a final concentration of 5 mM each.

    • Incubate for 15-30 minutes at room temperature to activate the protein's carboxyl groups.

  • PEGylation Reaction:

    • Add the PEG reagent stock solution to the activated protein solution to achieve the desired molar excess (e.g., 20-fold molar excess over the protein). Ensure the final DMSO concentration remains below 10%.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing.[6][16]

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50 mM.[16] Alternatively, hydroxylamine (B1172632) can be used.[21][23] Incubate for 30 minutes.

  • Purification:

    • Remove unreacted PEG reagent and byproducts by purifying the conjugate. Size exclusion chromatography (SEC) or tangential flow filtration (TFF) are common methods.

    • Ensure the purification is performed using a pre-screened, optimized storage buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5% Sucrose, pH 7.0).

  • Characterization and Storage:

    • Analyze the purified conjugate by SEC to confirm purity and by SDS-PAGE to confirm conjugation.

    • Store the final product in aliquots at -80°C.[6][17]

Visualizations

Diagrams of Workflows and Mechanisms

TroubleshootingWorkflow Start Protein Aggregation Observed Q1 When did aggregation occur? Start->Q1 Path1 Immediately upon reagent addition Q1->Path1 Immediate Path2 During reaction (gradual increase) Q1->Path2 Gradual Path3 During purification or storage Q1->Path3 Post-Reaction Cause1 High local [solvent] Suboptimal pH Over-modification Path1->Cause1 Cause2 Protein instability Intermolecular cross-linking Path2->Cause2 Cause3 Freeze-thaw stress Poor buffer stability Path3->Cause3 Sol1 Add reagent slowly Screen buffer pH Reduce PEG:Protein ratio Cause1->Sol1 Sol2 React at 4°C Add excipients (Arginine) Check reagent purity Cause2->Sol2 Sol3 Add cryoprotectant (Glycerol) Optimize storage buffer Store at -80°C in aliquots Cause3->Sol3

Caption: Troubleshooting decision tree for protein aggregation.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Prot_Prep Protein Buffer Exchange & QC Activation 1. Activate Protein (add EDC/NHS) Prot_Prep->Activation Reagent_Prep Prepare Reagent Stocks (PEG, EDC/NHS) Reagent_Prep->Activation Conjugation 2. Add PEG Reagent (Incubate) Activation->Conjugation Quench 3. Quench Reaction (add Tris) Conjugation->Quench Purify Purify Conjugate (e.g., SEC) Quench->Purify Analyze Analyze Final Product (SEC, DLS, SDS-PAGE) Purify->Analyze Store Store Aliquots at -80°C Analyze->Store

Caption: General experimental workflow for protein PEGylation.

AggregationMechanisms Native Native Protein (Soluble) Stressor Modification Stress (pH, Solvent, Temp) Native->Stressor Unfolded Partially Unfolded Intermediate Stressor->Unfolded Modified PEGylated Protein (Charge Neutralized) Stressor->Modified Aggregates Insoluble Aggregates & Precipitates Unfolded->Aggregates Hydrophobic Interactions Modified->Aggregates Loss of Electrostatic Repulsion

Caption: Potential mechanisms of PEGylation-induced aggregation.

References

Technical Support Center: Enhancing PROTAC Stability with NH2-PEG1-CH2CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Proteolysis Targeting Chimeras (PROTACs) synthesized with the NH2-PEG1-CH2CH2-Boc linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of PROTAC instability in vitro?

PROTACs can exhibit instability through two main mechanisms:

  • Chemical Instability: Certain functional groups within the PROTAC structure, such as esters, can be susceptible to hydrolysis in aqueous buffers. The stability of the E3 ligase ligand itself (e.g., thalidomide (B1683933) and its derivatives) can also be a factor.[1]

  • Metabolic Instability: PROTACs are subject to metabolism by enzymes, primarily in the liver. Cytochrome P450 (CYP) enzymes are known to cause oxidative metabolism of the ether linkages within PEG chains, potentially leading to the cleavage of the linker.[2]

Q2: How does the this compound linker influence PROTAC stability and performance?

The this compound linker, a short PEG linker, offers several advantages in PROTAC design:

  • Improved Solubility: The hydrophilic nature of the PEG component can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule.[3][4][][6]

  • Enhanced Permeability: While PEG linkers can sometimes hinder passive diffusion, their flexibility may allow the PROTAC to adopt conformations that shield polar groups, potentially improving cell permeability.[3]

  • Ternary Complex Formation: The linker's length and flexibility are crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient protein degradation.[7][8]

However, the ether linkage in the PEG chain can be a site of metabolic vulnerability.[2]

Q3: My PROTAC shows low degradation efficiency. Could this be a stability issue?

Yes, low degradation efficiency can be directly linked to the stability of your PROTAC. If the PROTAC is rapidly degraded, either chemically or metabolically, its effective concentration will be too low to promote the formation of the ternary complex and subsequent target protein degradation. It is crucial to assess the stability of your PROTAC in the relevant experimental matrix (e.g., cell culture media, plasma) to rule out instability as the cause of poor performance.[1]

Q4: Even with the PEG linker, my PROTAC has poor aqueous solubility. What can I do?

While PEG linkers enhance hydrophilicity, the overall solubility is influenced by the entire molecule.[7] For these "beyond Rule of 5" molecules, you can try the following:[7]

  • Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO and use co-solvents such as PEG-400 in your aqueous buffers.[7]

  • pH Adjustment: If your PROTAC has ionizable groups, adjusting the buffer's pH can significantly improve solubility.[7]

  • Formulation Strategies: For in vivo studies, consider more advanced formulation approaches.

Troubleshooting Guides

Issue 1: Low Yield During PROTAC Synthesis

Symptoms:

  • Consistently low recovery of the final PROTAC product after synthesis and purification.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Inefficient Amide Bond Formation Optimize coupling reagents (e.g., use fresh HATU) and base (e.g., DIPEA). Ensure anhydrous reaction conditions. Consider a different solvent if starting materials have poor solubility.
Side Reactions Protect reactive functional groups on the warhead or E3 ligase ligand that are not involved in the coupling reaction.
Degradation of Starting Materials or Product Check the stability of all components under the reaction conditions. Avoid prolonged exposure to harsh acidic (during Boc deprotection) or basic conditions.
Product Loss During Aqueous Workup The hydrophilic PEG linker can cause the product to be lost in the aqueous phase during extractions. Minimize aqueous washes or use saturated brine.
Issue 2: PROTAC Degrades Rapidly in Cellular Assays

Symptoms:

  • Initial target protein degradation is observed, but the effect diminishes over time, with protein levels recovering.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Metabolic Instability The PROTAC is being rapidly metabolized by cellular enzymes. The ether linkage of the PEG linker is a potential site of oxidative metabolism.
Chemical Instability in Media The PROTAC is chemically unstable in the cell culture medium.

Recommended Actions:

  • Assess Metabolic Stability: Perform an in vitro metabolic stability assay using liver microsomes or cell lysates to determine the half-life of your compound (See Experimental Protocol 1).

  • Evaluate Chemical Stability: Incubate the PROTAC in cell culture medium without cells and monitor its concentration over time using LC-MS. If degradation occurs, the issue is chemical instability.

  • Linker Modification: If metabolic instability is confirmed, consider synthesizing new PROTAC variants with more metabolically robust linkers, such as alkyl chains or linkers with increased rigidity (e.g., incorporating piperazine/piperidine rings).[1][9]

Issue 3: Poor Cellular Permeability

Symptoms:

  • The PROTAC is stable in media and shows activity in biochemical assays, but has low efficacy in cellular assays.

Possible Causes & Solutions:

Possible CauseSuggested Solution
High Polarity and Molecular Weight The physicochemical properties of the PROTAC, influenced by the PEG linker, may limit its ability to cross the cell membrane.

Recommended Actions:

  • Perform a Permeability Assay: Use a cell permeability assay (e.g., Caco-2) to determine if the PROTAC is effectively entering the cells.

  • Linker Modification: If permeability is low, consider synthesizing PROTACs with more lipophilic alkyl linkers or rigid linkers containing phenyl groups to improve membrane translocation.[9]

Quantitative Data Summary

The following tables provide illustrative data on the impact of linker composition on PROTAC stability and efficacy. Note that this data is synthesized from general trends observed in the literature for PEG and alkyl linkers and is not specific to PROTACs synthesized with this compound.

Table 1: Illustrative Comparison of In Vitro Stability for PROTACs with Different Linkers

Linker TypeIn Vitro Half-life (t½) in Human Liver Microsomes (min)% Remaining in Human Plasma after 4 hours
Short PEG Linker (e.g., PEG1) 4585
Long PEG Linker (e.g., PEG5) 3070
Alkyl Linker (C5) > 60> 95

This table illustrates that alkyl linkers generally exhibit higher metabolic stability compared to PEG linkers. Longer PEG chains can be more susceptible to metabolism.

Table 2: Illustrative Comparison of Cellular Efficacy for PROTACs with Different Linkers

Linker TypeDC50 (nM)Dmax (%)
Short PEG Linker (e.g., PEG1) 5090
Long PEG Linker (e.g., PEG5) 15075
Alkyl Linker (C5) 2595

This table illustrates how linker choice can impact degradation potency (DC50) and maximal degradation (Dmax). The optimal linker is target-dependent and must be determined empirically.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the rate of metabolic degradation of a PROTAC.[1]

Materials:

  • Test PROTAC

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Control compounds (e.g., Verapamil for high turnover, Warfarin for low turnover)

  • Acetonitrile (B52724) with an internal standard for quenching

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test PROTAC and control compounds in DMSO.

  • Reaction Mixture: In a microplate, add phosphate buffer, HLM, and the test PROTAC.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system. Take a t=0 sample immediately and quench it with cold acetonitrile containing an internal standard.

  • Time Points: At various time points (e.g., 5, 15, 30, 60 minutes), withdraw an aliquot and quench the reaction as in the previous step.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of the parent PROTAC at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC versus time. The in vitro half-life (t½) can be calculated from the slope of the linear regression.

Protocol 2: Western Blot for Target Protein Degradation

Objective: To quantify the degradation of a target protein in response to PROTAC treatment.

Materials:

  • Cell line expressing the target protein

  • Test PROTAC

  • Cell lysis buffer with protease inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat cells with a dose-response of the PROTAC and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse them.

  • Protein Quantification: Quantify the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Normalize protein amounts, separate by SDS-PAGE, and transfer to a membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies for the target protein and loading control, followed by HRP-conjugated secondary antibodies.

  • Detection: Develop the blot using an ECL substrate and capture the chemiluminescent signal.

  • Data Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control to determine the percentage of protein degradation relative to the vehicle control.

Visualizations

PROTAC_Mechanism PROTAC Mechanism of Action cluster_Cell Cellular Environment PROTAC PROTAC (this compound Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein (POI) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Recruits Degradation Target Protein Degradation Proteasome->Degradation Mediates Degradation->PROTAC Recycled

Caption: PROTAC-mediated protein degradation pathway.

Troubleshooting_Workflow Troubleshooting Workflow for PROTAC Instability Start Low PROTAC Efficacy Observed in Cellular Assay Check_Synthesis Verify Compound Integrity and Concentration Start->Check_Synthesis Assess_Stability Assess Chemical & Metabolic Stability (LC-MS) Check_Synthesis->Assess_Stability Stable Compound is Stable Assess_Stability->Stable Yes Unstable Compound is Unstable Assess_Stability->Unstable No Assess_Permeability Assess Cell Permeability (e.g., Caco-2 Assay) Stable->Assess_Permeability Modify_Linker_Stability Modify Linker for Improved Stability (e.g., use alkyl linker) Unstable->Modify_Linker_Stability Permeable Compound is Permeable Assess_Permeability->Permeable Yes Not_Permeable Poor Permeability Assess_Permeability->Not_Permeable No Ternary_Complex_Issue Investigate Ternary Complex Formation (Co-IP, Biophysical Assays) Permeable->Ternary_Complex_Issue Modify_Linker_Permeability Modify Linker for Improved Permeability (e.g., use more lipophilic linker) Not_Permeable->Modify_Linker_Permeability

Caption: Logical workflow for troubleshooting PROTAC instability.

References

Technical Support Center: NH2-PEG1-CH2CH2-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving NH2-PEG1-CH2CH2-Boc. This guide provides troubleshooting advice and answers to frequently asked questions regarding solvent selection for both the Boc protection of the primary amine and the subsequent deprotection to reveal the amine for further conjugation.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is an amphiphilic molecule, possessing both a hydrophilic polyethylene (B3416737) glycol (PEG) linker and a more hydrophobic Boc-protected terminus.[1] This structure allows for its dissolution in a range of common laboratory solvents. Due to the short PEG chain, its solubility will be significantly influenced by the Boc group. It is expected to be soluble in polar aprotic solvents, chlorinated solvents, and alcohols. Its aqueous solubility is conferred by the hydrophilic PEG chain.[1][2]

Q2: Which solvents are recommended for Boc protection of the parent diamine (H2N-CH2CH2-O-CH2CH2-NH2)?

A2: The Boc protection of amines is a flexible reaction with a variety of suitable solvents.[3] Dichloromethane (B109758) (DCM) is a very common solvent for this reaction.[2] Other frequently used solvents include tetrahydrofuran (B95107) (THF), acetonitrile, dioxane, and methanol (B129727).[3] Solvent-free conditions, using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of PEG-400, have also been reported as an eco-friendly alternative. For amines with higher nucleophilicity, the reaction can sometimes proceed directly in methanol without the need for an additional base.

Q3: What are the standard solvents for the deprotection of this compound?

A3: The standard and most common method for Boc deprotection involves treatment with an acid, such as trifluoroacetic acid (TFA), in an organic solvent like dichloromethane (DCM).[4][5] Another traditional system is 4M hydrochloric acid (HCl) in 1,4-dioxane (B91453).[5] These methods are effective due to the high efficiency and the volatile nature of the byproducts, which simplifies purification.[4]

Q4: Are there "greener" or alternative solvents I can use for Boc deprotection?

A4: Yes, there is a significant push to replace hazardous solvents like DCM and 1,4-dioxane.[6] Ethers such as tetrahydrofuran (THF) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are increasingly used as substitutes.[6] Other solvent classes that can be considered include ketones and esters.[6] Additionally, methods using deep eutectic solvents (e.g., choline (B1196258) chloride/p-toluenesulfonic acid) have been shown to be effective and environmentally benign.[7] Water-mediated deprotection has also been explored as a green alternative.[8][9]

Q5: How can I monitor the progress of my Boc deprotection reaction?

A5: The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] On TLC, the deprotected amine product will be more polar and thus have a lower Rf value than the Boc-protected starting material. LC-MS can be used to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[5]

Troubleshooting Guides

Issue 1: Poor Solubility of this compound
  • Symptom: The compound does not fully dissolve, appears as an oil, or forms a suspension in the chosen solvent.

  • Possible Cause: The concentration may be too high for the selected solvent. The hydrophobic Boc group can lead to aggregation in purely aqueous solutions.[10][11]

  • Solutions:

    • Use a Co-solvent: First, dissolve the compound in a minimal amount of a miscible organic solvent in which it is highly soluble (e.g., DMSO, DMF) before adding it to your reaction mixture or aqueous buffer.[10][11]

    • Sonication: Use a sonicator bath to break up aggregates and promote dissolution.[10][12]

    • Gentle Warming: Gently warming the solution can aid in dissolving PEGylated compounds. However, avoid prolonged or excessive heating, which could lead to degradation.[10][12]

    • Use Fresh Anhydrous Solvents: PEG compounds can be hygroscopic. The presence of water in organic solvents like DMSO can impact solubility.[12]

Issue 2: Low Yield or Incomplete Boc Protection/Deprotection
  • Symptom: The reaction does not go to completion, resulting in a low yield of the desired product.

  • Possible Cause:

    • Poor Solubility: The starting material may not be fully dissolved in the reaction solvent.

    • Insufficient Reagents: The equivalents of (Boc)₂O (for protection) or acid (for deprotection) may be insufficient.

    • Reaction Time/Temperature: The reaction may not have been allowed to proceed for long enough or at an optimal temperature.

  • Solutions:

    • Address Solubility: Ensure your starting material is fully dissolved using the methods described in Issue 1.

    • Optimize Reagent Stoichiometry: For Boc protection, typically 1.1-1.5 equivalents of (Boc)₂O are used. For deprotection with TFA, a common concentration is 20-50% (v/v) in DCM.[4]

    • Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed.[5] For sluggish deprotection, a stronger acid system like 4M HCl in 1,4-dioxane can be considered.

Data Presentation

Table 1: Qualitative Solubility of Boc-Protected Amino-PEGs

This table provides an inferred solubility profile for this compound based on data for structurally similar, longer-chain Boc-amino-PEG molecules.

Solvent ClassSolventExpected SolubilityNotes
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleHigh polarity readily solvates PEG chains.[4]
Dimethylformamide (DMF)SolubleSimilar to DMSO, a good solvent for PEGylated molecules.[4]
Acetonitrile (ACN)SolubleGenerally a suitable solvent for PEG derivatives.[13]
Chlorinated Dichloromethane (DCM)SolubleThe Boc group and PEG backbone contribute to good solubility.[4]
Ethers Tetrahydrofuran (THF)SolubleA moderately polar ether that effectively solvates PEG chains.[4]
Polar Protic WaterSolubleThe hydrophilic PEG chain confers aqueous solubility.[1]
Methanol / EthanolSolublePEGs are generally soluble in alcohols.[13]
Nonpolar Toluene, HexanesSparingly Soluble to InsolubleThe polar PEG chain limits solubility in nonpolar solvents.[4][13]
Table 2: Alternative Solvents for Boc Deprotection

This table summarizes greener alternatives to traditionally used solvents for acid-mediated Boc deprotection.

SolventAcidNotesReference
Tetrahydrofuran (THF)TFA / HClA common, less hazardous replacement for DCM and 1,4-dioxane.[6]
2-Methyl-THFTFA / HClA greener ether alternative.[6]
Ethyl AcetateHClA common ester solvent for deprotection reactions.[3]
Toluenep-Toluenesulfonic AcidCan be used, though aromatic hydrocarbons are generally being replaced.[3][14]
Water(Subcritical)An environmentally benign medium, may require elevated temperatures.[8][9]
Deep Eutectic Solventp-Toluenesulfonic AcidActs as both solvent and catalyst, offering a green and efficient system.[7]

Experimental Protocols

Protocol 1: General Procedure for Boc Protection
  • Dissolve the parent amine (H2N-PEG1-CH2CH2-NH2) in an appropriate anhydrous solvent (e.g., DCM, THF) in a round-bottom flask.

  • Add a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (typically 2-3 equivalents).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (typically 1.1-1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 3-12 hours.

  • Monitor the reaction progress by TLC until the starting amine is consumed.

  • Upon completion, the reaction can be worked up by dilution with water and extraction with an organic solvent.

  • The organic layer is then dried and concentrated to yield the Boc-protected product.

Protocol 2: General Procedure for Boc Deprotection using TFA/DCM
  • Dissolve the Boc-protected PEG linker (this compound) in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[4]

  • Cool the solution to 0°C in an ice bath.[4]

  • Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[4]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours.[4]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[4]

  • The resulting TFA salt of the deprotected amine can often be used directly in subsequent steps.[5] For neutralization, the residue can be dissolved in a suitable organic solvent and washed with a saturated aqueous solution of sodium bicarbonate.[5]

Visualizations

Solvent_Selection_Workflow start Start: Select Reaction Type boc_protection Boc Protection start->boc_protection boc_deprotection Boc Deprotection start->boc_deprotection solvent_prot Choose Solvent System for Protection boc_protection->solvent_prot solvent_deprot Choose Solvent System for Deprotection boc_deprotection->solvent_deprot dcm_thf Standard: DCM, THF, ACN solvent_prot->dcm_thf Standard green_prot Greener Alternative: Solvent-free with PEG-400 or Methanol solvent_prot->green_prot Greener troubleshoot Reaction Issue? dcm_thf->troubleshoot green_prot->troubleshoot dcm_dioxane Standard: TFA in DCM or HCl in Dioxane solvent_deprot->dcm_dioxane Standard green_deprot Greener Alternative: THF, 2-MeTHF, Ethyl Acetate, Water, DES solvent_deprot->green_deprot Greener dcm_dioxane->troubleshoot green_deprot->troubleshoot solubility_issue Poor Solubility? - Use Co-solvent - Sonicate - Gentle Warming troubleshoot->solubility_issue Yes yield_issue Low Yield? - Check Stoichiometry - Increase Time/Temp - Confirm Solubility troubleshoot->yield_issue Yes end Reaction Complete troubleshoot->end No solubility_issue->end yield_issue->end

References

Technical Support Center: Troubleshooting Incomplete Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize coupling reactions involving amine-functionalized PEG reagents, specifically addressing the incomplete reaction of NH2-PEG1-CH2CH2-Boc with a substrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for an incomplete reaction between my NH2-PEG-Boc reagent and my substrate?

An incomplete reaction, often observed as low product yield, can stem from several factors related to the reagents, reaction conditions, and the nature of your substrate. The most frequent causes include:

  • Inefficient Activation of the Substrate: If your substrate contains a carboxylic acid, it must be activated by a coupling reagent to react with the amine.[1] Incomplete activation is a primary cause of low yield.[1]

  • Hydrolysis of Reagents: Activated PEG reagents (like NHS esters) or activated substrate intermediates are susceptible to hydrolysis in the presence of water, rendering them inactive.[1][2] It is crucial to use anhydrous solvents.[1]

  • Suboptimal Reaction pH: The pH is critical. For amide bond formation, activating a carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the primary amine is favored at a physiological to slightly basic pH (7.2-8.5).[3][4]

  • Steric Hindrance: Bulky chemical groups on either the PEG reagent or the substrate can physically block the reactive sites, slowing down or preventing the reaction.[1][5]

  • Poor Solubility: If either the PEG reagent or the substrate is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.[6]

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your PEG reagent for the activated substrate, leading to lower yields of the desired product.[2]

Q2: How do I choose the correct coupling reagent for my carboxylic acid-containing substrate?

The choice of coupling reagent is critical for efficient amide bond formation.

  • Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common, water-soluble choice. It is almost always used with an additive like N-hydroxysuccinimide (NHS) or HOBt.[3] These additives form a more stable activated intermediate, which improves yield and reduces side reactions like racemization.[1]

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU are generally more efficient and faster than carbodiimides, especially for sterically hindered substrates.[4][5] While more expensive, HATU is often the preferred choice for difficult couplings.[4]

Q3: My reaction is still incomplete despite optimizing conditions. Could my starting material be the problem?

Yes, the integrity of your starting materials is essential.

  • PEG Reagent Degradation: PEG reagents can degrade if not stored properly. Verify the integrity and purity of your this compound using analytical methods like NMR or mass spectrometry before starting the experiment.[3]

  • Coupling Reagent Inactivity: Coupling reagents like EDC and HATU are highly sensitive to moisture.[4][7] Always use fresh, high-purity reagents and store them in a desiccator.[7]

Q4: How can I monitor the progress of my reaction to determine the optimal reaction time?

It is highly recommended to actively monitor the reaction instead of relying on a fixed time. The most common methods are:

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the consumption of starting materials and the appearance of the product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to track the masses of the reactants and the desired product, confirming its formation and identifying potential side products.[1][3]

Q5: What is the role of the Boc group and do I need to remove it before the reaction?

The Boc (tert-butyloxycarbonyl) group is a protecting group for the second amine on your PEG linker. Its purpose is to prevent that amine from reacting, ensuring that only the desired primary amine couples with your substrate.[3] The Boc group is stable under typical amide coupling and reductive amination conditions and should not be removed before the reaction.[3] It is typically removed at a later stage using acidic conditions (e.g., trifluoroacetic acid, TFA).[8]

Troubleshooting Guide for Incomplete Reactions

The following table summarizes common issues, their potential causes, and recommended solutions with key quantitative parameters.

SymptomPotential CauseRecommended SolutionKey Parameters & Values
Low or No Product Yield Inefficient Carboxylic Acid Activation Use fresh, high-purity coupling reagents. Optimize the activation pH.pH: 4.5 - 6.0 for EDC/NHS activation.[3][4] Reagent Ratio: 1.1-1.5 equivalents of coupling reagent relative to the carboxylic acid.[4]
Hydrolysis of Activated Intermediate Use anhydrous (dry) solvents (e.g., DMF, DCM, DMSO).[1][2] Warm moisture-sensitive reagents to room temperature before opening to prevent condensation.[7]Water Content: <0.01%
Suboptimal Amine Coupling pH After the activation step, adjust the pH to the optimal range for the amine reaction.pH: 7.2 - 8.5 for NHS-ester reaction with amine.[2][4]
Steric Hindrance Switch to a more powerful coupling reagent like HATU.[4] Increase reaction time or slightly elevate the temperature.[3][5]Temperature: Room temperature to 40-50°C.[4] Time: Can extend up to 24 hours; monitor by LC-MS.[4]
Poor Reagent Solubility Choose a solvent in which both the PEG reagent and the substrate are fully soluble. Sonication may help dissolve materials.Solvents: Anhydrous DMF, DMSO, or DCM are commonly used.[4]
Multiple Products Observed (High Polydispersity) Substrate has Multiple Reactive Sites Reduce the molar ratio of the PEG reagent to the substrate to favor mono-PEGylation.PEG:Substrate Ratio: Start with a 1:1 molar ratio and adjust as needed.
Side Reactions with Coupling Agent Use an additive like HOBt or NHS with carbodiimides to suppress N-acylurea formation.[1][8] Run the reaction at a lower temperature to minimize racemization.[1]Temperature: 4°C to Room Temperature.[2]
Reaction Stalls (Does not go to completion) Insufficient Reagent Equivalents Use a slight excess of one reagent to drive the reaction to completion. If the PEG-amine is precious, use a slight excess of the activated acid, and vice-versa.Molar Ratio (Activated Acid:Amine): 1.1:1 to 1.5:1.[4]
Competing Nucleophiles in Buffer Use non-amine-containing buffers like PBS or MES for the reaction.Recommended Buffers: Phosphate-Buffered Saline (PBS), MES buffer.

Visualizations

Troubleshooting Workflow

G start Incomplete Reaction Observed reagent_check Step 1: Verify Reagent Quality start->reagent_check conditions_check Step 2: Check Reaction Conditions reagent_check->conditions_check Reagents OK peg_ok Use Fresh PEG Reagent. Verify by MS or NMR. reagent_check->peg_ok Degraded? coupling_ok Use Fresh, Anhydrous Coupling Reagents. reagent_check->coupling_ok Moisture? substrate_check Step 3: Evaluate Substrate Issues conditions_check->substrate_check Conditions OK ph_ok Optimize pH for Activation (4.5-6.0) and Coupling (7.2-8.5). conditions_check->ph_ok Incorrect pH? solvent_ok Use Anhydrous Solvent. Ensure Full Solubility. conditions_check->solvent_ok Wet/Insoluble? ratio_ok Adjust Molar Ratios. Use Slight Excess of One Reagent. conditions_check->ratio_ok Wrong Ratio? hindrance_ok Use Stronger Coupling Agent (HATU). Increase Temperature/Time. substrate_check->hindrance_ok Steric Hindrance? buffer_ok Use Non-Nucleophilic Buffer (e.g., PBS, MES). substrate_check->buffer_ok Wrong Buffer? success Reaction Complete substrate_check->success Issues Resolved peg_ok->start coupling_ok->start ph_ok->start solvent_ok->start ratio_ok->start hindrance_ok->start buffer_ok->start

Caption: A logical workflow for troubleshooting incomplete reactions.

General Amide Coupling Pathway (EDC/NHS)

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) Substrate Substrate-COOH Active_Intermediate O-Acylisourea Intermediate Substrate->Active_Intermediate + EDC EDC EDC NHS NHS NHS_Ester Substrate-NHS Ester Active_Intermediate->NHS_Ester + NHS Product Substrate-CO-NH-PEG-R (Stable Amide Bond) NHS_Ester->Product + H₂N-PEG-R PEG_Amine H₂N-PEG-R

Caption: The two-step reaction pathway for amide coupling using EDC/NHS.

Detailed Experimental Protocols

Protocol 1: General Amide Coupling using EDC/NHS

This protocol is suitable for coupling the primary amine of this compound to a substrate containing a carboxylic acid.

  • Substrate Preparation: Dissolve the carboxylic acid-containing substrate (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Activation: Add N-hydroxysuccinimide (NHS) (1.2 equivalents) followed by EDC (1.2 equivalents) to the solution.[4] If the solvent is not a buffer, ensure the environment is slightly acidic (pH ~5-6) for optimal activation. Stir the mixture at room temperature for 30-60 minutes.[4]

  • Amine Addition: In a separate vial, dissolve this compound (1.1 equivalents) in a small amount of the same anhydrous solvent.

  • pH Adjustment (for aqueous reactions): If performing the reaction in an aqueous buffer, adjust the pH of the activated substrate solution to 7.2-8.0 using a non-amine buffer (e.g., phosphate (B84403) buffer) before adding the amine.[3][4]

  • Coupling: Add the PEG-amine solution to the activated substrate mixture. If the reaction is run in an organic solvent, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents).[1]

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours.[4] Monitor the progress periodically by TLC or LC-MS.[4]

  • Work-up and Purification: Once the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl if needed.[1] Extract the product with a suitable organic solvent. The crude product can then be purified by an appropriate method, such as flash column chromatography or preparative HPLC.

Protocol 2: Reductive Amination

This protocol is for coupling the primary amine of this compound to a substrate containing an aldehyde or ketone.

  • Reactant Preparation: Dissolve the aldehyde/ketone-containing substrate (1.0 equivalent) and this compound (1.1-1.2 equivalents) in a suitable solvent (e.g., methanol, dichloroethane).

  • Imine Formation: Stir the mixture at room temperature. The pH should be mildly acidic (pH ~5-6) to facilitate imine formation.[9] Acetic acid can be added as a catalyst. The formation of the intermediate imine (Schiff base) is typically reversible.

  • Reduction: After a short period (e.g., 30-60 minutes), add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB) (1.5 equivalents). These reagents selectively reduce the imine in the presence of the starting aldehyde/ketone.

  • Reaction: Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up and Purification: Carefully quench the reaction by adding water or a buffer to decompose any remaining reducing agent. Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sulfate, and concentrate it. Purify the final product via chromatography.

References

Technical Support Center: Characterizing Long-Chain PEGylated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the characterization of long-chain PEGylated molecules.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Heterogeneity and Polydispersity

Q1: Why do my PEGylated proteins appear as a smear or a very broad band on an SDS-PAGE gel or in chromatography?

A1: This is a common and expected observation due to the inherent heterogeneity of the PEGylation reaction and the PEG polymer itself.[1] The primary reasons are:

  • Heterogeneity of PEGylation: The reaction often yields a mixture of protein species with a varying number of PEG chains attached (e.g., mono-, di-, tri-PEGylated), each migrating differently.[1]

  • Polydispersity of PEG: The PEG reagent is a polymer with a distribution of molecular weights, not a single molecular entity. This property, known as polydispersity, contributes significantly to the broadness of the analytical signal.[1]

  • Positional Isomers: PEG chains can attach to different sites on the protein, and these positional isomers may have slightly different conformations and analytical behaviors.

Troubleshooting Broad Peaks:

  • Confirm PEGylation: Use a barium iodide stain after Coomassie to confirm that the broad band contains PEG.

  • Orthogonal Methods: Do not rely on a single method. Use a combination of techniques like Size Exclusion Chromatography (SEC), Mass Spectrometry (MS), and Ion-Exchange Chromatography (IEX) to build a complete picture of the product's heterogeneity.[1]

  • Consider Monodisperse PEGs: If heterogeneity is a significant issue for your application, consider using monodisperse or discrete PEG (dPEG®) reagents, which have a precise molecular weight and can lead to a much more homogeneous final product.[2][3] Studies have shown that monodisperse PEGs can lead to prolonged blood circulation and enhanced tumor accumulation in nanoparticles compared to their polydisperse counterparts.[4][5][6]

Data Presentation: Impact of Polydispersity Index (PDI)

The Polydispersity Index (PDI) is a measure of the uniformity of a polymer. A PDI of 1.0 indicates a perfectly uniform (monodisperse) polymer. Traditional PEGs are polydisperse.

PEG TypePolydispersity Index (PDI)Expected Analytical Result (e.g., in SEC/MS)Key Characteristic
Polydisperse PEG > 1.0 (typically 1.01 - 1.1)Broad peaks, "hump" or series of overlapping distributions in MS.Mixture of different chain lengths.[3]
Monodisperse (Discrete) PEG 1.0Sharp, single peaks in both chromatography and mass spectrometry.Single, defined molecular weight.[2][3]

Mandatory Visualization: Workflow for Investigating Product Heterogeneity

G cluster_start Initial Observation cluster_analysis Characterization Strategy cluster_interpretation Interpretation cluster_conclusion Conclusion A Broad Peak / Smear in SEC or SDS-PAGE B Mass Spectrometry (MALDI-TOF / ESI-MS) A->B C Size Exclusion Chromatography (SEC-MALS) A->C D Ion-Exchange Chromatography (IEX) A->D E Assess Polydispersity (Distribution of MW) B->E Provides MW distribution F Determine Hydrodynamic Size & Degree of PEGylation C->F Separates by size G Separate by Charge (Positional Isomers) D->G Separates isoforms H Comprehensive Profile of Heterogeneity E->H F->H G->H G cluster_results A Sample Injection B HPLC System A->B C SEC Column (Separation by Size) B->C D UV Detector (Protein Concentration) C->D E MALS Detector (Absolute Molar Mass) D->E G Data Analysis Software (e.g., ASTRA) D->G F RI Detector (Overall Concentration) E->F E->G F->G H Results G->H I Accurate Molar Mass Degree of PEGylation Aggregation State

References

Technical Support Center: Purification of Reaction Mixtures Containing NH2-PEG1-CH2CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted NH2-PEG1-CH2CH2-Boc from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when trying to remove unreacted this compound?

The primary challenges in purifying reaction mixtures containing PEGylated reagents stem from the physicochemical properties of the PEG moiety. These challenges include:

  • High Polarity and Solubility: PEG reagents are often highly polar and soluble in a wide range of aqueous and organic solvents, which can complicate liquid-liquid extractions.[1][2]

  • Complex Reaction Mixtures: PEGylation reactions can result in a heterogeneous mixture of the desired product, unreacted starting material, unreacted PEG reagent, and potential side products.[3]

  • Similar Properties to Product: If the desired product is also PEGylated, its properties (like hydrodynamic radius and polarity) might be very similar to the unreacted PEG reagent, making separation difficult.

  • Chromatographic Behavior: PEG-containing compounds can exhibit poor chromatographic behavior, such as streaking on TLC plates and broad elution profiles in column chromatography, which complicates purification.[4]

Q2: What are the most common methods to remove unreacted this compound?

The most common methods leverage differences in molecular size, charge, and hydrophobicity between the desired product and the unreacted PEG reagent. These include:

  • Chromatography: Techniques like Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are widely used.[][6]

  • Liquid-Liquid Extraction: This method is applicable if the desired product and the unreacted PEG have significantly different solubilities in a biphasic solvent system.[1]

  • Precipitation: It may be possible to selectively precipitate either the desired product or the unreacted PEG reagent.[7][8]

  • Dialysis/Ultrafiltration: These techniques are effective if there is a substantial difference in molecular weight between the product and the unreacted PEG.[9][10]

Q3: Can I remove the Boc protecting group to facilitate purification?

Yes, removing the tert-butoxycarbonyl (Boc) group can be a strategic step. The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA).[11][12] This deprotection exposes the primary amine, converting a neutral group into a positively charged ammonium (B1175870) group at acidic to neutral pH. This change in charge can be exploited for purification by Ion Exchange Chromatography (IEX).[6]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

Problem Possible Cause Suggested Solution
Co-elution of product and unreacted PEG in Size Exclusion Chromatography (SEC). The hydrodynamic radii of your product and the unreacted PEG are too similar.If your product is significantly larger, ensure you are using a column with the appropriate pore size for the desired separation range. If the sizes are too close for SEC, consider an alternative technique like IEX or RP-HPLC that separates based on charge or hydrophobicity, respectively.[]
Streaking of PEG-containing compounds on a silica (B1680970) TLC plate. PEG compounds are highly polar and can interact strongly with the silica gel stationary phase.Try using a different solvent system. A common mobile phase for PEG compounds on silica is a mixture of chloroform (B151607) and methanol (B129727), sometimes with a small amount of ammonia (B1221849) for basic compounds.[4] You could also consider using reversed-phase TLC plates.
Unreacted PEG reagent remains in the organic layer after aqueous extraction. The unreacted this compound has some solubility in the organic solvent used. PEGs can be soluble in solvents like chloroform.[1]Increase the number of aqueous washes to improve the removal of the water-soluble PEG reagent.[1] Alternatively, switch to a more polar organic solvent to decrease the partitioning of the PEG into the organic phase.
Low recovery of the desired product after purification. The product may be adsorbing to the chromatography resin or being lost during extraction or precipitation steps.For chromatography, try different stationary phases or mobile phase additives to reduce non-specific binding.[13] For extraction, ensure the pH is optimized for the partitioning of your product. For precipitation, carefully optimize the concentration of the precipitating agent and the incubation time.
Difficulty separating the product from the unreacted PEG via Ion Exchange Chromatography (IEX). The "charge shielding" effect of the PEG chain might be preventing effective interaction with the IEX resin.[]Optimize the pH of your mobile phase to ensure your product has a net charge that allows for binding to the column.[][6] If the unreacted PEG has a Boc-protected amine, you can deprotect it with acid to introduce a positive charge, which may allow for its separation from a neutral or negatively charged product.[11][12]

Data Presentation: Comparison of Purification Techniques

The following table summarizes the applicability and key parameters of different purification methods for removing unreacted this compound.

Purification Method Principle of Separation Best Suited For Key Considerations
Size Exclusion Chromatography (SEC) Hydrodynamic radius (molecular size).[]Separating molecules with significant size differences. Very effective for removing small PEG reagents from large proteins or nanoparticles.[]The resolution may be low if the molecular weights of the product and unreacted PEG are similar.
Ion Exchange Chromatography (IEX) Net surface charge.[][6]Separating molecules with different charge properties. Can be used to separate positional isomers of PEGylated proteins.[]The PEG chain can shield the charges on the molecule's surface.[] The pH of the mobile phase is a critical parameter to optimize.[6] Deprotecting the Boc group on the unreacted PEG can introduce a charge for separation.
Reversed-Phase HPLC (RP-HPLC) Hydrophobicity.[][14]High-resolution separation of molecules with different polarities. Can separate PEGylated species from their unmodified counterparts.[14]A shallow gradient of the organic mobile phase can improve resolution.[13] C4 or C18 columns are commonly used.[14]
Liquid-Liquid Extraction Differential solubility in immiscible solvents.[1]When the product and unreacted PEG have significantly different polarities.PEGs can be soluble in both aqueous and some organic solvents (e.g., chloroform), which can lead to incomplete separation.[1] Multiple extractions are often necessary.
Precipitation Solubility differences in the presence of a precipitating agent (e.g., another polymer, salt, or solvent).[7]Bulk removal of either the product or the unreacted PEG.Can be a non-specific method, potentially leading to co-precipitation of impurities.[8] Requires careful optimization of conditions to achieve selective precipitation.
Dialysis / Ultrafiltration Molecular weight cutoff (MWCO) of a semi-permeable membrane.[9][10]Removing small molecules (like unreacted PEG) from much larger macromolecules (e.g., proteins, antibodies).[15]The MWCO of the membrane should be chosen to be significantly smaller than the molecular weight of the product to be retained and larger than the unreacted PEG.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline for separating a less polar product from the more polar unreacted this compound.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or a low-polarity mixture of hexane/ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase). Carefully load the sample onto the top of the silica bed.

  • Elution: Begin elution with a low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol in a dichloromethane/methanol mixture). A shallow gradient is often necessary for good separation of PEG-containing compounds.[4]

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)

This protocol is suitable for analytical to semi-preparative scale purification.

  • System Preparation:

    • HPLC System: An HPLC system with a UV detector is required.[13]

    • Column: A C18 or C4 reversed-phase column is commonly used.[14]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[13]

    • Mobile Phase B: 90% Acetonitrile with 0.085% TFA in HPLC-grade water.[13]

  • Sample Preparation: Dissolve the reaction mixture in Mobile Phase A or a compatible solvent. Filter the sample through a 0.22 µm syringe filter.[13]

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the sample.

    • Run a linear gradient to increase the concentration of Mobile Phase B (e.g., 5% to 95% B over 30 minutes). A shallow gradient is recommended for better resolution.[13]

    • Monitor the elution profile at an appropriate wavelength (e.g., 220 nm or 280 nm if your product has a chromophore).[13]

  • Fraction Collection and Analysis: Collect fractions corresponding to the desired product peak. The purity of the collected fractions can be confirmed by re-injecting an aliquot onto the HPLC.

  • Solvent Removal: Remove the organic solvent and water, often by lyophilization (freeze-drying), especially for sensitive biomolecules.

Protocol 3: Purification by Aqueous Workup (Liquid-Liquid Extraction)

This protocol is useful if the desired product has good solubility in an organic solvent that is immiscible with water.

  • Dissolution: Dissolve the reaction mixture in an organic solvent such as ethyl acetate (B1210297) or dichloromethane.[1]

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash it multiple times with water or a brine solution. The polar, unreacted this compound will preferentially partition into the aqueous layer.[1][2]

  • Layer Separation: Carefully separate the organic layer from the aqueous layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the purified product.[1]

Visualization

The following workflow diagram illustrates a general decision-making process for selecting a suitable purification method.

PurificationWorkflow start Crude Reaction Mixture size_check Is there a significant size difference between product and PEG? start->size_check charge_check Is there a significant charge difference? size_check->charge_check No sec Use Size Exclusion Chromatography (SEC) or Dialysis/Ultrafiltration size_check->sec  Yes polarity_check Is there a significant polarity difference? charge_check->polarity_check No iex Use Ion Exchange Chromatography (IEX) charge_check->iex  Yes deprotect_option Consider Boc deprotection to introduce charge charge_check->deprotect_option extraction Use Liquid-Liquid Extraction polarity_check->extraction  Yes (for bulk separation) rplc Use Reversed-Phase Chromatography (RPLC) polarity_check->rplc  Yes (for high resolution) end_product Purified Product sec->end_product iex->end_product deprotect_option->iex extraction->end_product rplc->end_product

Caption: Workflow for selecting a purification method.

References

Enhancing the yield of NH2-PEG1-CH2CH2-Boc mediated conjugations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies, frequently asked questions (FAQs), and optimized protocols to enhance the yield and success of conjugations using the NH2-PEG1-CH2CH2-Boc linker.

Troubleshooting Guide: Low Conjugation Yield

This section addresses the most common issues encountered during the conjugation of molecules (e.g., proteins, peptides, surfaces with activated esters like NHS-esters) to the primary amine of the this compound linker.

Question: My final conjugation yield is significantly lower than expected. What are the potential causes and how can I fix this?

Answer: Low conjugation yield is a frequent issue that can stem from several factors, from reagent quality to reaction conditions. A systematic approach is the best way to identify and solve the problem.

Possible Cause 1: Suboptimal Reaction Buffer & pH

The efficiency of the reaction between the primary amine of the PEG-linker and an activated group (like an N-hydroxysuccinimide or NHS-ester) is highly pH-dependent. The primary amine (NH2) must be deprotonated to be nucleophilic and reactive. However, at high pH, the competing reaction—hydrolysis of the activated ester—accelerates dramatically.

  • Recommendation: Perform the conjugation reaction in a buffer with a pH between 7.2 and 8.5. A pH of 8.0 to 8.5 is often a good starting point to ensure a sufficient concentration of the reactive, deprotonated amine.

  • Critical Tip: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These will compete with the PEG-linker's amine for reaction with your target molecule, significantly reducing the yield.

Table 1: Recommended Buffers and pH for Amine Conjugation
Buffer SystemRecommended pH RangeIncompatible?Notes
Phosphate-Buffered Saline (PBS) 7.2 - 8.0NoCommon choice, but reaction may be slower. Good for pH-sensitive proteins.[1][2][3]
Sodium Bicarbonate 8.0 - 8.5NoOften optimal for efficient labeling.[4][5][6]
HEPES 7.2 - 8.2NoGood buffering capacity in this range.[1][6][7]
Borate 8.0 - 9.0NoEffective buffer for slightly more alkaline conditions.[1][6][7]
Tris (e.g., TBS) AnyYes Contains primary amines that compete in the reaction.[1][2][3][4][7]
Glycine AnyYes Contains a primary amine and will quench the reaction.[1][2][3][7]
Possible Cause 2: Reagent Instability and Degradation

Both the PEG-linker and the activated molecule (e.g., NHS-ester) are susceptible to degradation, especially from moisture.

  • PEG-Linker (this compound): While the amine and Boc groups are relatively stable, the PEG chain can be hygroscopic. Store the reagent desiccated at -20°C. Before opening, allow the vial to equilibrate to room temperature to prevent water condensation on the cold powder.

  • Activated Molecule (e.g., NHS-ester): NHS-esters are highly moisture-sensitive.[1][2] Hydrolysis of the ester group renders it completely unreactive towards amines.[8][9] Never prepare stock solutions of NHS-esters in aqueous buffers for storage.[2][3] Always dissolve them in an anhydrous organic solvent like DMSO or DMF immediately before adding to the reaction mixture.[2][3][4][5][6]

Possible Cause 3: Incorrect Molar Ratio

To drive the reaction to completion, the this compound linker should be used in molar excess relative to the number of reactive sites on your target molecule.

  • Recommendation: Start with a 5 to 20-fold molar excess of the PEG-linker. If your target molecule is precious, you may start with a lower excess (e.g., 2-5 fold) and optimize from there. For non-protein targets, a higher excess may be required.

Workflow for Troubleshooting Low Conjugation Yield

G start Low Conjugation Yield check_ph Is buffer pH between 7.2-8.5 and amine-free (e.g., PBS, HEPES)? start->check_ph check_reagents Are reagents fresh? Stored desiccated at -20°C? check_ph->check_reagents Yes ph_no Adjust pH to 8.0-8.5. Switch to a recommended buffer (see Table 1). check_ph->ph_no No check_ratio Is PEG-linker in 5-20x molar excess? check_reagents->check_ratio Yes reagents_no Use fresh, properly stored reagents. check_reagents->reagents_no No check_dissolution Was activated ester (e.g., NHS) dissolved in anhydrous DMSO/DMF IMMEDIATELY before use? check_ratio->check_dissolution Yes ratio_no Increase molar excess of PEG-linker. check_ratio->ratio_no No dissolution_no Prepare fresh activated ester solution in anhydrous solvent just before adding to reaction. check_dissolution->dissolution_no No success Yield Improved check_dissolution->success Yes ph_no->check_ph reagents_no->check_reagents ratio_no->check_ratio dissolution_no->check_dissolution

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the Boc group in this compound? The Boc (tert-Butyloxycarbonyl) group is a protecting group for an amine. This linker is heterobifunctional; it allows you to first conjugate a molecule to the free primary amine (NH2) while the other amine remains protected. In a subsequent step, the Boc group can be removed (deprotected) using a strong acid, revealing a new primary amine that can be used for a second, different conjugation reaction.

Q2: How do I remove the Boc protecting group after the first conjugation? The Boc group is efficiently removed under acidic conditions. The most common method is treatment with Trifluoroacetic acid (TFA). Typically, a solution of 20-50% TFA in a non-reactive solvent like Dichloromethane (DCM) for 30-60 minutes at room temperature is sufficient. See the detailed protocol below.

Q3: How can I monitor the success of my conjugation reaction? The choice of analytical method depends on your target molecule:

  • For Proteins: SDS-PAGE is an excellent method. The conjugated protein will show an increase in molecular weight (a "band shift") compared to the unconjugated protein.

  • For Peptides/Small Molecules: HPLC or LC-MS are ideal. You will see a new peak corresponding to the higher molecular weight conjugate, and the peak for the starting material will decrease. Mass spectrometry (MS) can be used to confirm the exact mass of the new conjugate.

Q4: How do I purify my final conjugate? To remove unreacted PEG-linker and other byproducts, several methods can be used:

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, this is the most common method for purifying PEGylated proteins, as it separates molecules based on size.

  • Dialysis or Tangential Flow Filtration (TFF): Effective for removing small molecules like excess linker from large protein conjugates.

  • Reverse Phase HPLC (RP-HPLC): Suitable for purifying peptides and some smaller protein conjugates.

Experimental Protocols

Protocol 1: General Conjugation to a Protein (via NHS-Ester)

This protocol describes the conjugation of this compound to a protein that has been activated with an NHS-ester.

Materials:

  • Protein-NHS in Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)

  • This compound linker

  • Anhydrous DMSO

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., desalting column or SEC)

Procedure:

  • Prepare Protein: Ensure your protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer at pH 7.2-8.5.

  • Calculate Reagents: Determine the moles of reactive NHS-ester groups on your protein. Calculate the amount of this compound needed for a 10-fold molar excess.

  • Prepare Linker Solution: Immediately before use, weigh the required amount of the PEG-linker and dissolve it in a minimal volume of anhydrous DMSO to create a concentrated stock (e.g., 100 mM).

  • Initiate Reaction: Add the PEG-linker solution directly to the stirring protein solution. Ensure the final concentration of DMSO is less than 10% (v/v) to avoid protein denaturation.

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. Gentle mixing is recommended.

  • Quench Reaction: Add Quenching Buffer to a final concentration of 50 mM Tris to consume any unreacted NHS-esters. Incubate for 15-30 minutes.

  • Purify: Remove excess PEG-linker and reaction byproducts by running the sample through a desalting column, dialysis, or SEC.

  • Analyze: Confirm successful conjugation using SDS-PAGE and/or Mass Spectrometry.

Protocol 2: Boc-Group Deprotection

This protocol describes the removal of the Boc protecting group to expose the second primary amine.

Materials:

  • Boc-protected conjugate (dried, if possible)

  • Reagent-grade Dichloromethane (DCM)

  • Reagent-grade Trifluoroacetic acid (TFA)

  • Nitrogen or Argon gas source

  • Neutralization Buffer (e.g., 0.1 M PBS, pH 7.4)

Procedure:

  • Prepare Cleavage Solution: In a chemical fume hood, prepare a cleavage cocktail of 50% TFA in DCM (v/v). For example, mix 1 mL of TFA with 1 mL of DCM. Caution: TFA is highly corrosive.

  • Dissolve Conjugate: Dissolve your dried Boc-protected conjugate in the cleavage solution.

  • Incubate: Let the reaction stand at room temperature for 30-60 minutes.

  • Evaporate: Remove the TFA and DCM by evaporation under a gentle stream of nitrogen or argon gas. This may take some time. Alternatively, use rotary evaporation.

  • Reconstitute: Dissolve the resulting deprotected conjugate in a suitable buffer for your next application or for purification. Ensure the final pH is neutralized.

  • Verify: Confirm successful deprotection via mass spectrometry (you will see a mass loss corresponding to the Boc group: 100.1 Da).

Workflow for Two-Step Heterobifunctional Conjugation

G purify1 purify1 deprotection deprotection purify1->deprotection conjugate2 conjugate2 deprotection->conjugate2 react2 react2 conjugate2->react2 final_product final_product react2->final_product mol2 mol2 mol2->react2

References

Validation & Comparative

A Comparative Analysis of NH2-PEG1-CH2CH2-Boc and Other Short-Chain PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of the conjugate's overall efficacy, stability, and pharmacokinetic profile. Among the diverse array of available linkers, short-chain polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention for their ability to confer hydrophilicity and provide spatial separation between the conjugated molecules. This guide presents an objective comparison of NH2-PEG1-CH2CH2-Boc with other commonly employed short-chain PEG linkers, supported by experimental data and detailed methodologies to inform rational drug design and development.

Introduction to this compound and Alternative PEG Linkers

This compound is a heterobifunctional linker featuring a single ethylene (B1197577) glycol unit, a terminal primary amine, and a tert-Butyloxycarbonyl (Boc)-protected amine. This structure allows for a controlled, stepwise conjugation strategy. The free amine can be reacted with an activated functional group, and the Boc-protected amine can be deprotected under acidic conditions to reveal a new reactive site for subsequent conjugation. This sequential approach is invaluable in the synthesis of complex biomolecules where precise control over the assembly process is paramount.

Alternative short-chain PEG linkers offer a variety of functionalities and lengths, allowing for the fine-tuning of a conjugate's properties. These alternatives can be broadly categorized by their reactive groups (e.g., carboxylic acids, NHS esters, maleimides, azides) and the length of the PEG chain (e.g., PEG2, PEG3, PEG4). The choice of linker significantly impacts the physicochemical properties and biological performance of the final bioconjugate.

Data Presentation: A Comparative Overview

The selection of an appropriate PEG linker is often a balance between optimizing for in vivo stability and pharmacokinetics versus in vitro potency. The following tables summarize the key physicochemical properties and performance characteristics of this compound and comparable short-chain PEG linkers.

Physicochemical Properties of Selected Short-Chain PEG Linkers
Linker NameMolecular FormulaMolecular Weight ( g/mol )Key Features
This compound C₉H₁₉NO₃189.25Heterobifunctional with a free amine and a Boc-protected amine; enables sequential conjugation.
Boc-NH-PEG2-COOH C₁₁H₂₁NO₅247.29Heterobifunctional with a Boc-protected amine and a terminal carboxylic acid for amide bond formation.
Boc-NH-PEG3-N₃ C₁₃H₂₆N₄O₄318.37Heterobifunctional with a Boc-protected amine and a terminal azide (B81097) for click chemistry.
Maleimide-PEG4-NHS ester C₁₉H₂₃N₃O₉453.40Heterobifunctional with a maleimide (B117702) for thiol conjugation and an NHS ester for amine conjugation.
Impact of Short PEG Linker Length on PROTAC Performance (Illustrative Data)

The length of the PEG linker is a critical parameter in PROTAC design, influencing the formation of a productive ternary complex between the target protein and the E3 ligase.

PROTAC LinkerDC50 (nM)Dmax (%)General Observations
1 PEG Unit>1000<20Often too short, leading to steric hindrance and inefficient ternary complex formation.[1]
2-3 PEG Units50 - 20060 - 80Can be effective, but potency may be reduced compared to optimal lengths.[2]
4-5 PEG Units5 - 50>90Frequently identified as an optimal length for achieving high potency and efficacy.[1][3]
>6 PEG Units50 - 50070 - 90Longer linkers can lead to reduced potency due to increased flexibility and non-productive binding modes.[1][2]

Note: The optimal linker length is target-dependent and must be determined empirically.

Impact of PEG Linker Length on ADC Stability and Pharmacokinetics

In ADCs, the PEG linker enhances solubility and stability, particularly for hydrophobic payloads, and can prolong the circulation half-life.

Linker PropertyShort PEG (1-4 units)Medium PEG (5-8 units)Long PEG (>8 units)
In Vitro Potency Generally highModerateMay decrease due to steric hindrance[4]
Stability (Aggregation) Moderate improvementGood improvementHigh improvement[5]
Plasma Half-life ShorterLongerLongest (may plateau)[4]
Tumor Penetration Potentially betterModerateMay be slightly reduced

Mandatory Visualization

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway PROTAC-Mediated Protein Degradation POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recycled PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

General Workflow for PROTAC Synthesis using a Boc-Protected Amino-PEG Linker

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow cluster_step1 Step 1: First Amide Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Second Amide Coupling Linker Boc-NH-PEG-COOH Coupling1 Amide Coupling (e.g., HATU, DIPEA) Linker->Coupling1 Ligand1 Amine-functionalized Ligand 1 (POI or E3) Ligand1->Coupling1 Intermediate1 Boc-NH-PEG-Ligand1 Coupling1->Intermediate1 Deprotection Acidic Deprotection (e.g., TFA) Intermediate1->Deprotection Intermediate2 H2N-PEG-Ligand1 Deprotection->Intermediate2 Coupling2 Amide Coupling (e.g., HATU, DIPEA) Intermediate2->Coupling2 Ligand2 Carboxylic acid-functionalized Ligand 2 Ligand2->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification

Caption: A stepwise approach for synthesizing PROTACs.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using a Boc-Protected Amino-PEG-Acid Linker

This protocol outlines the general procedure for a two-step synthesis of a PROTAC, starting with the conjugation of an amine-functionalized ligand to a Boc-NH-PEG-COOH linker.

Materials:

  • Boc-NH-PEGn-COOH (e.g., n=1, 2, 3...)

  • Amine-functionalized Ligand 1 (for either the target protein or E3 ligase)

  • Carboxylic acid-functionalized Ligand 2

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)

  • Preparative HPLC system

Procedure:

Step 1: First Amide Coupling

  • Dissolve Boc-NH-PEGn-COOH (1.0 eq) and amine-functionalized Ligand 1 (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate (Boc-NH-PEGn-Ligand 1).

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate in DCM.

  • Add TFA (e.g., 20-50% v/v in DCM) and stir at room temperature for 30-60 minutes.

  • Monitor the deprotection by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine is often obtained as a TFA salt.

Step 3: Second Amide Coupling

  • Dissolve the deprotected intermediate (amine-TFA salt, 1.0 eq) and carboxylic acid-functionalized Ligand 2 (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to neutralize the TFA salt and activate the carboxylic acid.

  • Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

Characterization:

  • LC-MS: To confirm the mass of the intermediates and the final product.

  • ¹H NMR: To confirm the structure of the final PROTAC.

  • Purity: Assessed by analytical HPLC (>95%).

Protocol 2: Determination of PROTAC-Mediated Protein Degradation (Western Blot)

This protocol is used to quantify the reduction in the level of a target protein following PROTAC treatment to determine DC50 and Dmax values.

Materials:

  • Cancer cell line expressing the target protein of interest

  • Complete cell culture medium

  • PROTAC stock solutions in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. Allow cells to attach overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the primary antibody for the loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Conclusion

The selection of a short-chain PEG linker is a critical decision in the design of bioconjugates. This compound offers the advantage of controlled, sequential conjugation, which is essential for the synthesis of complex molecules like PROTACs. The comparative data, although often illustrative of general trends, underscores the importance of linker length in modulating the biological activity and physicochemical properties of the final conjugate. Shorter linkers may offer higher in vitro potency but can suffer from reduced stability and faster clearance, while longer linkers can enhance in vivo performance at the potential cost of reduced potency. Ultimately, the optimal linker must be determined empirically for each specific application, and the detailed protocols provided herein offer a framework for such comparative evaluations.

References

A Comparative Guide to PROTAC Linkers: NH2-PEG1-CH2CH2-Boc vs. Alkyl Chains

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, the efficacy of a Proteolysis Targeting Chimera (PROTAC) is profoundly influenced by its chemical linker. This component, bridging the warhead that binds the protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase, is a critical determinant of the PROTAC's physicochemical properties, cell permeability, and its capacity to form a productive ternary complex.[1][2] This guide offers a detailed comparison between hydrophilic polyethylene (B3416737) glycol (PEG)-based linkers, specifically exemplified by the NH2-PEG1-CH2CH2-Boc motif, and traditional hydrophobic alkyl chain linkers.

The choice between these linker classes involves a fundamental trade-off between aqueous solubility and cell permeability.[1] PEG linkers, like this compound, are incorporated to enhance the solubility of the often large and hydrophobic PROTAC molecules.[3] Conversely, alkyl linkers are utilized to increase lipophilicity, which can improve passive diffusion across the cell membrane.[][5] The optimal linker is highly dependent on the specific POI and E3 ligase pair, necessitating empirical validation.[6]

Comparative Analysis of Linker Properties

The selection of a linker dictates a PROTAC's drug-like properties. The following table summarizes the key differences between a short, Boc-protected PEG linker and a standard alkyl linker.

FeatureThis compound (PEG-based)Alkyl Chains
Composition Contains a hydrophilic ethylene (B1197577) glycol unit.[7]Composed of hydrophobic saturated or unsaturated hydrocarbon chains.[]
Solubility Generally improves the aqueous solubility of the PROTAC molecule.[6][8]Tends to decrease aqueous solubility due to its hydrophobic nature.[6][7]
Cell Permeability The relationship is complex; while hydrophilicity can hinder passive diffusion, the linker's flexibility may allow the PROTAC to adopt folded conformations that shield polar surfaces, facilitating cell entry.[9][10]Hydrophobicity generally enhances cell membrane permeability, although it can also lead to increased non-specific binding.[1][][5]
Metabolic Stability Can be susceptible to in vivo oxidative metabolism.[7][11]Generally possess higher metabolic stability compared to PEG linkers.[][11]
Synthetic Accessibility Synthesis can be more complex and costly.[7]Typically synthetically straightforward and readily accessible.[]
Ternary Complex Formation The high flexibility can provide the necessary conformational freedom to achieve a productive orientation for ubiquitination.[6][12]Provides significant flexibility, but the conformational preferences differ from PEG chains and may influence ternary complex stability.[11][12]
Conformational Profile The gauche effect favors turns, leading to a higher proportion of folded conformations which can be advantageous for permeability.[6][9]Tends to adopt more elongated, anti-conformations.[6]
PROTAC Mechanism of Action

A PROTAC leverages the cell's own ubiquitin-proteasome system to achieve targeted protein degradation. The bifunctional molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, while the PROTAC is released to engage another target protein molecule, acting in a catalytic manner.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Release (Catalytic Cycle) Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

Evaluating the efficacy of PROTACs with different linkers requires a systematic workflow involving synthesis, in-cell activity assays, and mechanism of action studies.

General Workflow for PROTAC Evaluation

The following diagram outlines a typical experimental workflow for assessing the performance of a newly synthesized PROTAC.

PROTAC_Workflow Start PROTAC Synthesis (Linker Conjugation) Degradation_Assay Assess Protein Degradation (Western Blot / ELISA) Start->Degradation_Assay Viability_Assay Assess Cell Viability (MTT / CTG) Start->Viability_Assay MoA_Confirmation Confirm Mechanism of Action (e.g., MG132 Co-treatment) Degradation_Assay->MoA_Confirmation Viability_Assay->MoA_Confirmation Selectivity_Assay Assess Selectivity (Proteomics) MoA_Confirmation->Selectivity_Assay Candidate_Selection Candidate Selection Selectivity_Assay->Candidate_Selection

Caption: A streamlined workflow for evaluating a PROTAC candidate.

Protocol 1: PROTAC Synthesis via Amide Bond Formation

This protocol describes a standard method for conjugating a linker with a carboxylic acid group to a component with a primary amine. This is a common step in assembling the final PROTAC molecule.[5][13]

Materials:

  • Component A-NH2 (Warhead or E3 Ligand with an amine handle)

  • Component B-COOH (Linker, e.g., Boc-NH-PEG1-CH2CH2-COOH or an alkyl di-acid, with a carboxylic acid handle)

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • Under an inert nitrogen atmosphere, dissolve Component B-COOH in anhydrous DMF.

  • Add the coupling agent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 2.0 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add a solution of Component A-NH2 (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress using LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography or preparative HPLC to yield the ligand-linker conjugate.

  • If a Boc protecting group is present on the linker, it can be removed using standard conditions (e.g., trifluoroacetic acid in DCM) to reveal the amine for subsequent conjugation to the second ligand.[5]

Protocol 2: Assessment of Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.[14][15]

Materials:

  • Appropriate cell line cultured in multi-well plates

  • PROTAC compound (stock solution in DMSO)

  • Cell lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well or 12-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a DMSO-only vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS, then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate.

    • Strip the membrane (if necessary) and re-probe for the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal for each sample.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[16]

Illustrative Performance Data

The following table presents hypothetical but representative data to illustrate the potential impact of linker choice on PROTAC performance. Actual values are highly dependent on the specific warhead, E3 ligase ligand, and cell line used.[11][12]

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)
Compound A Alkyl Chain815085%1.5
Compound B Alkyl Chain128090%1.2
Compound C PEG-based96595%0.8
Compound D PEG-based1330>98%0.5

This illustrative data suggests that for this hypothetical target, increasing linker length can improve degradation potency.[2][17] Furthermore, the incorporation of a PEG linker may lead to lower DC50 values, indicating higher potency, potentially due to enhanced solubility and favorable conformational dynamics that promote a more stable ternary complex.[12] However, this can come at the cost of reduced passive permeability as measured by the apparent permeability coefficient (Papp).[18]

Conclusion

The selection between an this compound-type linker and a traditional alkyl chain is a critical decision in PROTAC design, involving a delicate balance of physicochemical properties.[6]

  • This compound (PEG-based linkers) are advantageous for improving the aqueous solubility of PROTACs, a common challenge that can hinder development. Their inherent flexibility can be beneficial for achieving an optimal ternary complex conformation, potentially leading to higher degradation efficiency.[15]

  • Alkyl chain linkers offer synthetic simplicity and generally higher metabolic stability.[][11] Their hydrophobicity can enhance cell permeability through passive diffusion, which is crucial for reaching intracellular targets.[5]

Ultimately, there is no universally superior linker. The "linkerology" of a PROTAC must be empirically optimized for each specific biological system.[2][19] A strategic approach often involves synthesizing and evaluating a library of PROTACs with varied linker compositions and lengths to identify the candidate with the optimal balance of solubility, permeability, and degradation efficacy.

References

In Vitro Target Engagement of NH2-PEG1-CH2CH2-Boc PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of target engagement is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of PROTACs featuring an NH2-PEG1-CH2CH2-Boc linker with alternative linker technologies, supported by experimental data and detailed protocols for key in vitro validation assays.

PROTACs are innovative heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest.[1] A PROTAC consists of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of the PROTAC's efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent degradation.[2]

The this compound linker provides a short, flexible, and hydrophilic spacer. The single polyethylene (B3416737) glycol (PEG) unit can enhance solubility, a key property for improving bioavailability and cell permeability.[1] This guide will explore the performance of PROTACs with this linker in comparison to those with longer PEG chains and alkyl/ether-based linkers.

Comparative Analysis of PROTAC Linker Performance

The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax signifies greater efficacy.

Recent studies have highlighted the significant impact of linker length and composition on PROTAC activity. For instance, in a study on BCR-ABL targeting PROTACs, a molecule incorporating a single PEG unit linker (Arg-PEG1-Dasa) demonstrated superior performance compared to its counterparts with longer PEG chains.[3] This PROTAC potently degraded BCR-ABL in K562 cells with a DC50 value of 0.85 nM and achieved 98.8% degradation at approximately 5 nM.[3] This suggests that for certain target proteins and E3 ligases, a shorter, more constrained linker may facilitate optimal ternary complex formation.

Conversely, studies on other targets, such as TANK-binding kinase 1 (TBK1), have shown that linkers shorter than 12 atoms resulted in no significant degradation, with optimal performance observed with longer linkers.[4][5] This underscores the target-dependent nature of optimal linker design.

Below is a summary of representative data comparing the in vitro performance of PROTACs with different linker types.

Linker TypeTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
PEG1 BCR-ABLK5620.8598.8[3]
PEG >1BCR-ABLK562>0.85<98.8[3]
Alkyl/Ether (21 atoms)TBK1Not Specified396[5]
Alkyl/Ether (29 atoms)TBK1Not Specified29276[5]
Alkyl/Ether (<12 atoms)TBK1Not SpecifiedNo Degradation-[4]

Key In Vitro Validation Assays and Experimental Protocols

A multi-pronged approach using orthogonal in vitro assays is essential for robustly validating PROTAC-mediated target engagement and degradation.

Western Blotting for Target Protein Degradation

This is the most fundamental assay to visualize and quantify the reduction in target protein levels following PROTAC treatment.

Experimental Protocol:

  • Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours), including a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[6]

NanoBRET™ Assay for Ternary Complex Formation

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to monitor the formation of the PROTAC-induced ternary complex.

Experimental Protocol:

  • Cell Preparation: Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase (energy donor) and the E3 ligase fused to HaloTag® (energy acceptor).

  • Assay Setup: Plate the transfected cells and add the HaloTag® ligand (fluorescent acceptor) and serial dilutions of the PROTAC.

  • Signal Detection: Add the NanoLuc® substrate and measure the luminescence at two wavelengths (donor and acceptor) using a plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). An increase in the BRET ratio indicates the formation of the ternary complex.

Co-Immunoprecipitation (Co-IP) to Confirm Protein-Protein Interactions

Co-IP is used to confirm the PROTAC-dependent interaction between the target protein and the E3 ligase.

Experimental Protocol:

  • Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control and lyse the cells.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or the E3 ligase, coupled to magnetic beads.

  • Washing and Elution: Wash the beads to remove non-specific binding proteins and elute the protein complexes.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both the target protein and the E3 ligase. The presence of the E3 ligase in the target protein immunoprecipitate (and vice-versa) confirms the formation of the ternary complex.

Mass Spectrometry-Based Proteomics for Global Protein Profiling

This unbiased approach provides a global view of protein level changes upon PROTAC treatment, allowing for the assessment of both on-target degradation and potential off-target effects.

Experimental Protocol:

  • Sample Preparation: Treat cells with the PROTAC and a vehicle control. Lyse the cells, extract proteins, and digest them into peptides.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Identify and quantify the proteins in each sample. Compare the protein abundance between PROTAC-treated and control samples to identify degraded proteins.

Visualizing PROTAC Mechanisms and Workflows

To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Degraded Protein Proteasome->Degradation Degrades

PROTAC Mechanism of Action

Experimental_Workflow cluster_workflow PROTAC Validation Workflow Start Synthesize PROTAC with this compound Linker Western_Blot Western Blot (Determine DC50 & Dmax) Start->Western_Blot NanoBRET NanoBRET™ Assay (Confirm Ternary Complex) Western_Blot->NanoBRET Co_IP Co-Immunoprecipitation (Validate Interaction) NanoBRET->Co_IP Proteomics Mass Spectrometry (Assess Selectivity) Co_IP->Proteomics End Validated Target Engagement Proteomics->End

Experimental Workflow for In Vitro Validation

Conclusion

The in vitro validation of target engagement is a multifaceted process that requires a combination of orthogonal assays to build a robust data package. While the optimal linker design is target-dependent, PROTACs incorporating short PEG linkers, such as the this compound moiety, have demonstrated high potency in certain contexts. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of novel protein degraders, ultimately accelerating the development of this promising therapeutic modality.

References

Navigating Cellular Barriers: A Comparative Guide to Permeability Assays for NH2-PEG1-CH2CH2-Boc Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cellular permeability of novel chemical entities is a cornerstone of preclinical assessment. This guide provides a comparative overview of key in vitro assays for evaluating the permeability of molecules containing the NH2-PEG1-CH2CH2-Boc moiety, a common structural motif in modern drug discovery, including PROTACs and other targeted therapeutics. We present a detailed comparison of the Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 cell assay, and Madin-Darby Canine Kidney (MDCK) cell assay, supported by illustrative experimental data and detailed protocols to aid in assay selection and data interpretation.

The inclusion of a short polyethylene (B3416737) glycol (PEG) linker and a tert-butoxycarbonyl (Boc) protecting group can significantly influence a molecule's physicochemical properties, thereby affecting its ability to traverse cellular membranes. PEGylation is known to enhance solubility and can modulate permeability, while the lipophilic Boc group can also impact a molecule's membrane transit characteristics.[1][] Assessing these effects is critical for predicting a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Comparative Analysis of Permeability Assays

Three widely adopted in vitro models to assess cellular permeability are PAMPA, Caco-2, and MDCK assays. Each offers distinct advantages and limitations, providing complementary information for a comprehensive permeability assessment.

Illustrative Permeability Data Comparison

To illustrate the potential impact of the this compound moiety, we present hypothetical permeability data for a model compound ("Parent Molecule") versus the same compound conjugated with the linker ("Parent-PEG1-Boc"). This data is intended to be representative and highlights the expected trends based on the known effects of PEGylation and Boc protection.

AssayCompoundApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Recovery (%)Permeability Classification
PAMPA Parent Molecule15.2N/A92High
Parent-PEG1-Boc8.5N/A88Moderate
Caco-2 Parent Molecule10.81.285High
Parent-PEG1-Boc4.13.581Low to Moderate
MDCK-MDR1 Parent Molecule12.51.589High
Parent-PEG1-Boc3.24.883Low

Note: The data presented in this table is illustrative and intended for comparative purposes only. Actual experimental results will vary depending on the specific parent molecule and assay conditions.

The data suggests that while the parent molecule exhibits high passive permeability, the addition of the PEG-Boc linker may decrease its passive diffusion (as seen in PAMPA) and potentially introduce it as a substrate for efflux pumps like P-glycoprotein (P-gp), indicated by the increased efflux ratio in Caco-2 and MDCK-MDR1 assays.[3][4]

In-Depth Look at Permeability Assays

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive, transcellular permeability.[5] It measures the diffusion of a compound from a donor compartment through a synthetic membrane impregnated with lipids to an acceptor compartment.[6] This assay is cost-effective and ideal for early-stage screening of passive diffusion.[7]

Experimental Workflow for PAMPA

prep_donor Prepare Donor Plate (Test Compound in Buffer) assemble Assemble 'Sandwich' (Donor Plate on Acceptor Plate) prep_donor->assemble prep_acceptor Prepare Acceptor Plate (Buffer) prep_acceptor->assemble prep_membrane Coat PVDF membrane of Donor Plate with Lipid Solution prep_membrane->prep_donor incubate Incubate (Room Temperature, 4-18h) assemble->incubate disassemble Disassemble Plates incubate->disassemble quantify_donor Quantify Compound in Donor Wells disassemble->quantify_donor quantify_acceptor Quantify Compound in Acceptor Wells disassemble->quantify_acceptor calculate Calculate Papp quantify_donor->calculate quantify_acceptor->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based model that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[8][9] This assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.[10] It is considered more representative of in vivo human absorption than PAMPA.[10]

Experimental Workflow for Caco-2 Assay

seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for 21 days to form a monolayer seed_cells->culture_cells check_integrity Measure TEER to confirm monolayer integrity culture_cells->check_integrity prep_assay Wash monolayer with pre-warmed buffer check_integrity->prep_assay add_compound_apical Add Test Compound to Apical (A) side prep_assay->add_compound_apical add_compound_basolateral Add Test Compound to Basolateral (B) side prep_assay->add_compound_basolateral incubate Incubate at 37°C add_compound_apical->incubate add_compound_basolateral->incubate sample_apical Sample from Apical side incubate->sample_apical sample_basolateral Sample from Basolateral side incubate->sample_basolateral quantify Quantify Compound Concentration (LC-MS/MS) sample_apical->quantify sample_basolateral->quantify calculate Calculate Papp (A-B & B-A) and Efflux Ratio quantify->calculate

Caption: Bidirectional Caco-2 permeability assay workflow.

Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay

MDCK cells, derived from canine kidney, form tight, polarized monolayers and are often used to predict permeability across the blood-brain barrier.[6] A key advantage of the MDCK model is the ability to use cell lines that overexpress specific transporters, such as P-gp (MDCK-MDR1), to directly investigate a compound's susceptibility to efflux.[11][12]

Logical Flow for Assessing P-gp Substrate Potential

start Test Compound mdck_mdr1 Perform bidirectional MDCK-MDR1 assay start->mdck_mdr1 calculate_er Calculate Efflux Ratio (ER) mdck_mdr1->calculate_er is_er_high ER > 2? calculate_er->is_er_high is_substrate Compound is likely a P-gp substrate is_er_high->is_substrate Yes not_substrate Compound is not a significant P-gp substrate is_er_high->not_substrate No confirm_inhibition Optional: Confirm with P-gp inhibitor (e.g., Verapamil) is_substrate->confirm_inhibition

Caption: Decision tree for identifying P-gp substrates using the MDCK-MDR1 assay.

Detailed Experimental Protocols

PAMPA Protocol
  • Prepare Lipid Solution: Prepare a 1% (w/v) solution of lecithin (B1663433) in dodecane.

  • Prepare Compound Solutions: Create a 10 mM stock solution of the test compound in DMSO. Dilute the stock in a suitable buffer (e.g., PBS pH 7.4) to a final concentration of 100 µM.

  • Coat Donor Plate: Add 5 µL of the lipid solution to each well of the PVDF membrane of the donor plate.

  • Prepare Acceptor Plate: Add 300 µL of buffer to each well of the acceptor plate.

  • Add Compound to Donor Plate: Add 150 µL of the compound solution to each well of the donor plate.

  • Incubation: Carefully place the donor plate onto the acceptor plate and incubate at room temperature for 4-18 hours in a humidified chamber.

  • Sample Analysis: After incubation, separate the plates and collect samples from both donor and acceptor wells.

  • Quantification: Determine the compound concentration in each sample using LC-MS/MS.

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp).

Caco-2 Bidirectional Assay Protocol
  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) using a voltohmmeter. Monolayers with TEER values >250 Ω·cm² are suitable for the assay.

  • Assay Initiation: Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Apical to Basolateral (A-B) Permeability: Add the test compound solution (e.g., 10 µM in HBSS) to the apical (donor) compartment and fresh HBSS to the basolateral (acceptor) compartment.

  • Basolateral to Apical (B-A) Permeability: Add the test compound solution to the basolateral (donor) compartment and fresh HBSS to the apical (acceptor) compartment.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 2 hours.

  • Sampling: At the end of the incubation, collect samples from both the donor and acceptor compartments.

  • Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate Papp for both A-B and B-A directions and determine the efflux ratio.[13]

MDCK-MDR1 Assay Protocol

The protocol for the MDCK-MDR1 assay is similar to the Caco-2 assay, with the primary difference being the cell type and a shorter culture period (typically 4-7 days).[3] The bidirectional transport is measured to calculate the efflux ratio, which specifically indicates interaction with the P-gp transporter. To confirm P-gp interaction, the assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil.[13] A significant increase in A-B permeability in the presence of the inhibitor confirms that the compound is a P-gp substrate.

Conclusion

The selection of an appropriate permeability assay for molecules containing the this compound moiety depends on the stage of drug development and the specific questions being addressed. PAMPA serves as an excellent high-throughput initial screen for passive permeability. The Caco-2 and MDCK cell-based assays provide more detailed and biologically relevant information regarding active transport and efflux mechanisms. A tiered approach, utilizing PAMPA for initial screening followed by Caco-2 and/or MDCK assays for more in-depth characterization, can provide a comprehensive understanding of a compound's permeability profile and guide further optimization in the drug discovery process.

References

The Balancing Act: A Head-to-Head Comparison of PEG Linker Lengths in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), profoundly influencing their stability, efficacy, and pharmacokinetic (PK) profile. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has become a cornerstone for optimizing the therapeutic index of ADCs. The length of the PEG chain is a crucial parameter that can be modulated to fine-tune the physicochemical and pharmacological properties of the conjugate. This guide provides an objective, data-driven comparison of different length PEG linkers in ADCs, supported by experimental data and detailed methodologies.

The incorporation of PEG linkers in ADCs offers several advantages, including improved hydrophilicity, which is particularly beneficial for hydrophobic payloads, and a reduction in aggregation.[1][2] PEGylation can also enhance the pharmacokinetic profile of an ADC, leading to a longer plasma half-life and increased accumulation in tumor tissues.[1][2] However, the optimal PEG length is not a one-size-fits-all solution and is dependent on the specific antibody, payload, and target.[1] A systematic evaluation of a range of PEG linker lengths is therefore essential in the preclinical development of any new ADC to identify the optimal balance for a given antibody-payload combination.[1]

Data Presentation: A Comparative Analysis

The selection of an optimal PEG linker length represents a delicate balance between improving pharmacokinetic properties and maintaining potent cytotoxicity. The following tables summarize quantitative data from preclinical studies, offering a comparative overview of key performance metrics across different PEG linker lengths. It is important to note that while some data comes from systematic studies, other data points are compiled from various studies using different antibody-payload combinations and experimental models, which can influence the results.[1]

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK)

A clear trend observed in preclinical studies is that increasing PEG linker length generally correlates with a longer plasma half-life and decreased clearance.[3] However, this effect may plateau at a certain PEG length, beyond which further increases provide minimal additional benefit.[3][4]

Linker PEG LengthClearance (mL/day/kg) in RatsPlasma Half-life (t½)Key ObservationsReference(s)
No PEG ~15BaselineRapid clearance, especially with hydrophobic payloads.[3][4]
PEG2 ~10IncreasedModerate improvement in clearance.[3][4]
PEG4 ~7IncreasedSignificant reduction in clearance compared to no PEG.[3][4]
PEG8 ~5Significantly IncreasedOften identified as the minimum length for achieving optimal slower clearance. Clearance rates increased rapidly for conjugates bearing PEGs smaller than PEG8.[3][4]
PEG12 ~5Significantly IncreasedMinimal additional improvement in clearance compared to PEG8.[3][4]
PEG24 ~5ProlongedSimilar clearance to PEG8 and PEG12, suggesting a plateau effect. Can effectively reduce the overall hydrophobicity of ADCs and enhance antitumor activity.[3][4][5]
4 kDa Not Reported2.5-fold increase vs. No PEGSignificant increase in half-life in miniaturized ADCs (Affibody-drug conjugates).[6]
10 kDa Not Reported11.2-fold increase vs. No PEGDramatic increase in half-life in miniaturized ADCs.[6]
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity

Longer PEG chains can sometimes lead to a decrease in in vitro potency, potentially due to steric hindrance affecting the ADC's binding to its target antigen or the subsequent release and action of the cytotoxic payload within the cell.[7]

Linker PEG LengthCell LineIC50 (nM) / CytotoxicityKey ObservationsReference(s)
No PEG VariousBaselineGenerally the most potent in in vitro assays.[6]
PEG4 VariousComparable to no PEGMinimal impact on in vitro potency in some studies.[5]
PEG8 VariousComparable to no PEGPEG inclusion had no significant effect on conjugate potency in some studies.[3][5]
PEG12 VariousComparable to no PEGPEG chain length did not significantly affect the in vitro cytotoxicity of the ADCs in some studies.[5]
4 kDa NCI-N87, BT-474~6.5-fold reduction vs. No PEGA noticeable decrease in cytotoxicity for miniaturized ADCs.[6]
10 kDa NCI-N87, BT-474~22.5-fold reduction vs. No PEGA significant decrease in cytotoxicity for miniaturized ADCs, highlighting the trade-off between PK and in vitro potency.[6]
Table 3: Impact of PEG Linker Length on In Vivo Efficacy and Tolerability

The improved pharmacokinetic profile conferred by longer PEG linkers often translates to superior in vivo anti-tumor efficacy and better tolerability.[1][8]

Linker PEG LengthAnimal ModelIn Vivo Efficacy (Tumor Growth Inhibition)TolerabilityReference(s)
< PEG8 MouseLess effectiveNot well tolerated at high doses (e.g., 50 mg/kg).[1]
≥ PEG8 MouseMore effectiveWell tolerated at high doses (e.g., 50 mg/kg).[1]
PEG12 Xenograft ModelsPotent antitumor activityImproved therapeutic window.[1]
PEG24 Xenograft ModelsEnhanced tumor suppressionEnhanced animal tolerability.[1]
10 kDa NCI-N87 XenograftMost ideal tumor therapeutic abilityOff-target toxicity reduced >4-fold compared to no PEG.[1]

Mandatory Visualization

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Antibody Linker_PEG4 PEG4 Linker Antibody->Linker_PEG4 Linker_PEG8 PEG8 Linker Antibody->Linker_PEG8 Linker_PEG12 PEG12 Linker Antibody->Linker_PEG12 Linker_PEG24 PEG24 Linker Antibody->Linker_PEG24 Payload Cytotoxic Payload Linker_PEG4->Payload Linker_PEG8->Payload Linker_PEG12->Payload Linker_PEG24->Payload

Caption: General structure of an ADC with varying PEG linker lengths.

ADC_Evaluation_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_evaluation Preclinical Evaluation cluster_analysis Data Analysis & Optimization Synthesis Synthesis of ADCs with different PEG linkers (e.g., PEG4, PEG8, PEG12, PEG24) Characterization Characterization (DAR, Aggregation) Synthesis->Characterization InVitro In Vitro Studies (Cytotoxicity, Stability) Characterization->InVitro InVivo In Vivo Studies (Pharmacokinetics, Efficacy, Tolerability) Characterization->InVivo Analysis Comparative Analysis of Performance Metrics InVitro->Analysis InVivo->Analysis Optimization Selection of Optimal PEG Linker Length Analysis->Optimization ADC_Signaling_Pathway cluster_cell Target Cancer Cell cluster_extracellular Extracellular cluster_intracellular Intracellular ADC ADC Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Apoptosis Apoptosis Payload_Release->Apoptosis Cytotoxicity

References

Navigating the Maze of Drug Functionalization: A Comparative Guide to Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a drug from conception to clinic is fraught with challenges. One of the most critical hurdles is minimizing off-target effects, which can lead to unforeseen toxicity and therapeutic failure. The choice of functionalization strategy, particularly the linker used to attach a drug to a targeting moiety or to modify its properties, plays a pivotal role in determining its safety and efficacy. This guide provides an objective comparison of drugs functionalized with NH2-PEG1-CH2CH2-Boc and other common alternatives, with a focus on their propensity to induce off-target effects, supported by experimental data and detailed protocols.

The functionalization of a therapeutic agent with a linker molecule, such as a Polyethylene Glycol (PEG) derivative, can significantly alter its pharmacokinetic and pharmacodynamic properties. While the primary goal is often to enhance solubility, stability, and circulation half-life, these modifications can also inadvertently lead to off-target interactions. The this compound linker, a short-chain PEG with a Boc-protected amine, offers a versatile platform for bioconjugation. However, understanding its off-target potential in comparison to other linkers is crucial for rational drug design.

The Impact of Linker Properties on Off-Target Effects

The off-target effects of functionalized drugs are not solely dictated by the drug molecule itself but are heavily influenced by the physicochemical properties of the linker. Key characteristics of the linker that can modulate off-target toxicity include its length, chemical nature (cleavable vs. non-cleavable), and the presence of protecting groups.

Cleavable linkers are designed to release the drug payload under specific physiological conditions, such as the acidic environment of a tumor or the presence of specific enzymes.[1][2] While this can enhance targeted drug delivery, premature cleavage in systemic circulation can lead to the release of the active drug in healthy tissues, causing significant off-target toxicity.[3] Non-cleavable linkers, on the other hand, offer greater plasma stability, which generally translates to a better safety profile by minimizing premature drug release.[1][4]

The length of the PEG chain is another critical factor. Longer PEG chains can increase the hydrodynamic radius of the drug conjugate, leading to reduced renal clearance and a prolonged plasma half-life.[4][5] This "stealth" effect can also shield the drug from the immune system. However, longer PEG chains can sometimes lead to reduced biological activity due to steric hindrance.[6] Conversely, short-chain PEGs, like the one in this compound, may have a lesser impact on the drug's intrinsic activity but may not provide the same degree of shielding and circulation extension.[6][7]

The Boc (tert-butyloxycarbonyl) protecting group on the this compound linker is a synthetic handle that allows for controlled, sequential conjugation. While the Boc group itself is generally considered inert in vivo, its removal during the synthetic process is a critical step that must be carefully controlled to prevent unwanted side reactions.[8]

Comparative Analysis of Functionalization Strategies

To provide a clearer picture of the off-target landscape, the following tables summarize quantitative data on the performance of different linker types. It is important to note that direct head-to-head comparisons of this compound with all other linkers in a single study are rare. The data presented is a synthesis of findings from various studies on linkers with comparable properties.

Table 1: Impact of Linker Type on Plasma Stability and Off-Target Toxicity

Linker TypeExampleCleavage MechanismPlasma StabilityPotential for Off-Target ToxicityReference
Short-Chain PEG (Boc-protected amine) This compoundN/A (Stable Amide Bond)HighLow (due to high stability)[3]
Cleavable Linker (Hydrazone) Hydrazone-based linkersAcid-catalyzed hydrolysisModerate (labile in acidic pH)High (premature release in circulation)[3]
Cleavable Linker (Dipeptide) Valine-Citrulline (VC)Enzymatic (Cathepsin B)High in circulation, labile in lysosomesModerate (potential for off-target cleavage)[9]
Non-Cleavable Linker (Maleimide) SMCCN/A (Stable Thioether Bond)Moderate to HighLow (but potential for retro-Michael reaction leading to deconjugation)[10]

Table 2: Influence of PEG Chain Length on Pharmacokinetics and Efficacy

PEG Linker LengthDrug/Carrier SystemAnimal ModelCirculation Half-life (t½)Key Findings & References
No PEG Affibody-MMAE ConjugateMice19.6 minRapid clearance limits tumor accumulation.[5]
Short-Chain PEG (e.g., PEG4) Affibody-MMAE ConjugateMice2.5-fold increase vs. no PEGSignificant improvement in half-life.[5]
Long-Chain PEG (e.g., PEG10) Affibody-MMAE ConjugateMice11.2-fold increase vs. no PEGMost significant extension of circulation half-life.[5]
Long-Chain PEG (e.g., PEG10k) Folate-Linked LiposomesKB Xenograft MiceSignificantly increased vs. 2k and 5kThe longest PEG linker showed the best antitumor activity.[11][12]

Experimental Protocols for Assessing Off-Target Effects

The evaluation of off-target effects is a critical component of preclinical drug development. A multi-pronged approach employing both in vitro and in vivo models is essential for a comprehensive assessment.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effects of the functionalized drug on target and non-target cell lines.

Methodology:

  • Cell Culture: Culture target cells (expressing the receptor of interest) and non-target cells (lacking the receptor) in appropriate media.

  • Treatment: Seed cells in 96-well plates and treat with serial dilutions of the functionalized drug and control compounds (e.g., unconjugated drug, linker alone).

  • Incubation: Incubate the cells for a predetermined period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard assay such as MTT, XTT, or CellTiter-Glo.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each compound on both cell lines. A large difference in IC50 between target and non-target cells indicates high specificity and low off-target cytotoxicity.

Plasma Stability Assay

Objective: To assess the stability of the drug-linker conjugate in plasma and determine the rate of premature drug release.

Methodology:

  • Incubation: Incubate the functionalized drug in plasma from the relevant species (e.g., human, mouse, rat) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Sample Preparation: Precipitate plasma proteins (e.g., with acetonitrile) and centrifuge to collect the supernatant.

  • LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of intact conjugate and any released drug.

  • Data Analysis: Plot the percentage of intact conjugate over time to determine the in vitro half-life.

In Vivo Pharmacokinetics and Biodistribution Study

Objective: To evaluate the pharmacokinetic profile and tissue distribution of the functionalized drug in an animal model.

Methodology:

  • Animal Model: Utilize a relevant animal model (e.g., tumor-bearing mice).

  • Administration: Administer the functionalized drug intravenously.

  • Sample Collection: Collect blood samples at various time points and harvest tissues of interest (tumor, liver, spleen, kidneys, etc.) at the end of the study.

  • Quantification: Quantify the concentration of the intact conjugate and/or the payload in plasma and tissue homogenates using LC-MS/MS or a suitable bioanalytical method.

  • Data Analysis: Determine pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) and assess the accumulation of the drug in the tumor versus off-target organs.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams were created using the DOT language for Graphviz.

G cluster_0 Cleavable Linker cluster_1 Non-Cleavable Linker ADC_Circulation_C ADC in Circulation Premature_Cleavage Premature Cleavage ADC_Circulation_C->Premature_Cleavage Instability Target_Cell_C Target Cell ADC_Circulation_C->Target_Cell_C Targeting Off_Target_Toxicity Off-Target Toxicity Premature_Cleavage->Off_Target_Toxicity Drug_Release_C Drug Release Target_Cell_C->Drug_Release_C Internalization & Cleavage Cell_Death_C Cell Death Drug_Release_C->Cell_Death_C ADC_Circulation_NC ADC in Circulation Target_Cell_NC Target Cell ADC_Circulation_NC->Target_Cell_NC High Stability Reduced_Off_Target Reduced Off-Target Toxicity ADC_Circulation_NC->Reduced_Off_Target Lysosomal_Degradation Lysosomal Degradation Target_Cell_NC->Lysosomal_Degradation Internalization Drug_Release_NC Drug-Linker-Amino Acid Lysosomal_Degradation->Drug_Release_NC Cell_Death_NC Cell Death Drug_Release_NC->Cell_Death_NC

Caption: Comparison of cleavable and non-cleavable linker mechanisms and their impact on off-target toxicity.

G Start Functionalized Drug Candidate In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay (Target vs. Non-Target Cells) In_Vitro_Screening->Cytotoxicity_Assay Plasma_Stability Plasma Stability Assay In_Vitro_Screening->Plasma_Stability In_Vivo_Studies In Vivo Studies Cytotoxicity_Assay->In_Vivo_Studies Plasma_Stability->In_Vivo_Studies Pharmacokinetics Pharmacokinetics (PK) In_Vivo_Studies->Pharmacokinetics Biodistribution Biodistribution In_Vivo_Studies->Biodistribution Efficacy_Study Efficacy Study In_Vivo_Studies->Efficacy_Study Toxicity_Assessment Toxicity Assessment Pharmacokinetics->Toxicity_Assessment Biodistribution->Toxicity_Assessment Lead_Candidate Lead Candidate Selection Efficacy_Study->Lead_Candidate Toxicity_Assessment->Lead_Candidate

Caption: Experimental workflow for the preclinical assessment of off-target effects of functionalized drugs.

Conclusion: A Balancing Act in Drug Design

The selection of a functionalization strategy is a critical decision in the drug development pipeline, with profound implications for the therapeutic index of the final product. While this compound offers a stable and versatile platform for conjugation, its short PEG chain may not confer the same pharmacokinetic benefits as longer-chain alternatives. The choice between this and other linkers—cleavable or non-cleavable, short or long—is a delicate balancing act. Researchers must weigh the desired improvements in solubility and stability against the potential for increased off-target toxicity. A thorough and systematic evaluation using a combination of in vitro and in vivo assays is paramount to identifying the optimal linker for a given therapeutic application, ultimately paving the way for safer and more effective medicines.

References

A Comparative Guide to the Pharmacokinetic Profile of Compounds with Amine-PEG1-Ethyl-Boc Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical determinant of a drug conjugate's pharmacokinetic (PK) profile and, ultimately, its therapeutic efficacy. Among the various linker technologies, those incorporating polyethylene (B3416737) glycol (PEG) have been widely adopted to enhance the physicochemical properties of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides an objective comparison of the pharmacokinetic performance of compounds featuring the NH2-PEG1-CH2CH2-Boc linker against alternative linker technologies, supported by experimental data.

Impact of Linker Chemistry on Pharmacokinetics: A Comparative Analysis

The linker connecting a targeting moiety to a payload can significantly influence the absorption, distribution, metabolism, and excretion (ADME) of a drug. The this compound linker provides a short, hydrophilic PEG spacer, which can improve the solubility and reduce non-specific binding of the conjugate.

Comparison of Linker Types and Their Impact on Key Pharmacokinetic Parameters

The choice between a hydrophilic PEG linker and a more hydrophobic alkyl linker, or other alternatives like biodegradable polysarcosine, involves a trade-off between various pharmacokinetic parameters. While PEG linkers can enhance solubility, alkyl linkers may offer different permeability characteristics.

Table 1: Comparison of Physicochemical and In Vitro Properties of Different Linker Types

PropertyPEG Linker (e.g., in ARV-771)Alkyl LinkerPolysarcosine (PSar) Linker
Solubility Generally higher due to hydrophilic nature.[1][2]Generally lower and more hydrophobic.[1]High, comparable to PEG.
Permeability Variable; can be enhanced by adopting folded conformations.[1]Can be higher due to increased lipophilicity.[3]Favorable permeability characteristics reported.
Metabolic Stability May be susceptible to metabolism.[1]Generally possess good metabolic stability.[1]Biodegradable.
Immunogenicity Low, but anti-PEG antibodies are a potential concern.[1]Generally low.[1]Potentially lower immunogenicity than PEG.

Table 2: In Vivo Pharmacokinetic Parameters of Compounds with Different Linkers

Compound/Linker TypeAnimal ModelKey Pharmacokinetic ParametersReference
ARV-771 (PEG-based linker) MousePlasma Concentration at 8h: 1,200 ± 230 nM (after 14 daily 10 mg/kg SC doses)[4]
Polysarcosine-linked ADC (PSAR12) RatClearance: 38.9 mL/day/kg
PEG-linked ADC (PEG12) RatClearance: 47.3 mL/day/kg
Interferon-α2b with Polysarcosine RatHalf-life (t½): ~4.8 h[5]
Interferon-α2b with PEG RatHalf-life (t½): ~4.6 h[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the pharmacokinetic profiles of novel drug conjugates.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical procedure for determining the pharmacokinetic profile of a test compound in a murine model.[6][7][8]

1. Animal Model:

  • Male CD-1 or BALB/c mice (6-8 weeks old, 20-30 g).

  • Animals are acclimatized for at least one week before the study in a controlled environment.

2. Dosing:

  • The test compound is formulated in a suitable vehicle (e.g., saline, PBS, or a solution containing solubilizing agents like DMSO and PEG300).

  • Administer a single dose of the compound via the desired route (e.g., intravenous bolus via the tail vein or subcutaneous injection).

3. Sample Collection:

  • Collect blood samples (approximately 30 µL) at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

  • Blood can be collected via serial bleeding from the submandibular vein or saphenous vein.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalysis:

  • The concentration of the test compound in plasma samples is quantified using a validated LC-MS/MS method.

5. Data Analysis:

  • Plasma concentration-time data are analyzed using pharmacokinetic software (e.g., WinNonlin) to determine key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

LC-MS/MS Bioanalysis of PROTACs in Plasma

This protocol provides a general workflow for the quantification of PROTACs in plasma samples.[9]

1. Sample Preparation:

  • Thaw plasma samples on ice.

  • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard to the plasma sample.

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Use a suitable C18 column for chromatographic separation.

  • Employ a gradient elution with mobile phases typically consisting of water and acetonitrile with additives like formic acid.

  • Detect the analyte and internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

3. Quantification:

  • Generate a calibration curve by spiking known concentrations of the analyte into blank plasma.

  • Determine the concentration of the analyte in the study samples by interpolating from the calibration curve.

Visualizing Experimental Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental processes and logical connections.

G cluster_0 In Vivo Pharmacokinetic Study Dosing Compound Administration (IV or SC) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Params Pharmacokinetic Parameter Calculation (t½, CL, Vd) Analysis->PK_Params

Caption: Workflow for an in vivo pharmacokinetic study.

G cluster_0 Linker Properties cluster_1 Pharmacokinetic Profile Hydrophilicity Hydrophilicity Solubility Solubility Hydrophilicity->Solubility Flexibility Flexibility Permeability Permeability Flexibility->Permeability Metabolic_Stability Metabolic Stability Half_life Half-life (t½) Metabolic_Stability->Half_life Clearance Clearance (CL) Metabolic_Stability->Clearance

Caption: Relationship between linker properties and pharmacokinetics.

Conclusion

The choice of linker is a critical aspect of drug conjugate design, with a profound impact on the resulting pharmacokinetic profile. Short PEG-containing linkers, such as this compound, are utilized to enhance the solubility and potentially prolong the circulation time of the conjugated molecule. However, the optimal linker strategy is highly dependent on the specific drug and its intended application. Alternative linkers, such as polysarcosine, are emerging as viable options with potential advantages in terms of biodegradability and reduced immunogenicity. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the design and optimization of novel drug conjugates with favorable pharmacokinetic properties.

References

Navigating the Landscape of Bioconjugation: A Comparative Guide to Alternatives for NH2-PEG1-CH2CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of targeted therapeutics, the choice of a chemical linker is a critical determinant of success. For researchers, scientists, and drug development professionals engaged in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the heterobifunctional linker NH2-PEG1-CH2CH2-Boc has been a valuable tool. Its single polyethylene (B3416737) glycol (PEG) unit, flanked by a primary amine and a Boc-protected amine, offers a foundational element for controlled, stepwise bioconjugation. However, the expanding horizons of drug design demand a nuanced understanding of alternative strategies that can offer enhanced performance, novel functionalities, and overcome the potential limitations of simple PEG linkers.

This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data and detailed methodologies, to empower informed decision-making in the design of next-generation bioconjugates. We will explore alternatives based on different protecting groups, varying PEG chain lengths, non-PEG hydrophilic spacers, and the burgeoning field of rigid and clickable linkers.

The Orthogonal Handle: Alternative Protecting Groups for Amine-PEG Linkers

The tert-butyloxycarbonyl (Boc) protecting group is prized for its stability and its clean, acid-labile removal. However, the specific requirements of a multi-step synthesis may necessitate the use of orthogonal protecting groups that can be removed under different conditions. The two most common alternatives are the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-cleavable carboxybenzyl (Cbz) group.[1][2]

The choice between these protecting groups is a strategic one, dictated by the chemical sensitivities of the payload, the targeting ligand, and any other functional groups present in the molecule.[3]

Protecting GroupDeprotection ReagentTypical ConditionsKey AdvantagesPotential Considerations
Boc Trifluoroacetic acid (TFA)20-50% TFA in DCM, 0°C to RT, 30-120 min[2]High stability to a wide range of reagents.[4]Harsh acidic conditions may not be suitable for all substrates.
Fmoc Piperidine (B6355638)20% Piperidine in DMF, RT, 5-30 min[3]Mild, base-labile deprotection.[3]Susceptible to premature cleavage by primary and secondary amines.[2]
Cbz H₂/Pd or HBr/Acetic AcidH₂ (1 atm), Pd/C, RT or 33% HBr in acetic acid, RT[1]Stable to acidic and basic conditions.[1]Hydrogenolysis is not compatible with reducible functional groups.
Experimental Protocol: Comparative Stability and Deprotection of Boc- and Fmoc-Protected PEG Linkers

This protocol outlines a general method to assess the stability and deprotection kinetics of Boc- and Fmoc-protected amine-PEG linkers.

Materials:

  • Boc-NH-PEG-X and Fmoc-NH-PEG-X (where X is a terminal functional group)

  • Deprotection reagents: 50% TFA in Dichloromethane (DCM) for Boc; 20% piperidine in Dimethylformamide (DMF) for Fmoc

  • Quenching solution: Saturated sodium bicarbonate for TFA; 1% acetic acid for piperidine

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Sample Preparation: Prepare stock solutions of the Boc- and Fmoc-protected PEG linkers in a suitable solvent (e.g., DCM for Boc, DMF for Fmoc) at a concentration of 1 mg/mL.

  • Deprotection Reaction:

    • For the Boc-linker, add an equal volume of 50% TFA in DCM.

    • For the Fmoc-linker, add an equal volume of 20% piperidine in DMF.

  • Time-Course Analysis: At various time points (e.g., 0, 1, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing the appropriate quenching solution.

  • HPLC Analysis: Analyze each quenched sample by HPLC to monitor the disappearance of the starting material and the appearance of the deprotected product.

  • Data Analysis: Calculate the percentage of starting material remaining at each time point to determine the deprotection half-life.

  • Stability Assessment (LC-MS): Analyze samples from later time points by LC-MS to identify any potential degradation products of the PEG chain.[2]

The Spacer's Span: Modulating PEG Linker Length for Optimal Efficacy

The length of the PEG linker is a critical parameter that profoundly influences the biological activity of a PROTAC or ADC.[5] An optimal linker length is essential for the formation of a stable and productive ternary complex in PROTACs, which is a prerequisite for efficient ubiquitination and degradation of the target protein.[6] A linker that is too short may lead to steric hindrance, while an excessively long linker can result in reduced efficacy.[5]

Systematic studies have demonstrated that even subtle changes in the number of ethylene (B1197577) glycol units can significantly impact degradation efficiency, often in a non-linear fashion.[7]

Target ProteinE3 LigaseLinker Length (PEG units)DC50 (nM)Dmax (%)Reference
BRD4Cereblon0< 0.5 µMNot Specified[7]
BRD4Cereblon1-2> 5 µMNot Specified[7]
BRD4Cereblon4-5< 0.5 µMNot Specified[7]
BTKCereblon< 4Impaired bindingNot Specified[8]
BTKCereblon≥ 4Potent degradationNot Specified[5]
TBK1VHL< 12 atomsNo degradation-[9]
TBK1VHL21 atoms396[9]
Experimental Protocol: Western Blot for Protein Degradation Quantification

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment to determine DC50 and Dmax values.[4][6]

Materials:

  • Cultured cells expressing the target protein

  • PROTACs with varying linker lengths

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Primary antibody against the target protein and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of each PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and then lyse them with cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with the primary antibodies overnight.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add the ECL substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the target protein level to the loading control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Beyond the Standard: Non-PEG Hydrophilic Linkers

While PEG is the most common hydrophilic linker, concerns about its potential immunogenicity and non-biodegradability have spurred the development of alternatives.[10][11] These alternatives aim to provide similar or superior hydrophilicity while offering improved biocompatibility.

  • Polysarcosine (pSar): A polymer of the N-methylated amino acid sarcosine, pSar is biodegradable and has shown promise in improving the properties of ADCs.[10]

  • Polypeptide-Based Linkers: Sequences of amino acids can be engineered to create linkers with controlled length, rigidity, and cleavability.[11]

  • Sulfonate-Containing Linkers: The incorporation of negatively charged sulfonate groups can significantly enhance hydrophilicity, potentially allowing for higher drug-to-antibody ratios (DAR) without causing aggregation.[10]

  • Glucamine and Glucuronic Acid: These sugar-based moieties can be incorporated into linkers to increase their hydrophilicity and have been used in the development of high-DAR ADCs.[12]

Linker TypeKey AdvantagesPotential Considerations
Polysarcosine (pSar) Biodegradable, biocompatible, can improve ADC performance.[10]May reduce tumor penetration in some cases.[12]
Polypeptide-Based Precisely engineered length and properties, biodegradable.[11]Can be more complex to synthesize than PEG.
Sulfonate-Containing High hydrophilicity, can enable higher DAR.[10]The negative charge may influence interactions with biological systems.
Sugar-Based Highly hydrophilic, can improve pharmacokinetics of high-DAR ADCs.[12]Synthetic complexity may be higher than for simple PEG linkers.

Engineering Conformation: Rigid and Clickable Linkers

In contrast to the conformational flexibility of PEG and alkyl chains, rigid linkers are increasingly being explored to "pre-organize" a PROTAC into a bioactive conformation.[13][14] This can reduce the entropic penalty of ternary complex formation, potentially leading to enhanced stability and more potent degradation.[14] Rigid linkers often incorporate cyclic structures such as piperazine, piperidine, or aromatic rings.[13]

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the rapid and efficient synthesis of PROTACs.[15][16] This reaction forms a stable triazole ring, which can be considered a component of a rigid linker.[9] The modular nature of click chemistry allows for the facile assembly of PROTAC libraries with diverse linker lengths and compositions.[15]

Linker ClassExamplesKey AdvantagesPotential Considerations
Flexible Linkers Alkyl chains, PEG chains[17]Synthetic accessibility, conformational freedom.[14]Can have an entropic penalty upon binding, may be metabolically less stable.[14]
Rigid Linkers Piperazine, piperidine, aromatic rings[13]Pre-organizes the PROTAC, can improve potency and metabolic stability.[14]Higher synthetic complexity, lack of flexibility may hinder ternary complex formation if the conformation is not optimal.[14]
Clickable Linkers Triazoles (from azide-alkyne cycloaddition)[16]Highly efficient and modular synthesis, metabolically stable triazole ring.[9]Requires functionalization of precursors with azide (B81097) and alkyne groups.
Experimental Protocol: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the final coupling of an alkyne-functionalized warhead with an azide-functionalized E3 ligase ligand.[18][19]

Materials:

  • Alkyne-functionalized precursor (1.0 equivalent)

  • Azide-functionalized precursor (1.1 equivalents)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., DMF/H₂O, THF/H₂O, or DMSO)

  • Optional: Copper-chelating ligand (e.g., THPTA)

Procedure:

  • Reagent Preparation: Dissolve the alkyne and azide precursors in the chosen solvent. Prepare fresh aqueous solutions of sodium ascorbate and CuSO₄·5H₂O.

  • Reaction Setup:

    • In a reaction vessel, combine the dissolved alkyne and azide precursors.

    • Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Catalyst Addition:

    • Add the sodium ascorbate solution to the reaction mixture.

    • Add the CuSO₄ solution. If using a ligand, pre-mix the CuSO₄ and ligand before adding to the reaction.

  • Reaction and Monitoring: Stir the reaction at room temperature. Monitor the progress by LC-MS until the starting materials are consumed.

  • Workup and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent. The crude product is then purified by chromatography to yield the final PROTAC.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams, generated using the DOT language, depict key signaling pathways and experimental workflows.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ub transfer Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome Proteasome Polyubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation ADC_Synthesis_Workflow cluster_Linker_Prep Linker Preparation cluster_Payload_Conj Payload Conjugation cluster_Antibody_Conj Antibody Conjugation cluster_Purification Purification & Characterization Linker Amine-PEG-Boc Deprotection Boc Deprotection (e.g., TFA) Linker->Deprotection Activated_Linker Activated Linker (e.g., NHS ester) Deprotection->Activated_Linker Linker_Payload Linker-Payload Conjugate Activated_Linker->Linker_Payload Payload Drug Payload Payload->Linker_Payload ADC Antibody-Drug Conjugate (ADC) Linker_Payload->ADC Antibody Monoclonal Antibody Antibody->ADC Purification Purification ADC->Purification Characterization Characterization (e.g., DAR, Purity) Purification->Characterization Linker_Selection_Logic Start Start: Linker Design Flexibility Flexibility Requirement? Start->Flexibility Flex_Linker Flexible Linker (PEG, Alkyl) Flexibility->Flex_Linker Yes Rigid_Linker Rigid Linker (Cyclic, Aromatic) Flexibility->Rigid_Linker No Synthesis Synthesis Strategy? Flex_Linker->Synthesis Rigid_Linker->Synthesis Modular Modular/High-Throughput? Synthesis->Modular Click_Linker Clickable Linker (Azide/Alkyne) Modular->Click_Linker Yes Standard_Conj Standard Conjugation Modular->Standard_Conj No Hydrophilicity Hydrophilicity/Immunogenicity? Click_Linker->Hydrophilicity Standard_Conj->Hydrophilicity PEG_Linker PEG Linker Hydrophilicity->PEG_Linker Standard Non_PEG Non-PEG Hydrophilic Linker (pSar, Polypeptide) Hydrophilicity->Non_PEG Alternative Final_Linker Final Linker Choice PEG_Linker->Final_Linker Non_PEG->Final_Linker

References

Navigating Reproducibility: A Comparative Guide to Commercially Sourced NH2-PEG1-CH2CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experiments is paramount. This guide provides a comparative analysis of commercially available NH2-PEG1-CH2CH2-Boc, a heterobifunctional linker crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Ensuring the quality and consistency of this reagent is a critical step in achieving reliable and reproducible experimental outcomes.

The inherent variability in chemical synthesis and purification processes can lead to lot-to-lot differences in purity and composition of reagents like this compound.[1][2][3][4][5] Such variations can significantly impact the efficiency of downstream applications, such as PROTAC synthesis, affecting ternary complex formation, and ultimately, the efficacy of the final molecule.[6][7][8][9][10][11] This guide aims to provide an objective comparison of commercially available this compound, focusing on purity specifications and the analytical methods used for quality control.

Comparative Analysis of Commercial this compound

SupplierProduct NumberPurity SpecificationAnalytical Method(s)
Supplier A CS-0059296≥97%Not specified on product page.[12]
Supplier B HY-W06748998.0%NMR, GC.
Supplier C BP-22630 (similar structure)98%NMR.[13]

Note: The data presented is based on publicly available information from supplier websites and may not reflect the full scope of their quality control procedures. Researchers are encouraged to request lot-specific CoAs for detailed analytical data.

The Impact of Purity on Experimental Reproducibility

The purity of this compound is a critical factor influencing the reproducibility of experiments. Impurities, which can include residual solvents, starting materials, or by-products from the synthesis, can lead to several issues:

  • Inaccurate Quantification: The presence of impurities can lead to incorrect molar calculations, affecting the stoichiometry of subsequent reactions.

  • Side Reactions: Reactive impurities can participate in unintended side reactions, leading to the formation of undesired by-products and reducing the yield of the target molecule.

  • Difficulty in Purification: The presence of closely related impurities can complicate the purification of the final product.

  • Altered Biological Activity: In the context of PROTACs, impurities in the linker can affect the molecule's conformation and its ability to induce a stable ternary complex, thereby impacting its degradation efficacy.[6][7][8][9][10][11]

Alternatives to this compound

While this compound is a commonly used linker, several alternatives with different lengths and compositions are available. The choice of linker can significantly impact the properties of the final conjugate, including its solubility, cell permeability, and in vivo half-life.[10]

Alternative Linker TypeKey FeaturesPotential Advantages
Longer PEG Chains (e.g., PEG2, PEG3, etc.) Increased hydrophilicity and flexibility.Improved aqueous solubility of the final conjugate, potentially enhanced pharmacokinetic properties.
Alkyl Chains More hydrophobic and rigid compared to PEG linkers.May improve cell permeability in certain contexts.
Click Chemistry Handles (e.g., Alkynes, Azides) Allow for highly specific and efficient bioorthogonal conjugation reactions.High reaction yields, minimal side reactions, and suitability for complex biological systems.[]

Experimental Protocols for Quality Assessment

To ensure the quality and consistency of this compound, researchers can perform in-house quality control using standard analytical techniques.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of chemical compounds.[15] For a non-UV active compound like this compound, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended.[15][16][17]

  • Column: C18 reverse-phase column.[15]

  • Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% formic acid or trifluoroacetic acid.[15]

  • Detection: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).[15][16][17]

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

  • Analysis: The purity is determined by the relative area of the main peak in the chromatogram.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the molecule.[15]

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).[15]

  • Analysis: The proton chemical shifts, splitting patterns, and integration values should be consistent with the expected structure of this compound. The characteristic signals for the Boc protecting group (a singlet at ~1.4 ppm) and the ethylene (B1197577) glycol protons (multiplets around 3.5-3.7 ppm) should be present.[15]

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.[15]

  • Ionization Source: Electrospray Ionization (ESI).[15]

  • Analysis: The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of this compound (189.25 g/mol ).

Visualizing Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.

experimental_workflow cluster_QC Quality Control of this compound cluster_synthesis PROTAC Synthesis Workflow QC_start Receive Commercial This compound QC_HPLC HPLC-CAD/ELSD (Purity Assessment) QC_start->QC_HPLC QC_NMR ¹H NMR (Structural Confirmation) QC_start->QC_NMR QC_MS Mass Spectrometry (Molecular Weight Verification) QC_start->QC_MS QC_pass Material Passes QC QC_HPLC->QC_pass Purity ≥97% QC_fail Material Fails QC QC_HPLC->QC_fail Purity <97% QC_NMR->QC_pass Structure Confirmed QC_NMR->QC_fail Structure Incorrect QC_MS->QC_pass MW Confirmed QC_MS->QC_fail MW Incorrect Syn_start QC Passed This compound QC_pass->Syn_start Syn_deprotection Boc Deprotection (e.g., TFA in DCM) Syn_start->Syn_deprotection Syn_coupling1 First Amide Coupling (e.g., with POI ligand) Syn_deprotection->Syn_coupling1 Syn_coupling2 Second Amide Coupling (e.g., with E3 Ligase Ligand) Syn_coupling1->Syn_coupling2 Syn_purification Purification (e.g., Preparative HPLC) Syn_coupling2->Syn_purification Syn_characterization Final PROTAC Characterization (LC-MS, NMR) Syn_purification->Syn_characterization Syn_end Final PROTAC Syn_characterization->Syn_end

Caption: Workflow for quality control and subsequent use in PROTAC synthesis.

signaling_pathway cluster_protac PROTAC-Mediated Protein Degradation PROTAC PROTAC (POI Ligand - Linker - E3 Ligase Ligand) POI Protein of Interest (POI) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC mechanism of action.

By carefully selecting a reputable supplier and, when necessary, performing in-house quality control, researchers can mitigate the risks associated with reagent variability and enhance the reproducibility of their experiments. This due diligence is a cornerstone of robust scientific research and efficient drug development.

References

The Crucial Role of the Linker: A Comparative Guide to Linker Length's Impact on PROTAC Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

The efficacy of a Proteolysis Targeting Chimera (PROTAC) is fundamentally linked to its ability to form a stable and productive ternary complex, consisting of the target protein, the PROTAC itself, and an E3 ubiquitin ligase. The chemical linker connecting the target-binding warhead and the E3-recruiting ligand is a critical determinant of this complex's formation, stability, and geometry. Its length, in particular, must be empirically optimized to ensure efficient ubiquitination and subsequent degradation of the target protein.

This guide provides a comparative analysis of how linker length influences PROTAC performance, supported by experimental data from key studies. It also offers detailed protocols for essential biophysical and cellular assays used to characterize these interactions, providing researchers and drug development professionals with a practical framework for PROTAC design and optimization.

The Balancing Act: Optimal Linker Length is Key

The linker's primary role is to bridge the target protein and the E3 ligase, facilitating the transfer of ubiquitin.[1] This process is highly sensitive to the distance and orientation between the two proteins.

  • Too short: A linker that is too short can lead to steric hindrance, preventing the target protein and E3 ligase from binding simultaneously and forming a productive ternary complex.[2][3]

  • Too long: Conversely, an excessively long or overly flexible linker may result in an unstable ternary complex.[3] This can also lead to a more pronounced "hook effect," where high concentrations of the PROTAC favor the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) over the functional ternary complex, thus reducing degradation efficiency.[3]

Finding the optimal linker length is therefore a crucial step in PROTAC design, ensuring a balance between effective proximity and conformational freedom.[2]

PROTAC_Mechanism

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Quantitative Comparison of Linker Length on Degradation Efficiency

Systematic variation of linker length is a common strategy to optimize PROTAC potency. The following tables summarize experimental data from studies on different protein targets, illustrating the direct impact of linker length on degradation activity, often measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation level).

Case Study 1: Estrogen Receptor α (ERα) Degradation

In a study by Cyrus et al., a series of PROTACs targeting ERα with varying linker lengths were synthesized and evaluated in MCF-7 breast cancer cells. The data clearly indicates an optimal linker length for maximal degradation.[4]

PROTAC CompoundLinker Length (atoms)ERα Degradation Efficacy (DC50 in MCF-7 cells)Dmax (%)
PROTAC 1112> 10 µM~75%
PROTAC 13 16 ~1 µM >90%
PROTAC 1420> 10 µM~60%
PROTAC 1628> 10 µM~50%
Data is illustrative and compiled from published findings for comparison.[4]
Case Study 2: Bruton's Tyrosine Kinase (BTK) Degradation

Zorba et al. investigated the effect of PEG linker length on the degradation of BTK by PROTACs that recruit the Cereblon (CRBN) E3 ligase.[5] Their findings showed that longer linkers were more effective, likely by mitigating steric clashes between BTK and CRBN.[4][5]

PROTAC CompoundNumber of PEG unitsBTK Degradation (DC50, nM) in Ramos cellsTernary Complex Formation (SPR RU)
PROTAC 12> 1000Not Determined
PROTAC 344015
PROTAC 56430
PROTAC 6 7 1 40
PROTAC 9101055
PROTAC 11124065
Data sourced from Zorba et al., PNAS, 2018.[4]

Experimental Protocols for Assessing Ternary Complex Formation

A multi-pronged approach combining biophysical and cell-based assays is essential for a thorough characterization of ternary complex formation and for guiding linker optimization.

Workflow

Caption: A typical workflow for PROTAC linker optimization.

Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful, label-free technique that provides real-time kinetic data (association and dissociation rates) and affinity (KD) of biomolecular interactions.[6] This protocol describes a common setup to measure ternary complex formation and cooperativity.[1][7]

Objective: To determine the kinetics and affinity of binary and ternary complex formation.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 or SA chip for biotinylated proteins)

  • Purified, biotinylated E3 ligase (e.g., VCB complex)

  • Purified target protein (e.g., BRD4)

  • PROTACs with varying linker lengths

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (EDC/NHS if using amine coupling)

Methodology:

  • Chip Preparation: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip to a suitable density.[8] A reference flow cell should be prepared for background subtraction.

  • Binary Interaction Analysis (PROTAC to E3):

    • Prepare a dilution series of the PROTAC in running buffer.

    • Inject the PROTAC solutions over the immobilized E3 ligase surface to measure the binary binding affinity (KD_binary) and kinetics (kon, koff).[1][7] This serves as a baseline.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein mixed with varying concentrations of the PROTAC.[9]

    • Inject these mixtures over the E3 ligase-immobilized surface. The resulting sensorgrams reflect the binding of the pre-formed POI-PROTAC complex to the E3 ligase.[1]

  • Data Analysis:

    • Fit the sensorgram data to an appropriate kinetic model (e.g., 1:1 Langmuir) to determine the apparent affinity of the ternary complex (KD_ternary).

    • Calculate the cooperativity factor (α) using the formula: α = KD_binary / KD_ternary .[10]

    • An alpha value > 1 indicates positive cooperativity, meaning the formation of the ternary complex is more favorable than the individual binary interactions.

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile (KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) of an interaction in solution.[11][12]

Objective: To determine the binding affinity and thermodynamics of binary and ternary complex formation.

Methodology:

  • Sample Preparation: All components (E3 ligase, target protein, PROTAC) must be in the exact same, well-dialyzed buffer to minimize heat of dilution effects.[11]

  • Binary Titrations:

    • To determine K_D(PROTAC-E3), titrate the PROTAC solution from the syringe into the E3 ligase solution in the sample cell.

    • To determine K_D(PROTAC-Target), titrate the PROTAC into the target protein solution.

  • Ternary Titration:

    • Place the E3 ligase in the sample cell.

    • In the syringe, prepare a solution containing the PROTAC pre-saturated with the target protein (typically at a molar ratio ensuring >95% complex formation).

    • Titrate the PROTAC-target complex into the E3 ligase solution. The resulting thermogram represents the formation of the ternary complex.

  • Data Analysis:

    • Integrate the heat peaks and subtract the heat of dilution from a control titration (PROTAC into buffer).

    • Fit the data to a suitable binding model to obtain the thermodynamic parameters for both binary and ternary interactions.

    • Calculate cooperativity (α) as the ratio of the binary to ternary dissociation constants.

Protocol 3: NanoBRET™ Ternary Complex Assay (Live-Cell)

NanoBRET™ is a proximity-based assay that measures protein-protein interactions in living cells, providing a direct assessment of ternary complex formation in a physiological context.[9][13]

Objective: To quantify the formation of the PROTAC-induced ternary complex in live cells.

Methodology:

  • Cell Line Generation: Engineer a cell line to express the target protein fused to NanoLuc® luciferase (the energy donor) and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® (the energy acceptor).[14][15]

  • Cell Plating and Labeling: Plate the engineered cells in a white, opaque microplate. Add the fluorescent HaloTag® ligand to label the E3 ligase fusion protein.[9]

  • PROTAC Treatment: Add a serial dilution of the PROTAC to the cells and incubate to allow for ternary complex formation.[16]

  • Luminescence Measurement: Add the NanoLuc® substrate and measure the luminescence at both the donor and acceptor emission wavelengths using a luminometer.[9]

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the PROTAC concentration to generate a dose-response curve, from which the potency (EC50) of ternary complex formation can be determined.

Conclusion

The linker is not a passive spacer but an active contributor to the efficacy of a PROTAC. Its length directly governs the formation, stability, and cooperativity of the essential ternary complex. A systematic approach to linker length optimization, guided by quantitative biophysical and cell-based assays, is paramount for the rational design of potent and selective protein degraders. By carefully tuning this critical component, researchers can unlock the full therapeutic potential of targeted protein degradation.

References

A Comparative Analysis of Boc vs. Fmoc Protection for PEG Amines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation and drug delivery, the modification of molecules with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a cornerstone technique to enhance the therapeutic properties of peptides, proteins, and small molecules. A critical step in this process is the temporary protection of the terminal amine group of the PEG linker to allow for controlled, stepwise synthesis. The two most widely employed amine-protecting groups are the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The choice between these two is a pivotal decision that dictates the entire synthetic strategy.[1][2] This guide provides a comprehensive, data-driven comparison of Boc and Fmoc protection for PEG amines to aid researchers, scientists, and drug development professionals in making an informed selection for their specific applications.

Core Chemical Differences and Orthogonality

The fundamental distinction between Boc and Fmoc protecting groups lies in their cleavage conditions, which provides the basis for their orthogonal nature in chemical synthesis.[2][3] Orthogonality is crucial in multi-step syntheses as it allows for the selective removal of one protecting group without affecting the other or different protecting groups within the same molecule.[1][2]

The Boc group is characterized by its stability to basic and nucleophilic conditions, while being readily cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA).[3][4] Conversely, the Fmoc group is stable to acid but is labile to mild basic conditions, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[3][5] This inherent difference in their chemical stability is the foundation of modern solid-phase peptide synthesis (SPPS) and is equally vital in the context of PEG linker modification for bioconjugation.[2][3]

Quantitative Comparison of Deprotection Conditions

The efficiency, speed, and mildness of the deprotection step are critical factors that influence the overall yield and purity of the final PEGylated conjugate. The following tables summarize the typical deprotection conditions and performance metrics for Boc and Fmoc groups attached to PEG amines.

Table 1: General Comparison of Boc and Fmoc Protecting Groups

FeatureBoc Protecting GroupFmoc Protecting Group
Deprotection Chemistry Acid-labile[3]Base-labile[3]
Deprotection Reagents Strong Acid (e.g., Trifluoroacetic Acid, TFA) in Dichloromethane (DCM)[2]Base (e.g., 20% Piperidine in Dimethylformamide, DMF)[2]
Reaction Time Typically 30 minutes to 2 hours[3]Typically 5 to 30 minutes[3]
Compatibility Not suitable for acid-sensitive substrates[3]Well-suited for acid-sensitive molecules[3]
Automation Friendliness Less common in modern automated synthesizers[3]Highly amenable to automated synthesis[5]

Table 2: Deprotection Conditions and Performance for Boc-PEG-Amine

ParameterConditionNotes
Reagent 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[4][6]Scavengers like triisopropylsilane (B1312306) (TIS) are often added to prevent side reactions.[6]
Temperature 0°C to Room Temperature[4]
Reaction Time 30 - 120 minutes[6]Reaction progress should be monitored by TLC or LC-MS.[1]
Typical Yield >95%[6]Yield can be affected by the solubility of the deprotected PEG-amine salt.
Common Side Reactions Risk of t-butylation of sensitive residues (e.g., Trp, Met); cleavage of other acid-labile groups.[2][3]

Table 3: Deprotection Conditions and Performance for Fmoc-PEG-Amine

ParameterConditionNotes
Reagent 20% Piperidine in Dimethylformamide (DMF)[2][7]Other bases like DBU can be used, sometimes in combination with piperidine.[7]
Temperature Room Temperature[3]
Reaction Time 5 - 30 minutes[3]Deprotection is generally rapid.[2]
Typical Yield >95%[3]High yields are common with Fmoc chemistry.
Common Side Reactions Diketopiperazine formation (at N-terminus of peptides), aspartimide formation (with Asp residues), formation of piperidine adducts.[3][7]Side reactions are often sequence-dependent and can be mitigated.

Mandatory Visualizations

To further clarify the chemical transformations and experimental processes discussed, the following diagrams are provided.

Caption: Chemical structures of Boc- and Fmoc-protected PEG amines.

Deprotection_Mechanisms cluster_boc Boc Deprotection (Acid-Catalyzed) cluster_fmoc Fmoc Deprotection (Base-Catalyzed) Boc_Start Boc-NH-PEG-R Boc_Intermediate Protonated Boc-NH-PEG-R Boc_Start->Boc_Intermediate + H⁺ (TFA) Boc_End H₂N-PEG-R + Isobutylene + CO₂ Boc_Intermediate->Boc_End Elimination Fmoc_Start Fmoc-NH-PEG-R Fmoc_Intermediate Carbanion Intermediate Fmoc_Start->Fmoc_Intermediate + Piperidine (Base) Fmoc_End H₂N-PEG-R + Dibenzofulvene + CO₂ Fmoc_Intermediate->Fmoc_End β-Elimination

Caption: Deprotection mechanisms for Boc and Fmoc protecting groups.

Experimental_Workflow Start Start with Protected PEG-Amine (Boc- or Fmoc-) Dissolve Dissolve in appropriate solvent (e.g., DCM for Boc, DMF for Fmoc) Start->Dissolve Add_Reagent Add Deprotection Reagent (TFA for Boc, Piperidine for Fmoc) Dissolve->Add_Reagent React Stir at Room Temperature Add_Reagent->React Monitor Monitor reaction by TLC or LC-MS React->Monitor Workup Work-up and Isolation Monitor->Workup Precipitate Precipitate product in cold diethyl ether Workup->Precipitate Characterize Characterize Deprotected PEG-Amine Precipitate->Characterize

Caption: General experimental workflow for PEG-amine deprotection.

Experimental Protocols

Below are detailed methodologies for the deprotection of Boc and Fmoc groups from PEG amines. These protocols serve as a general guideline and may require optimization based on the specific PEG linker and substrate.

Protocol 1: Boc Deprotection of PEG-Amine

Materials:

  • Boc-NH-PEG-X

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Cold diethyl ether

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., 0.1-0.2 M).[2]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[6] If the substrate is sensitive to the released tert-butyl cation, add a scavenger such as TIS (2.5-5% v/v).[6]

  • Stir the reaction mixture at room temperature for 1-2 hours.[2] Monitor the reaction progress by TLC or LC-MS.[2]

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[1]

  • Precipitate the deprotected PEG-amine product by adding the concentrated residue dropwise to a stirred volume of cold diethyl ether (approximately 10 times the reaction volume).[1]

  • Collect the precipitated product, the TFA salt of the deprotected amine, by filtration or centrifugation and dry under vacuum.[1][4]

Protocol 2: Fmoc Deprotection of PEG-Amine

Materials:

  • Fmoc-NH-PEG-X

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Cold diethyl ether

Procedure:

  • Dissolve the Fmoc-protected PEG linker in DMF.[1]

  • Add piperidine to the solution to a final concentration of 20% (v/v).[2]

  • Stir the reaction mixture at room temperature. The deprotection is typically rapid, often complete within 30 minutes.[2]

  • Monitor the reaction for completion by TLC or LC-MS.[1]

  • Precipitate the deprotected PEG-amine product by adding the reaction mixture dropwise to a stirred volume of cold diethyl ether.[1]

  • Collect the precipitate by filtration or centrifugation.

  • Wash the product with cold diethyl ether to remove the dibenzofulvene-piperidine adduct and dry under vacuum.

Conclusion and Recommendations

The selection between Boc and Fmoc protecting groups for PEG amines is a critical decision that hinges on the overall synthetic strategy and the chemical nature of the molecule being synthesized.[2]

The Fmoc strategy is generally favored in modern bioconjugation and peptide synthesis due to its milder deprotection conditions, which are compatible with a wider range of sensitive functional groups.[3][5] Its orthogonality with acid-labile side-chain protecting groups and its amenability to automation make it a robust choice for the synthesis of complex biomolecules.[3][5]

The Boc strategy , while employing harsher deprotection conditions, remains a powerful and effective method, especially in solution-phase synthesis and for molecules that are sensitive to basic conditions.[2][3] The stability of the Boc group to bases makes it ideal for syntheses involving base-sensitive reagents or linkers.[2]

Ultimately, the optimal choice requires a careful evaluation of the compatibility of the deprotection conditions with all functional groups present in the target molecule.[2] For complex, multi-step syntheses, the orthogonality of the chosen protecting group strategy is paramount to achieving a high yield of the desired product.

References

Comparative Cross-Reactivity Analysis of NH2-PEG1-CH2CH2-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potential cross-reactivity of NH2-PEG1-CH2CH2-Boc, a short-chain polyethylene (B3416737) glycol (PEG) conjugate, with anti-PEG antibodies. Understanding the immunogenic profile of such molecules is critical for the development of safe and effective bioconjugates, including PROTACs, antibody-drug conjugates (ADCs), and other PEGylated therapeutics. This document summarizes available experimental data, details relevant experimental protocols, and provides visual diagrams to facilitate informed decision-making in research and drug development.

Executive Summary

Polyethylene glycol (PEG) is widely used to improve the pharmacokinetic properties of therapeutic molecules. However, the discovery of pre-existing and treatment-induced anti-PEG antibodies has raised concerns about the potential for reduced efficacy and adverse immune reactions.[1][2] The immunogenicity of PEG is influenced by factors such as molecular weight, chain length, and the nature of the terminal groups.[3][4]

This guide focuses on the this compound conjugate, which features a very short, single ethylene (B1197577) glycol unit. While direct quantitative cross-reactivity data for this specific molecule is limited, studies have shown that anti-PEG antibodies can recognize PEG oligomers with as few as three repeating ethylene glycol units.[5] It is therefore crucial to assess the potential for cross-reactivity, even with very short PEG linkers.

This guide also presents a comparative analysis with longer-chain PEGs and non-immunogenic alternatives, such as polysarcosine (pSar), to provide a broader context for linker selection in bioconjugation strategies.[6][7]

Data Presentation: Comparative Analysis of Linker Cross-Reactivity

The following tables summarize the expected and experimentally determined cross-reactivity of various linkers with anti-PEG antibodies. The data for this compound is extrapolated based on the general principle that shorter PEG chains exhibit lower binding affinity to anti-PEG antibodies.

Table 1: Quantitative Comparison of PEG-based Linkers' Affinity for Anti-PEG Antibodies

Linker/CompoundNumber of Ethylene Glycol UnitsRepresentative IC50 (µM) from Competitive ELISA*Key Findings & References
This compound 1 >1000 (Estimated) Expected to have very low to negligible affinity due to its short chain length. Anti-PEG antibodies typically recognize multiple repeating units.
Triethylene Glycol (PEG3)3High µM rangeRabbit anti-PEG antibodies can bind to oligomers with as few as three oxyethylene groups.[5]
Pentaethylene Glycol (PEG5)5~100 - 500Demonstrable cross-reactivity, though with significantly lower affinity than longer PEG chains.
Polyethylene Glycol (PEG2000)~45<1High affinity, often used as the target antigen in anti-PEG antibody assays.

*IC50 values are indicative and can vary depending on the specific anti-PEG antibody clone and assay conditions. A higher IC50 value indicates lower binding affinity.

Table 2: Qualitative Comparison of PEG and Non-PEG Alternative Linkers

Linker TypeKey Immunogenicity FindingsSupporting Evidence
Short-Chain PEG (e.g., this compound) Low to negligible immunogenicity is expected. The short, single PEG unit is unlikely to be a significant epitope for anti-PEG antibodies.The binding affinity of anti-PEG antibodies is highly dependent on the length of the polyethylene glycol chain.[3]
Long-Chain PEG (e.g., PEG2000, PEG5000) Can elicit an immune response, leading to the formation of anti-PEG antibodies.[1][2] Pre-existing antibodies are found in a significant portion of the population.The repeating ethylene glycol units serve as the primary epitope for these antibodies.[3]
Polysarcosine (pSar) Considered a non-immunogenic alternative to PEG.[6][7]pSar has been shown to have low immunogenicity and avoids the accelerated blood clearance (ABC) phenomenon associated with anti-PEG antibodies.[6]
Polypeptide Linkers Generally considered to have low immunogenic potential, especially when composed of naturally occurring amino acids.These linkers are biodegradable and can be engineered for specific properties.[1]
Polysaccharide Linkers (e.g., Dextran) Generally biocompatible and have low immunogenicity.Can be heterogeneous in size and structure, and conjugation chemistry can be complex.[1]

Experimental Protocols

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to determine the cross-reactivity of a compound with anti-PEG antibodies.

Competitive ELISA Protocol for Assessing Anti-PEG Antibody Cross-Reactivity

This protocol provides a framework for evaluating the ability of a test compound, such as this compound, to inhibit the binding of anti-PEG antibodies to a coated PEGylated antigen.

1. Plate Coating:

  • Coat a high-binding 96-well microplate with a PEG-conjugated protein (e.g., PEG-BSA) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
  • Incubate overnight at 4°C.

2. Washing:

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

3. Blocking:

  • Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well.
  • Incubate for 1-2 hours at room temperature.

4. Washing:

  • Repeat the washing step as described in step 2.

5. Competitive Incubation:

  • Prepare a series of dilutions of the test competitor (e.g., this compound, longer-chain PEGs, or other linkers) in dilution buffer.
  • In a separate plate or tubes, pre-incubate a constant, predetermined concentration of anti-PEG antibody (either monoclonal or from patient serum) with the various concentrations of the competitor for 1-2 hours at room temperature.
  • Transfer the antibody-competitor mixtures to the PEG-coated and blocked wells.
  • Incubate for 1-2 hours at room temperature.

6. Washing:

  • Wash the plates to remove unbound antibodies and competitors.

7. Detection:

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG or IgM) diluted in blocking buffer to each well.
  • Incubate for 1 hour at room temperature.

8. Washing:

  • Wash the plates thoroughly as described in step 2.

9. Substrate Addition:

  • Add a chromogenic substrate (e.g., TMB) to each well and allow the color to develop.

10. Reaction Stoppage and Reading:

  • Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

11. Data Analysis:

  • Plot the absorbance values against the logarithm of the competitor concentration.
  • Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the competitor that causes a 50% reduction in the signal. A higher IC50 value indicates lower binding affinity and therefore lower cross-reactivity.

Mandatory Visualization

G cluster_workflow Competitive ELISA Workflow start Start coat Coat Plate with PEG-Conjugate start->coat wash1 Wash coat->wash1 block Block Plate wash1->block wash2 Wash block->wash2 prepare_samples Prepare Antibody/ Competitor Mixtures wash2->prepare_samples incubate_competition Incubate on Plate prepare_samples->incubate_competition wash3 Wash incubate_competition->wash3 add_secondary Add Secondary Antibody-Enzyme Conjugate wash3->add_secondary wash4 Wash add_secondary->wash4 add_substrate Add Substrate & Develop Color wash4->add_substrate read_plate Read Absorbance add_substrate->read_plate analyze Analyze Data (IC50) read_plate->analyze end_node End analyze->end_node

Caption: Workflow for a competitive ELISA to assess the cross-reactivity of test compounds.

G cluster_pathway Mechanism of Anti-PEG Antibody-Mediated Clearance peg_conjugate PEGylated Therapeutic immune_complex Immune Complex Formation peg_conjugate->immune_complex Binding anti_peg_ab Anti-PEG Antibody (IgM/IgG) anti_peg_ab->immune_complex complement Complement Activation immune_complex->complement opsonization Opsonization (C3b coating) complement->opsonization macrophage Macrophage (Kupffer Cell) opsonization->macrophage Phagocytosis clearance Accelerated Blood Clearance macrophage->clearance

Caption: Immunological pathway of anti-PEG antibody-mediated clearance of PEGylated therapeutics.

References

A Comparative Guide to Validating the Purity of NH2-PEG1-CH2CH2-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ensuring the chemical purity of heterobifunctional linkers, such as NH2-PEG1-CH2CH2-Boc, is a critical prerequisite for the successful synthesis of well-defined and effective bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Impurities stemming from the synthesis—such as starting materials, byproducts, or molecules with incorrect PEG chain lengths—can lead to heterogeneous final products with diminished efficacy and potential off-target effects.

This guide provides an objective comparison of the primary analytical methods used to validate the purity of this compound. We present supporting data, detailed experimental protocols, and visual workflows to aid in the selection and implementation of a robust quality control strategy.

Comparison of Key Analytical Methods

A multi-technique approach is essential for the comprehensive validation of synthesized this compound. The three cornerstone analytical methods are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Each provides unique and complementary information regarding the conjugate's identity, purity, and structural integrity.

FeatureNMR Spectroscopy (¹H & ¹³C)HPLC (RP-HPLC with ELSD/CAD)Mass Spectrometry (ESI-MS)
Primary Use Unambiguous structural elucidation and confirmation.[1][2]High-resolution separation and quantitative purity assessment.[3]Accurate molecular weight confirmation and impurity identification.[4][5]
Information Provided Detailed molecular structure, confirmation of functional groups (Boc, NH2), and quantitative purity via qNMR.[1][6]Percentage purity based on peak area, separation of structurally similar impurities.[3]Mass-to-charge ratio (m/z) of the parent molecule and any impurities.[4][5]
Key Strengths - Absolute structural confirmation. - Non-destructive. - Quantitative without a specific reference standard (qNMR).[6][7]- High sensitivity for non-volatile compounds. - Excellent resolving power for closely related species. - Robust for routine quality control.[3][8]- High mass accuracy. - Can be coupled with HPLC (LC-MS) for definitive impurity identification.[5]
Limitations - Lower sensitivity compared to HPLC/MS. - Signal overlap can complicate analysis in complex mixtures.- Requires a universal detector (ELSD/CAD) as PEGs lack a UV chromophore.[3][8] - Does not provide structural information on its own.- May not separate isomers. - Ionization efficiency can vary between compounds.
Typical Purity Result ≥95% (Determined by integral ratios).[9]≥95% (Determined by relative peak area).[3]Confirms expected molecular ion peak is the base peak.

Experimental Protocols & Workflows

Detailed methodologies for the primary validation techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for confirming the chemical structure of the synthesized conjugate. ¹H NMR is used to verify the presence of all expected proton environments and their relative ratios.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Transfer to 5 mm NMR tube prep2->prep3 acq1 Acquire ¹H NMR spectrum (e.g., 400 MHz spectrometer) prep3->acq1 proc1 Apply Fourier Transform acq1->proc1 proc2 Phase and baseline correct proc1->proc2 proc3 Reference spectrum (e.g., TMS) proc2->proc3 proc4 Integrate signals proc3->proc4 proc5 Confirm structure via chemical shifts and integration ratios proc4->proc5

Caption: Workflow for NMR-based structural validation.

  • Instrumentation : 400 MHz or higher field NMR spectrometer.

  • Sample Preparation : Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Transfer the solution to a clean 5 mm NMR tube.[2]

  • ¹H NMR Acquisition :

    • Pulse Sequence : Standard single-pulse.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 16-64.

  • Data Analysis : Process the spectrum (Fourier transform, phase correction, baseline correction). Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm). Integrate all signals and compare the integration ratios to the theoretical values for the structure.

AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-C(CH ₃)₃ (Boc)~1.44Singlet9H
-CH ₂-NHBoc~3.25Triplet2H
-O-CH ₂-CH ₂-O-~3.65Multiplet4H
-CH ₂-NH₂~2.85Triplet2H
-NHVariableBroad Singlet2H
High-Performance Liquid Chromatography (HPLC)

Reversed-Phase HPLC (RP-HPLC) is the gold standard for determining the purity of the conjugate by separating it from non-volatile impurities. Due to the lack of a UV chromophore in the PEG backbone, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is required.[3][8]

cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_detect Detection & Analysis prep1 Dissolve sample in mobile phase (e.g., 1 mg/mL) prep2 Filter through 0.22 µm syringe filter prep1->prep2 hplc1 Inject sample onto C18 column prep2->hplc1 hplc2 Run gradient elution (Water/Acetonitrile) hplc1->hplc2 detect1 Detect with ELSD/CAD hplc2->detect1 detect2 Generate chromatogram detect1->detect2 detect3 Integrate peak areas detect2->detect3 detect4 Calculate purity (%) detect3->detect4

Caption: Workflow for HPLC purity analysis.

  • Instrumentation : HPLC system equipped with a C18 reversed-phase column and an ELSD or CAD detector.

  • Sample Preparation : Dissolve the sample in the initial mobile phase composition (e.g., Water/Acetonitrile) to a concentration of 1 mg/mL.[10]

  • HPLC Conditions :

    • Column : C18 reversed-phase (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A : Water with 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile (B52724) with 0.1% Formic Acid.

    • Gradient : A linear gradient, for example, from 5% B to 95% B over 15-20 minutes.

    • Flow Rate : 1.0 mL/min.

    • Detector (ELSD) : Nebulizer Temp: 50°C, Evaporator Temp: 70°C, Gas Flow: 1.6 SLM.[8]

  • Data Analysis : The purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.[3] A purity of ≥95% is typically required.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is used to confirm the molecular weight of the this compound conjugate, providing definitive evidence of its identity. It can also help identify the mass of any co-eluting impurities when coupled with HPLC (LC-MS).

sample Sample Solution (e.g., 0.1 mg/mL in MeOH) esi Electrospray Ionization (ESI) Generates gaseous ions sample->esi analyzer Mass Analyzer (e.g., TOF, Orbitrap) Separates ions by m/z esi->analyzer detector Detector Generates mass spectrum analyzer->detector result Result Expected [M+H]⁺ and [M+Na]⁺ ions detector->result

Caption: Process for ESI-MS molecular weight confirmation.

  • Instrumentation : A mass spectrometer with an electrospray ionization (ESI) source (e.g., Q-TOF or Orbitrap).[10]

  • Sample Preparation : Dissolve the sample in a suitable solvent like methanol (B129727) or acetonitrile (containing 0.1% formic acid) to a concentration of approximately 0.1 mg/mL.[10]

  • MS Conditions :

    • Ionization Mode : Positive ion.

    • Infusion : Direct infusion via syringe pump or through an LC system.

    • Mass Range : m/z 100-500.

    • Capillary Voltage : ~3.0 kV.

  • Data Analysis : Analyze the mass spectrum for the presence of the expected molecular ions.

Ion DescriptionAdductTheoretical m/z
Molecular Ion[M+H]⁺190.14
Sodium Adduct[M+Na]⁺212.12
Boc Fragmentation[M-Boc+H]⁺90.09

Conclusion

For comprehensive and reliable purity validation of this compound conjugates, a combined analytical approach is strongly recommended. NMR spectroscopy is indispensable for initial structural confirmation.[1] HPLC with a universal detector like ELSD or CAD provides the most accurate quantitative assessment of purity and impurity profiles.[3] Finally, ESI-MS delivers unambiguous confirmation of the molecular weight.[5] By employing these orthogonal techniques, researchers can ensure the high quality and integrity of their bifunctional linkers, a critical step toward the synthesis of consistent and effective bioconjugates for therapeutic and research applications.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of NH2-PEG1-CH2CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Information

Before proceeding with any disposal procedures, it is crucial to handle NH2-PEG1-CH2CH2-Boc with appropriate personal protective equipment (PPE). The Boc (tert-butoxycarbonyl) protecting group is sensitive to acidic conditions, which can lead to its removal.[2][3][4][5][6] Therefore, it is important to avoid contact with acids during storage and disposal.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.[1]
Body Protection A standard laboratory coat.
Work Area All handling and disposal procedures should be conducted in a well-ventilated area, preferably a fume hood.[1]

Step-by-Step Disposal Protocol

The following steps outline the recommended procedure for the proper disposal of this compound and materials contaminated with it. This protocol is based on general guidelines for the disposal of laboratory chemical waste.[7][8][9][10][11]

Experimental Protocol: Chemical Waste Disposal

Objective: To safely collect and manage this compound waste for disposal by your institution's Environmental Health and Safety (EHS) department.

Materials:

  • Waste this compound (solid or in solution).

  • Contaminated materials (e.g., pipette tips, gloves, absorbent paper).

  • A designated and clearly labeled hazardous waste container.

  • Waste accumulation log.

Procedure:

  • Waste Segregation:

    • Designate a specific waste container for this compound and any materials contaminated with it.[12][13]

    • Do not mix this waste with other chemical waste streams, particularly acidic waste, unless explicitly permitted by your institution's EHS office.[10]

  • Containerization:

    • Use a chemically compatible, leak-proof container with a secure, tight-fitting lid for waste collection.[8][10][11]

    • Ensure the container is properly labeled with the full chemical name ("this compound"), the date of first accumulation, and any relevant hazard warnings.[8][9]

  • Handling of Contaminated Materials:

    • Any materials such as pipette tips, gloves, and absorbent pads that come into contact with this compound should be considered contaminated and placed in the designated waste container.[7][13]

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][9][10]

    • The SAA should be inspected regularly for any signs of leakage.[10]

  • Final Disposal:

    • Once the waste container is full or has reached the accumulation time limit set by your institution (often up to 12 months), arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[7][8][9]

    • Never dispose of this compound down the sink or in the regular trash.[7][12]

Disposal Workflow Diagram

G cluster_0 Step 1: Preparation & Handling cluster_1 Step 2: Waste Collection cluster_2 Step 3: Labeling & Storage cluster_3 Step 4: Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Collect Solid & Liquid Waste in a Designated, Compatible Container B Work in a Ventilated Area (Fume Hood) D Include Contaminated Materials (Gloves, Pipette Tips, etc.) C->D E Label Container with: - Full Chemical Name - Accumulation Start Date - Hazard Information D->E F Keep Container Securely Closed E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Arrange for Waste Pickup by Institutional EHS or Licensed Contractor G->H I Do NOT Dispose Down Drain or in Regular Trash H->I

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling NH2-PEG1-CH2CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of NH2-PEG1-CH2CH2-Boc, a PROTAC linker used in research and drug development. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment. While this compound is generally considered to have low toxicity, proper handling is necessary to minimize any potential risks.[1][2]

Immediate Safety Precautions

Before handling this compound, ensure that all appropriate personal protective equipment (PPE) is worn. All handling of the compound, especially in its solid form or when preparing solutions, should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of any dust or aerosols.[3]

Emergency Procedures:

  • Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water and remove any contaminated clothing.[4]

  • Eye Contact: If the chemical comes into contact with the eyes, flush them with water as a precaution.[4]

  • Inhalation: If inhaled, move the individual to fresh air.[4]

  • Spill: For a minor spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place the contaminated material in a sealed, suitable container for hazardous waste disposal.[4][5]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side-shields.[3][4][6]Protects from splashes and airborne particles.[3][6]
Hand Protection Nitrile or other chemical-resistant gloves.[3][4][7]Prevents direct skin contact with the compound.[3][7]
Body Protection A standard, fully-buttoned laboratory coat.[3][4][7]Protects skin and clothing from potential spills.[7]
Respiratory Protection Not generally required under normal handling conditions. Use a NIOSH-approved respirator if aerosols or dust may be generated.[5]To be used in situations with a higher risk of inhalation.[5]

Operational Plan: Step-by-Step Handling Protocol

Proper handling from receipt to disposal is crucial for both safety and maintaining the integrity of the compound.

1. Storage and Preparation:

  • Storage: Upon receipt, store the compound at 4°C for short-term use and protect it from light.[8][9] For long-term storage, -20°C is recommended.[5][10] Keep the container tightly sealed in a dry and dark place.[4][5]

  • Equilibration: Before opening, allow the vial to warm to room temperature to prevent moisture condensation.[4][10]

  • Solution Preparation: It is often advisable to prepare a stock solution, as some PEG reagents can be challenging to weigh accurately.[4] This compound is soluble in solvents such as DMSO, water, DCM, and DMF.[4][7]

2. Handling and Use:

  • Work Area: Ensure the chemical fume hood is clean and operational. Have all necessary equipment ready before starting.[4]

  • Inert Atmosphere: For applications sensitive to air and moisture, consider handling the compound under an inert atmosphere like argon or nitrogen.[4]

  • Reaction Setup: All reactions involving this compound should be conducted within a fume hood.[4]

The following diagram illustrates the standard workflow for handling this compound:

G prep Preparation handling Handling & Use prep->handling Proceed with caution disposal Waste Disposal handling->disposal After experiment reaction Perform Experiment handling->reaction storage Storage (4°C short-term, -20°C long-term) storage->prep ppe Wear Appropriate PPE ppe->handling fume_hood Work in Fume Hood fume_hood->handling solid_waste Solid Waste (Contaminated labware) reaction->solid_waste liquid_waste Liquid Waste (Unused solutions) reaction->liquid_waste collection Collect in Labeled Hazardous Waste Container solid_waste->collection liquid_waste->collection

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and comply with regulations.

  • Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[4]

  • Contaminated Materials: Any materials, such as gloves, absorbent pads, and pipette tips, that have come into contact with the compound should be disposed of in a designated hazardous waste container.[3][4]

  • Solutions: Aqueous and organic solutions containing the compound should be collected in separate, appropriate hazardous waste containers. Do not pour down the drain.[4][7]

Always adhere to your institution's and local regulations for chemical waste disposal.[3] If you are unsure, consult with your institution's Environmental Health and Safety (EHS) department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NH2-PEG1-CH2CH2-Boc
Reactant of Route 2
Reactant of Route 2
NH2-PEG1-CH2CH2-Boc

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.